2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJOARNJMDDAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14405-13-1 | |
| Record name | 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, a substituted pyrimidine with potential applications in medicinal chemistry and drug development. Recognizing the absence of a direct, one-pot synthesis in current literature, this document outlines a robust, multi-step approach grounded in established principles of heterocyclic chemistry. The proposed synthesis commences with the well-documented construction of the 2-amino-4-hydroxy-6-methylpyrimidine core, followed by a strategic functionalization at the C5 position to introduce the hydroxyl group. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental insights, mechanistic explanations, and a framework for the practical execution of this synthesis.
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] Substituted pyrimidines, such as the target molecule this compound, are of significant interest due to their potential to act as enzyme inhibitors, receptor ligands, or antimetabolites.[2][3] The specific substitution pattern of the target molecule, featuring amino, hydroxyl, and methyl groups, presents a unique synthetic challenge that necessitates a carefully planned, multi-step approach.
This guide proposes a logical and feasible synthetic strategy, beginning with the construction of a key intermediate, 2-amino-4-hydroxy-6-methylpyrimidine, followed by the regioselective introduction of a hydroxyl group at the C5 position. The rationale behind each synthetic step, the choice of reagents, and the reaction conditions are discussed in detail.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a practical approach to its synthesis. The primary disconnection is at the C5-hydroxyl bond, suggesting a late-stage functionalization of a more readily accessible pyrimidine core. This core, 2-amino-4-hydroxy-6-methylpyrimidine, can be further disconnected via the classical pyrimidine synthesis, leading to simple and commercially available starting materials: guanidine and ethyl acetoacetate.
Caption: Retrosynthetic pathway for this compound.
Proposed Forward Synthesis Pathway
The forward synthesis is logically divided into two main stages: the synthesis of the pyrimidine core and the subsequent functionalization at the C5 position.
Part A: Synthesis of the Core Intermediate: 2-Amino-4-hydroxy-6-methylpyrimidine
The most direct and widely employed method for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine) is the condensation of ethyl acetoacetate with guanidine.[4] This reaction, a variation of the classical Pinner synthesis, proceeds under basic conditions and generally provides good yields of the desired product.[5]
Caption: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution should be determined by titration.
-
Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride or guanidine carbonate. Stir the mixture for a short period to allow for the formation of free guanidine.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure. The crude product is then collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or aqueous ethanol.
| Parameter | Condition | Reference |
| Guanidine Source | Guanidine hydrochloride, Guanidine carbonate | [6][7] |
| Base | Sodium ethoxide, Potassium hydroxide | [6][7] |
| Solvent | Ethanol, Acetone/Ethanol mixture | [4] |
| Reaction Temperature | Room temperature to reflux | [4] |
| Reaction Time | 6 - 10 hours | [4][7] |
| Yield | 14% - 52% | [4][6] |
Mechanistic Insight: The reaction is believed to proceed via an initial nucleophilic attack of the guanidine on the ester carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. The basic conditions are crucial for the deprotonation of guanidine, increasing its nucleophilicity.
Part B: Functionalization of the C5 Position: Introduction of the Hydroxyl Group
The introduction of a hydroxyl group at the C5 position of the pyrimidine ring is a more challenging transformation due to the electron-rich nature of the ring, which can lead to multiple side reactions. A plausible two-step approach involves an initial halogenation at the C5 position, followed by a nucleophilic substitution to introduce the hydroxyl group. The C5 position of pyrimidines is known to be susceptible to electrophilic substitution.[1]
Step 1: Halogenation at the C5 Position
The C5 position of 2-amino-4-hydroxy-6-methylpyrimidine can be halogenated using standard halogenating agents. Bromination is a common choice for such transformations.
Experimental Protocol:
-
Dissolution: Suspend 2-amino-4-hydroxy-6-methylpyrimidine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Addition of Halogenating Agent: Slowly add a solution of bromine in the same solvent to the suspension at room temperature. N-Bromosuccinimide (NBS) can also be used as a milder brominating agent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is then poured into an ice-water mixture. The precipitated product, 2-amino-5-bromo-4-hydroxy-6-methylpyrimidine, is collected by filtration, washed with water, and dried.
Step 2: Nucleophilic Substitution to Introduce the Hydroxyl Group
The C5-bromo intermediate can then undergo a nucleophilic substitution reaction to introduce the hydroxyl group. This can be achieved through direct hydrolysis, although this may require harsh conditions. A more controlled approach would be to use a protected hydroxyl group, such as a methoxy or benzyloxy group, followed by deprotection.
Experimental Protocol (using a methoxy group):
-
Reaction with Sodium Methoxide: In a sealed tube or a high-pressure reactor, treat 2-amino-5-bromo-4-hydroxy-6-methylpyrimidine with a solution of sodium methoxide in methanol.
-
Heating: Heat the reaction mixture at an elevated temperature. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the crude 2-amino-5-methoxy-4-hydroxy-6-methylpyrimidine is purified by column chromatography or recrystallization.
-
Demethylation: The methoxy group can be cleaved to yield the desired hydroxyl group using reagents such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures, or by heating with hydrobromic acid (HBr).
-
Final Purification: The final product, this compound, is then purified using standard techniques.
Caption: Proposed pathway for the C5-hydroxylation of the pyrimidine core.
Purification and Characterization
The purification of the final product and intermediates is critical to obtain a compound of high purity.
-
Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A suitable eluent system needs to be developed, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
The structural confirmation of the synthesized compounds should be performed using a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, including the number and types of protons and carbons, and their connectivity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as N-H, O-H, C=O, and C=N bonds.
Safety Considerations
It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium metal: Highly reactive with water and flammable. Handle with care under an inert atmosphere.
-
Bromine: Highly corrosive and toxic. Handle in a fume hood with extreme caution.
-
Boron tribromide and Hydrobromic acid: Highly corrosive and toxic. Handle with appropriate care and in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion and Future Perspectives
This technical guide has outlined a scientifically sound and plausible pathway for the synthesis of this compound. While the synthesis of the core 2-amino-4-hydroxy-6-methylpyrimidine is well-established, the introduction of the C5-hydroxyl group requires a multi-step approach. The proposed halogenation followed by nucleophilic substitution and deprotection represents a viable strategy.
Future research could focus on optimizing the reaction conditions for each step to improve yields and reduce the number of purification steps. Additionally, exploring alternative methods for the direct C-H hydroxylation of the C5 position could provide a more atom-economical and efficient synthesis route. The successful synthesis of this molecule will enable the exploration of its biological activities and its potential as a lead compound in drug discovery programs.
References
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PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available from: [Link]
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Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097. Available from: [Link]
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Anis'kova, T. V., Kamneva, I. A., & Egorova, A. Y. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Chemistry of Heterocyclic Compounds, 54(10), 964-971. Available from: [Link]
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Pomeisl, K., et al. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Journal of Organic Chemistry, 83(9), 5057-5072. Available from: [Link]
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Dolenc, M. S., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 421-428. Available from: [Link]
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Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]
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ResearchGate. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Available from: [Link]_
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ResearchGate. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]
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El-Naggar, M., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6296. Available from: [Link]
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An In-Depth Technical Guide on 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one: A Note on Current Research Landscape
To our valued researchers, scientists, and drug development professionals:
In the pursuit of scientific advancement, the thorough characterization of chemical entities is paramount. This guide addresses the chemical properties of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one . However, a comprehensive investigation of publicly accessible scientific literature and chemical databases reveals that while this compound is commercially available, it is not well-documented.
There is a significant scarcity of published data regarding its specific physicochemical properties, spectroscopic analysis, established synthetic protocols, and biological activities. Much of the available research in this structural class is focused on its isomer, 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-Methylisocytosine), which has a different substitution pattern and, consequently, distinct chemical characteristics.
This document serves to provide the foundational information that is available for this compound and to delineate the current knowledge gaps, presenting an opportunity for novel research in the field.
Compound Identification and Core Properties
This compound is a substituted aminopyrimidine. Aminopyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural analogy to nucleic acid bases, making them valuable scaffolds in drug discovery.
The key identifiers for this specific compound are presented below, establishing a baseline for its characterization.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-5-hydroxy-6-methylpyrimidin-4(3H)-one | [1] |
| CAS Number | 14405-13-1 | [2][3][4][5] |
| Molecular Formula | C₅H₇N₃O₂ | [2][3] |
| Molecular Weight | 141.13 g/mol | [2][3][6] |
| InChI Key | TUJOARNJMDDAHA-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(O)C(=O)N=C(N)N1 | [2] |
Molecular Structure and Tautomerism
A critical aspect of the chemistry of hydroxypyrimidines is the existence of tautomeric forms. Tautomers are structural isomers that readily interconvert, and their equilibrium can be influenced by the physical state (solid vs. solution) and the solvent environment. For this compound, several tautomeric forms are possible, primarily involving keto-enol and amino-imino equilibria.
The predominant tautomer under physiological conditions is likely the keto-amino form depicted in the compound's name, as the amide-like stability within the ring is generally favored. The presence of the C5-hydroxyl group introduces additional possibilities for tautomerization. Understanding this equilibrium is crucial, as the different forms present distinct hydrogen bonding patterns and electronic profiles, which directly impact biological activity and physicochemical properties like solubility.
Caption: Figure 1. A representation of the potential tautomeric forms of the title compound. The precise equilibrium is unconfirmed in the literature.
Projected Methodologies for Characterization
While specific experimental data for this compound is not available, the following section outlines the authoritative, self-validating protocols that would be required for its full characterization. This serves as a methodological guide for researchers initiating studies on this molecule.
Spectroscopic Analysis Workflow
A combination of spectroscopic techniques is essential for unambiguous structure elucidation. Each method provides a piece of the structural puzzle, and together they offer a self-validating system.
Caption: Figure 2. A logical workflow for the comprehensive spectroscopic characterization of a novel or under-characterized compound.
Detailed Experimental Protocol: NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this class of compound due to its high polarity and its ability to slow the exchange of labile protons on -OH and -NH₂ groups, often allowing them to be observed as distinct signals.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include a singlet for the C6-methyl group, and potentially broad singlets for the C2-amino (-NH₂) and C5-hydroxyl (-OH) protons, in addition to any N-H protons on the pyrimidine ring.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the methyl carbon, and four distinct signals for the pyrimidine ring carbons, including a carbonyl carbon (C4) at a significantly downfield shift.
-
2D NMR (Optional but Recommended): Techniques like HSQC and HMBC would be used to definitively assign proton signals to their directly attached carbons and to establish long-range correlations, confirming the connectivity of the entire molecule.
-
Synthesis and Reactivity
Plausible Synthetic Routes
While a specific, validated synthesis for this compound is not detailed in the surveyed literature, multicomponent reactions are a common strategy for constructing such pyrimidine scaffolds.[7][8] A plausible approach would involve the condensation of a β-ketoester derivative, an aldehyde, and guanidine hydrochloride.
The synthesis of the closely related 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, for example, has been achieved through a three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium.[8] Adapting such a strategy would be a logical starting point for the synthesis of the title compound.
Safety and Handling
Safety data for this compound is limited, but GHS hazard statements have been reported by suppliers. Researchers should handle this chemical with appropriate caution, assuming it may be hazardous until proven otherwise.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling Recommendations: Always use this compound within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Future Research Directions
The lack of comprehensive data for this compound represents a clear opportunity for foundational chemical research. Key areas for investigation include:
-
Definitive Synthesis: Development and publication of a robust, high-yield synthetic protocol.
-
Full Spectroscopic Characterization: Publication of assigned ¹H, ¹³C, IR, and mass spectra to serve as a reference standard.
-
Physicochemical Profiling: Quantitative determination of solubility in various solvents, pKa, and LogP.
-
X-ray Crystallography: Elucidation of the solid-state structure to confirm tautomeric form and intermolecular interactions.
-
Biological Screening: Evaluation of its activity in relevant assays, particularly those related to kinase inhibition, antiviral, or anticancer research, given the prevalence of the pyrimidine scaffold in these areas.
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-G%C3%BCnay-Tan/7926715f3a0c793f7736636735e23970b8956973]([Link]
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McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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"2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" CAS number 14405-13-1
An In-depth Technical Guide to 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS: 14405-13-1)
Executive Summary
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 14405-13-1), a substituted pyrimidine derivative. While the pyrimidine scaffold is of significant interest in medicinal chemistry, this specific isomer is not widely documented in peer-reviewed literature, presenting both a challenge and an opportunity. This document, written for researchers and drug development professionals, synthesizes available data with established chemical principles to deliver a foundational understanding of the molecule. We will cover its core physicochemical properties, propose a reasoned synthetic pathway, detail robust analytical characterization protocols, and discuss its potential biological significance based on the activities of related pyrimidine structures. The guide includes detailed, step-by-step experimental protocols and visual workflows to empower researchers in their investigation of this and similar molecules.
Core Molecular Profile & Physicochemical Properties
This compound belongs to the pyrimidinone class of heterocyclic compounds. The pyrimidine ring is a fundamental building block of nucleobases (cytosine, thymine, uracil) and is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The specific substitution pattern of this molecule—an amino group at C2, a hydroxyl at C5, and a methyl at C6—offers unique electronic and steric properties that could influence its biological interactions.
Physicochemical Data
The fundamental properties of a compound are critical for its handling, formulation, and interpretation in biological assays. The data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 14405-13-1 | [1][2][3] |
| Molecular Formula | C₅H₇N₃O₂ | [1][2] |
| Molecular Weight | 141.13 g/mol | [2][4] |
| IUPAC Name | 2-amino-5-hydroxy-6-methylpyrimidin-4(3H)-one | [4] |
| Melting Point | >310 °C (decomposition) | [1] |
| Boiling Point | 300.4±52.0 °C (Predicted) | [1] |
| Density | 1.67±0.1 g/cm³ (Predicted) | [1] |
| InChIKey | TUJOARNJMDDAHA-UHFFFAOYSA-N | [2] |
Tautomerism: A Critical Consideration
Like many hydroxypyrimidines, this molecule is expected to exhibit keto-enol tautomerism. The "hydroxy" form (enol) can exist in equilibrium with the "pyrimidinone" (keto) form. Spectroscopic and biological properties can be heavily influenced by the dominant tautomer in a given environment (e.g., solid state vs. different solvents). For 2-amino-pyrimidin-4-ones, the keto form is generally favored.[5] Understanding this equilibrium is crucial for structural elucidation and interpreting biological data.
Caption: Keto-enol tautomeric equilibrium for the title compound.
Synthesis and Purification Strategy
Proposed Retrosynthetic Pathway
A logical approach involves the reaction of guanidine with a suitably substituted β-ketoester, such as ethyl 2-acetoxyacetoacetate. The acetoxy group serves as a masked hydroxyl group that can be revealed in a subsequent step.
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An In-depth Technical Guide to 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and its Isomeric Landscape
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Isomeric Complexity in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. While seemingly subtle, the positional isomerism of substituents on the pyrimidine ring can drastically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide delves into the molecular structure and characteristics of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one , a specific but sparsely documented isomer.
Due to the limited availability of direct research on this compound, this guide will adopt a comparative approach. We will first provide a comprehensive overview of its well-characterized and commercially available isomer, 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). By understanding the synthesis, properties, and analytical methods for this related compound, researchers can establish a robust framework for investigating the more elusive 5-hydroxy isomer. This guide aims to be a foundational resource, highlighting both what is known and where critical knowledge gaps exist, thereby illuminating pathways for future research and development.
Part 1: The Benchmark Isomer: 2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5)
This isomer, often found in its tautomeric form 2-amino-6-methylpyrimidin-4(1H)-one, serves as our primary reference point. Its accessibility and extensive characterization provide a solid foundation for understanding the broader class of aminohydroxymethylpyrimidines.
Physicochemical Properties and Tautomerism
2-Amino-4-hydroxy-6-methylpyrimidine is a white to cream-colored powder with a melting point reported to be above 300°C.[1][2] Its molecular formula is C5H7N3O, with a molecular weight of approximately 125.13 g/mol .[3][4]
A critical aspect of its chemistry is keto-enol tautomerism. The equilibrium between the hydroxy and the keto (pyrimidinone) forms can be influenced by the solvent and physical state.[5][6] This phenomenon is crucial as it impacts the molecule's spectroscopic signature and its interactions in biological systems.
Diagram: Tautomeric Equilibrium
Caption: Keto-enol tautomerism of 2-Amino-4-hydroxy-6-methylpyrimidine.
Synthesis Protocols
The synthesis of 2-amino-4-hydroxy-6-methylpyrimidine is well-documented, with common methods involving the condensation of a three-carbon precursor with guanidine.
Protocol 1: Synthesis from Ethyl Acetoacetate and Guanidine
This is a classic and efficient method for constructing the pyrimidine ring.
Step-by-Step Methodology:
-
Guanidine Solution Preparation: Dissolve guanidine (e.g., from guanidine hydrochloride treated with a base like sodium ethoxide) in an appropriate solvent mixture, such as acetone/ethanol.
-
Condensation Reaction: Slowly add a solution of ethyl acetoacetate to the guanidine solution.
-
Reaction Execution: Stir the mixture at room temperature for several hours (e.g., 10 hours) to allow for the condensation and cyclization to occur.
-
Product Isolation: The solid product that precipitates out of the reaction mixture is isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetic acid, to yield colorless crystals of 2-amino-4-hydroxy-6-methylpyrimidine.[1]
Causality: This reaction leverages the nucleophilicity of the guanidine nitrogens attacking the electrophilic carbonyl carbons of ethyl acetoacetate, followed by an intramolecular condensation to form the stable heterocyclic ring.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine.
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of this molecule.
| Analytical Technique | Key Observations and Parameters | Reference |
| ¹H NMR | Chemical shifts corresponding to -OH, -NH₂, pyrimidine ring proton, and -CH₃ protons. For example, in CDCl₃: ~11.09 ppm (OH), ~5.92 ppm (NH₂), ~5.14 ppm (Ar-H), ~2.14 ppm (CH₃). | [5] |
| ¹³C NMR | Signals for the carbon atoms in the pyrimidine ring and the methyl group. In CDCl₃: ~162.3, 161.1, 155.3, 102.5, 23.9 ppm. | [1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O, and C=N functional groups. | [5] |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. The expected molecular ion peak [M+] is at m/z 125. | [5] |
| UV-Vis Spectroscopy | Identification of the wavelength of maximum absorbance (λmax) in a suitable UV-grade solvent like ethanol or methanol. | [5] |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used for separation and quantification, often with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid. | [7] |
Protocol 2: Spectroscopic Analysis
Objective: To confirm the identity and purity of a synthesized batch of 2-amino-4-hydroxy-6-methylpyrimidine.
Step-by-Step Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
UV-Vis: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in a UV-grade solvent (e.g., ethanol) and make further dilutions as necessary.[5]
-
MS: Prepare a dilute solution in a solvent compatible with the ionization source (e.g., methanol for ESI).
-
-
Data Acquisition:
-
Data Analysis: Compare the obtained spectra with literature data or reference standards to confirm the structure.
Applications in Research and Development
2-Amino-4-hydroxy-6-methylpyrimidine and its derivatives are of significant interest in several areas:
-
Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities.[8]
-
Antimicrobial Research: Pyrimidine derivatives have been explored for their antibacterial and antifungal properties.
-
Internal Standard: Due to its chemical properties, it can be used as an internal standard in chromatographic methods, such as GC-MS, for the quantification of structurally related compounds like pesticide metabolites.
Part 2: The Target Molecule: this compound (CAS 14405-13-1)
Direct and detailed information on this specific isomer is notably scarce in readily available scientific literature. This section will consolidate the known information and propose logical scientific directions based on general principles of pyrimidine chemistry.
Known Properties and Data
-
Molecular Formula: C₅H₇N₃O₂
-
CAS Number: 14405-13-1
Beyond these basic identifiers, detailed experimental data on its physicochemical properties, spectral characteristics, and biological activity are not extensively published. The presence of the additional hydroxyl group at the 5-position compared to the 4-hydroxy isomer is expected to significantly alter its properties:
-
Polarity and Solubility: The 5-hydroxy isomer is likely to be more polar and may exhibit different solubility profiles.
-
Acidity: The electronic effect of the hydroxyl group at the 5-position will influence the pKa of the molecule.
-
Hydrogen Bonding: The additional hydroxyl group provides another site for hydrogen bonding, which will affect its crystal lattice structure and interactions with biological macromolecules.
Proposed Synthesis Strategies
Strategy 1: Synthesis from a Precursor with a 5-Position Functional Group
A plausible approach involves starting with a pyrimidine ring that is already functionalized at the 5-position, which can then be converted to a hydroxyl group.
Hypothetical Step-by-Step Methodology:
-
Starting Material: Begin with a compound like 2-amino-5-bromo-6-methylpyrimidin-4(1H)-one.
-
Hydroxylation: Introduce the hydroxyl group at the 5-position. This can be a challenging step and may require specialized conditions, such as a nucleophilic substitution reaction, potentially using a protected hydroxyl group that is later deprotected. A common method for creating 5-hydroxypyrimidines involves the demethylation of a 5-methoxypyrimidine precursor using a strong base like potassium hydroxide at high temperatures.[5]
-
Purification: The final product would require purification, likely using column chromatography due to the potential for side products and the increased polarity of the target molecule.[5]
Diagram: Hypothetical Synthesis Path
Caption: A proposed route for the synthesis of the 5-hydroxy isomer.
Potential Biological Significance and Research Directions
The biological role of this compound is largely unexplored. However, its structure suggests several avenues for investigation:
-
Metabolite Identification: It could be a metabolite of other pyrimidine-based drugs or xenobiotics. The hydroxylation of aromatic rings is a common metabolic transformation.
-
Enzyme Inhibition: The pyrimidine core is present in many enzyme inhibitors. The specific substitution pattern of this isomer could confer selectivity for certain kinases or other enzymes.
-
Nucleoside Analogs: As a modified pyrimidine base, it could be investigated as a building block for synthetic nucleoside analogs with potential antiviral or anticancer activity.
Self-Validating Research Workflow:
-
Synthesis and Confirmation: The first and most critical step is to successfully synthesize and unambiguously confirm the structure of the molecule using high-resolution mass spectrometry and 1D/2D NMR techniques.
-
Physicochemical Profiling: Characterize its solubility, pKa, and LogP to understand its drug-like properties.
-
In Vitro Screening: Screen the compound against a panel of relevant biological targets (e.g., kinases, polymerases) and in various cell-based assays (e.g., cytotoxicity, antiviral) to identify any biological activity.
-
Comparative Analysis: Directly compare its activity and properties to the 4-hydroxy isomer to understand the structure-activity relationship (SAR) related to the hydroxyl group's position.
Conclusion: A Call for Further Investigation
This guide has illuminated the current state of knowledge regarding this compound by leveraging the extensive data available for its 4-hydroxy isomer. While the 4-hydroxy compound is a well-characterized tool for various chemical and biological applications, the 5-hydroxy isomer represents a frontier with significant untapped research potential. The proposed synthetic strategies and research directions provide a logical framework for scientists to begin exploring this molecule. Unraveling the unique properties and biological activities of this compound could lead to new discoveries in medicinal chemistry and drug development.
References
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2-AMINO-4-HYDROXY-5-NITRO-6-METHYL-PYRIMIDINE. ChemBK. Available from: [Link]
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2-Amino-6-methylpyrimidin-4-one. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Available from: [Link]
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Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Available from: [Link]
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A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate. Available from: [Link]
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2-Amino-5-hydroxy-6-methylpyrimidin-4(1H). AbacipharmTech. Available from: [Link]
-
Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed). Available from: [Link]
-
A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed. Available from: [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. Alzchem Group. Available from: [Link]
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4(1H)-Pyrimidinone, 2-amino-5-hydroxy-6-methyl-. Ivy Fine Chemicals. Available from: [Link]
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Spectroscopic Characterization of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS No. 14405-13-1). This pyrimidinone derivative is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
A Note on Data Availability: Direct experimental spectroscopic data for this compound is not widely available in public databases. Therefore, this guide utilizes a combination of experimental data from the closely related analog, 2-amino-6-methylpyrimidin-4(1H)-one, and predictive methodologies to forecast the spectral characteristics of the title compound. This approach allows for a robust, albeit predictive, structural elucidation.
Molecular Structure and Tautomerism
This compound, like many hydroxy-substituted pyrimidines, can exist in tautomeric forms. The predominant form is the keto-enol tautomerism between the pyrimidin-4(1H)-one and the pyrimidin-4-ol. The equilibrium between these forms can be influenced by the solvent, temperature, and pH. For the purpose of this guide, we will primarily consider the pyrimidin-4(1H)-one tautomer, which is generally favored in the solid state and in many common NMR solvents.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Methyl) | ~ 2.1 | Singlet | 3H |
| -NH₂ (Amino) | ~ 6.5 - 7.5 | Broad Singlet | 2H |
| -OH (Hydroxy) | ~ 8.0 - 9.0 | Broad Singlet | 1H |
| -NH (Ring) | ~ 10.5 - 11.5 | Broad Singlet | 1H |
Interpretation:
-
Methyl Protons (-CH₃): The methyl group at the C6 position is expected to appear as a singlet in the upfield region, typically around 2.1 ppm.
-
Amino Protons (-NH₂): The protons of the amino group at the C2 position are expected to give a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.
-
Hydroxy Proton (-OH): The hydroxyl group at the C5 position will also likely appear as a broad singlet. Its chemical shift is sensitive to hydrogen bonding.
-
Ring Proton (-NH): The proton on the ring nitrogen is expected to be the most deshielded, appearing as a broad singlet at a high chemical shift value.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Methyl) | ~ 20 |
| C5 | ~ 120 - 130 |
| C6 | ~ 150 |
| C2 | ~ 155 |
| C4 | ~ 160 |
Interpretation:
-
Methyl Carbon (-CH₃): The carbon of the methyl group will be the most shielded, appearing at the lowest chemical shift.
-
Ring Carbons (C2, C4, C5, C6): The carbons within the pyrimidine ring are all in different electronic environments. The C4 carbon, being a carbonyl carbon, is expected to be the most deshielded. The C2 and C6 carbons, bonded to nitrogen atoms, will also be significantly deshielded. The C5 carbon, attached to the hydroxyl group, will have a chemical shift influenced by the electron-donating nature of the hydroxyl group.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., zg30).[1]
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]
-
A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Predicted IR Spectral Data
The predicted key IR absorption bands for this compound are listed below. These predictions are based on the analysis of similar pyrimidinone derivatives.[3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H stretching (amino), O-H stretching (hydroxy) | Strong, Broad |
| 3100 - 3200 | N-H stretching (ring) | Medium |
| 2850 - 2950 | C-H stretching (methyl) | Medium |
| ~ 1650 | C=O stretching (carbonyl) | Strong |
| ~ 1600 | C=C and C=N stretching (ring) | Medium to Strong |
| ~ 1450 | C-H bending (methyl) | Medium |
| 1200 - 1350 | C-N stretching | Medium |
Interpretation:
-
The broad band in the 3300-3500 cm⁻¹ region is characteristic of N-H and O-H stretching vibrations, often broadened due to hydrogen bonding.
-
The strong absorption around 1650 cm⁻¹ is a key indicator of the carbonyl (C=O) group of the pyrimidinone ring.
-
The presence of bands in the 1600 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.
Experimental Protocol for IR Spectroscopy (ATR Method)
Caption: Step-by-step workflow for acquiring an IR spectrum using the ATR method.
Detailed Steps:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum Data
For this compound (C₅H₇N₃O₂), the expected mass spectral data is as follows:
-
Molecular Weight: 141.13 g/mol
-
Expected Molecular Ion [M]⁺: m/z 141
-
Expected [M+H]⁺ (in ESI+): m/z 142
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals.
Caption: A simplified predicted fragmentation pathway for this compound.
Interpretation:
-
The molecular ion peak at m/z 141 should be observable.
-
Common fragmentation pathways for pyrimidinones can include the loss of carbon monoxide (CO), isocyanic acid (HNCO), or a methyl radical (•CH₃). The relative intensities of these fragment ions will depend on the ionization method and energy.
Experimental Protocol for Mass Spectrometry (ESI)
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The structural elucidation of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is scarce, this guide provides a robust framework for its characterization based on predictive methods and data from closely related analogs. The provided protocols offer standardized procedures for acquiring high-quality spectroscopic data. For definitive structural confirmation, the synthesis and isolation of the compound followed by the acquisition of experimental spectra are recommended.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Aziz, J., & Halim, H. (2022). Deciding which is the best NMR predictor for organic compounds using statistical tools. AIP Conference Proceedings, 2454(1), 040008.
- Kwan, E. K., & Liu, Y. (2015). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
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CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine [FTIR]. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Ibrahim, M. N. (2008). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 20(2), 1085-1090.
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NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
- El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.
- Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]
-
Chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl- [13C NMR]. Retrieved from [Link]
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A Technical Guide to the Biological Potential of the 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one Scaffold
Executive Summary: The pyrimidine ring system is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous pharmacologically active agents.[1][2] This guide focuses on 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, a specific pyrimidine derivative, exploring its potential not as a standalone therapeutic but as a versatile chemical building block for synthesizing novel drug candidates. While direct biological data on this specific molecule is limited, extensive research on its close analogs and derivatives reveals significant potential across several therapeutic areas. Derivatives synthesized from the core 2-amino-4-hydroxy-6-methylpyrimidine structure have demonstrated promising anticancer, antimicrobial, and antiviral activities.[3] This document serves as a technical overview for researchers and drug development professionals, detailing the established biological activities of these derivatives, outlining proven synthetic and experimental protocols, and identifying key mechanisms of action to guide future discovery efforts.
Introduction to the Pyrimidine Scaffold
The pyrimidine heterocycle is a cornerstone of life, forming the basis for nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine and its derivatives a "fortunate scaffold" in medicinal chemistry, leading to the development of drugs across a wide range of applications, including anticancer (5-Fluorouracil), antiviral (Zidovudine), and antibacterial (Trimethoprim) therapies.[1][4] The ability of the pyrimidine core to interact with the synthesis and function of nucleic acids and enzymes makes it a privileged structure for drug design.[1][5]
Chemical Properties of the Core Compound
The subject of this guide, This compound , is a substituted pyrimidine with the following key identifiers:
| Property | Value | Source(s) |
| CAS Number | 14405-13-1 | |
| Molecular Formula | C₅H₇N₃O₂ | |
| Molecular Weight | 141.13 g/mol |
This compound is structurally related to the more extensively studied 2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5), which serves as a common starting material for the synthesis of bioactive derivatives.[3][6][7] The primary distinction is the additional hydroxyl group at the 5-position, which provides an additional site for chemical modification, potentially influencing solubility, hydrogen bonding, and interaction with biological targets.
Rationale for Investigation: A Versatile Synthetic Building Block
The true potential of this compound lies in its utility as a chemical intermediate.[3][7] Its amino and hydroxyl groups are reactive sites that allow for the construction of more complex molecules and fused heterocyclic systems.[6] Researchers have successfully used the closely related 2-amino-4-hydroxy-6-methylpyrimidine to synthesize a variety of derivatives, including Schiff bases, formazans, oxazepines, and β-lactams, each with distinct biological profiles.[6][8] This synthetic tractability is the primary driver for its investigation in drug discovery.
Potential Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology.[1][9][10] Its derivatives function through diverse mechanisms, including the inhibition of critical enzymes like dihydrofolate reductase, protein kinases, and cyclin-dependent kinases (CDKs), thereby disrupting cancer cell proliferation and survival.[3][9]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effect of pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth and signaling. Aberrant kinase activity is a hallmark of many cancers.[3]
2.1.1 Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various solid tumors, including bladder and hepatocellular carcinoma, making them a compelling therapeutic target.[11][12] Pyrimidine-based molecules have been designed as potent and selective FGFR inhibitors.[11] These inhibitors typically function by competing with ATP for binding in the kinase domain, thereby preventing the phosphorylation cascade that drives tumor growth.
The selectivity of these inhibitors is a critical aspect of their design. For example, structure-based drug design has yielded pyrimidine derivatives that are highly selective for FGFR3 over other kinases like VEGFR2, which is crucial for minimizing off-target effects.[11] Molecular modeling suggests that specific interactions with amino acid residues in the kinase's back pocket can confer this high selectivity.[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The foundational experiment to assess anticancer potential is the evaluation of a compound's cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
Causality: This protocol is chosen for its reliability and high-throughput nature. It measures the metabolic activity of cells, which is a proxy for cell viability. A reduction in the conversion of MTT to formazan by mitochondrial dehydrogenases in treated cells, compared to an untreated control, indicates cytotoxicity.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Potential Antimicrobial Activity
With the rise of multidrug-resistant bacteria, there is an urgent need for novel antimicrobial agents.[5] Pyrimidine derivatives have been a focus of this research due to their diverse mechanisms of action and their presence in many endogenous substances, allowing for interaction with bacterial enzymes and genetic material.[5][13]
Synthesis and Evaluation of Formazan Derivatives
One successful strategy involves converting the 2-amino-4-hydroxy-6-methylpyrimidine core into formazan derivatives, which have shown notable antibacterial activity.[8]
3.1.1 Synthetic Protocol: From Pyrimidine to Formazan
This multi-step synthesis demonstrates the utility of the pyrimidine core as a scaffold. The process involves creating progressively more complex intermediates.
Causality: This synthetic route is designed to introduce the formazan moiety (-N=N-C=N-N-), a known pharmacophore with a wide range of biological activities, onto the pyrimidine scaffold. Each step adds a functional group necessary for the final coupling reaction.
Methodology:
-
Step 1: Acetamide Formation: React 2-amino-4-hydroxy-6-methylpyrimidine with chloroacetyl chloride in dry benzene at room temperature to form 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.[8]
-
Step 2: Hydrazide Formation: Treat the resulting acetamide with hydrazine hydrate at room temperature to yield 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide.[8]
-
Step 3: Schiff Base Formation: Condense the hydrazide with an appropriate aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) under reflux to form the corresponding Schiff base.[8]
-
Step 4: Formazan Synthesis: Prepare a diazonium salt from an aromatic amine (e.g., 4-nitroaniline). Add this salt dropwise to a cooled solution (0-5°C) of the Schiff base. The resulting coupling reaction yields the final formazan derivative.[8]
Experimental Protocol: Agar Well Diffusion for Antibacterial Screening
This is a standard, qualitative method to screen compounds for antibacterial activity.
Causality: The principle behind this assay is that an active compound will diffuse from the well into the agar and inhibit the growth of a seeded bacterial lawn, creating a clear "zone of inhibition." The diameter of this zone provides a relative measure of the compound's potency.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Seeding: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar.
-
Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (at a known concentration, dissolved in a solvent like DMSO) into each well. Include a negative control (solvent only) and a positive control (a standard antibiotic like Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Summary: Antibacterial Activity of Pyrimidine-Derived Formazans
The following table summarizes representative results for formazan derivatives tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound ID | Substitution Pattern | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli | Reference |
| C1 | 1-(4-nitrophenyl)formazan | 25.5 | 31 | [8] |
| C2 | 1-(pyrimidin-2-yl)formazan | 17 | 0 | [8] |
| C7 | 1-(4,6-dimethylpyrimidin-2-yl)formazan | 7 | 28 | [8] |
| C3 | 1-(3-hydroxyphenyl)formazan | 9 | 0 | [8] |
| (Data adapted from Shakir and Adnan, 2020. Activity is often ranked qualitatively: +++ for strong, ++ for moderate, + for slight, - for inactive)[8] |
Insight: The data shows that substitutions on the formazan ring dramatically influence both the potency and the spectrum of activity. For instance, the 4-nitrophenyl derivative (C1) is highly active against both bacterial types, whereas the pyrimidin-2-yl derivative (C2) is only moderately active against S. aureus. This highlights the importance of structure-activity relationship (SAR) studies in optimizing antimicrobial leads.[5]
Potential Antiviral Activity
The pyrimidine nucleus is a key component of many established antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[2][14] Derivatives of 2-aminopyrimidine have been explored for activity against a wide range of viruses, including herpes simplex virus (HSV), influenza, and HIV.[14]
Experimental Workflow: Plaque Reduction Assay
To quantify the antiviral activity of a compound, a plaque reduction assay is the gold standard.
Causality: This assay measures the ability of a compound to prevent a virus from infecting, replicating, and spreading to adjacent cells, which forms a visible "plaque" in a cell monolayer. A reduction in the number or size of plaques in the presence of the compound indicates antiviral efficacy.
Conclusion and Future Directions
While this compound itself is not presented as a drug, the extensive body of research on its close chemical relatives firmly establishes the value of this pyrimidine scaffold in medicinal chemistry. The demonstrated success in synthesizing derivatives with potent anticancer, antimicrobial, and antiviral activities underscores its role as a privileged starting material for drug discovery.
Future research should focus on:
-
Targeted Synthesis: Leveraging the hydroxyl group at the 5-position to create novel derivatives and explore new structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases or bacterial enzymes) for the most active compounds.
-
In Vivo Evaluation: Advancing lead compounds identified from in vitro screens into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
-
Combinatorial Chemistry: Using the pyrimidine core to generate large libraries of derivatives for high-throughput screening against a wider array of biological targets.
By applying the synthetic and experimental frameworks outlined in this guide, researchers can effectively harness the potential of the 2-amino-pyrimidin-4-one scaffold to develop the next generation of therapeutic agents.
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Al-Otaibi, M., Al-Zahrani, N., & El-Emam, A. (2020). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial and Anti-Inflammatory Agents. Molecules, 25(15), 3443. Available at: [Link]
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Biernat, M., et al. (2020). Synthesis and antibacterial properties of pyrimidine derivatives. Journal of Molecular Structure, 1217, 128400. Available at: [Link]
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Sravani, D. C., & Srilakshmi, M. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts (IJCRT), 9(12). Available at: [Link]
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Patel, H., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences, 13(3), 1-10. Available at: [Link]
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Papaconstantinou, A. D., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6543. Available at: [Link]
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Kuriwaki, I., et al. (2020). Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. Bioorganic & Medicinal Chemistry, 28(10), 115453. Available at: [Link]
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Wu, P., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 11(10), 3031-3051. Available at: [Link]
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Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link]
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Zhang, Y., et al. (2018). Structures of some representative selective FGFR inhibitors. ResearchGate. Available at: [Link]
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Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 54-60. Available at: [Link]
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Patel, D. A., et al. (2023). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 13(5), 1-10. Available at: [Link]
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El-Sayed, M. T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10657-10672. Available at: [Link]
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"2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" mechanism of action
An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Abstract
This compound is a substituted pyrimidine derivative. While its direct biological mechanism of action is not extensively characterized in publicly available literature, its structural features—a pyrimidine core, an amino group, and a hydroxyl group—suggest several plausible and testable hypotheses. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the compound's mechanism of action. We will delve into the theoretical underpinnings of its potential activities, propose a multi-tiered experimental approach, and provide detailed protocols for key assays. The overarching goal is to equip scientists with a robust strategy to move from a compound of interest to a well-defined mechanism, a critical step in drug discovery and development.
Part 1: Structural Analysis and Hypothesized Biological Activity
The structure of this compound is foundational to understanding its potential biological roles. The pyrimidine ring is a core component of nucleobases (cytosine, thymine, and uracil) and, as such, pyrimidine analogs are frequently investigated for their ability to interfere with nucleic acid metabolism and cell division. The presence of a hydroxyl group attached to the pyrimidine ring suggests potential antioxidant properties through the donation of a hydrogen atom to neutralize free radicals. Furthermore, the specific arrangement of amino and hydroxyl groups could facilitate interactions with various enzymes and receptors.
Based on these structural motifs, we can hypothesize several potential mechanisms of action:
-
Antioxidant Activity: The compound may act as a direct scavenger of reactive oxygen species (ROS), or it could upregulate endogenous antioxidant defense mechanisms.
-
Enzyme Inhibition: As a pyrimidine analog, it could potentially inhibit enzymes involved in nucleotide biosynthesis, such as dihydrofolate reductase or thymidylate synthase, which are common targets for anti-cancer and anti-microbial drugs.
-
Modulation of Signaling Pathways: The compound might interact with protein kinases or other signaling molecules, thereby influencing cellular processes like proliferation, apoptosis, or inflammation.
The following sections will outline a systematic approach to test these hypotheses.
Part 2: A Phased Experimental Approach to Mechanistic Elucidation
A logical, phased approach is critical to efficiently and effectively determine the mechanism of action. We propose a three-phase workflow, starting with broad, high-throughput screening and progressively moving towards more specific and complex assays.
Phase 1: Initial Screening for Bioactivity
The first phase aims to cast a wide net to determine if this compound exhibits any significant biological activity at a cellular level.
-
Cytotoxicity Assays: A primary step is to assess the compound's effect on cell viability across a panel of cell lines. This provides a therapeutic window and can offer initial clues about selectivity. For example, differential cytotoxicity against cancer cell lines versus normal cell lines would be a strong indicator for further investigation as an anti-cancer agent.
-
Antioxidant Assays: Concurrently, in vitro chemical assays can be performed to quickly assess direct antioxidant potential.[1][2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a rapid and sensitive method to evaluate the free radical scavenging ability of a compound.[1][3] The disappearance of the purple color of the DPPH radical, measured spectrophotometrically, is proportional to the antioxidant capacity.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This is another common and reliable method for determining antioxidant activity.[4]
-
Phase 2: Elucidation of Primary Mechanism
If Phase 1 assays yield positive results, the next step is to perform more targeted experiments to hone in on the specific mechanism.
-
Cell-Based Antioxidant Assays: If the chemical assays suggest antioxidant activity, it is crucial to validate this in a cellular context.[1][4] Cell-based assays are more biologically relevant as they account for factors like cell uptake and metabolism.[4] Measurement of intracellular ROS levels using fluorescent probes like DCFDA in the presence of an oxidative stressor (e.g., H₂O₂) and the test compound can provide a quantitative measure of its antioxidant effect within the cell.
-
Enzyme Inhibition Profiling: Given its pyrimidine structure, the compound should be screened against a panel of relevant enzymes. This can be done through commercially available services that offer broad kinase profiling or by setting up specific assays for enzymes involved in nucleotide metabolism. The general principle of an enzyme inhibition assay is to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.[5]
-
Signaling Pathway Analysis: If the compound shows effects on cell viability or other cellular processes, the next logical step is to investigate its impact on key signaling pathways.[6][7] Western blotting can be used to assess the phosphorylation status of key proteins in pathways such as MAPK, PI3K/Akt, and NF-κB.[8]
Phase 3: Target Identification and Validation
The final phase involves pinpointing the direct molecular target(s) of the compound.
-
Affinity-Based Methods: If the compound has sufficient potency, it can be immobilized on a solid support and used as bait to pull down its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Computational Approaches: In parallel, computational methods can be employed. The compound's structure can be used to perform virtual screening against libraries of protein structures to predict potential binding targets.[9]
-
Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or a critical component of the affected pathway.
Experimental Workflow Diagram
Caption: A phased workflow for elucidating the mechanism of action.
Part 3: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments proposed in the workflow.
Protocol 1: DPPH Free Radical Scavenging Assay
Objective: To determine the direct free radical scavenging capacity of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a serial dilution of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a spectrophotometer.[1]
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
Protocol 2: Cell-Based Intracellular ROS Assay
Objective: To measure the effect of the test compound on intracellular reactive oxygen species levels.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
Test compound
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 30-60 minutes.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Normalize the fluorescence of treated cells to that of the vehicle control to determine the percentage reduction in ROS.
Protocol 3: Kinase Inhibition Assay
Objective: To determine if the test compound inhibits the activity of a specific protein kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate, and test compound in the appropriate buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway Visualization
Caption: A potential mechanism: inhibition of the PI3K/Akt pathway.
Conclusion
The elucidation of a novel compound's mechanism of action is a complex but essential undertaking in the fields of chemical biology and drug discovery. For this compound, a systematic, multi-phased approach grounded in its chemical structure is the most prudent path forward. By progressing from broad phenotypic screens to specific enzymatic and cell-based assays, and finally to target identification, researchers can build a comprehensive understanding of its biological function. The protocols and workflows outlined in this guide provide a robust framework for such an investigation, enabling the scientific community to unlock the therapeutic potential of this and other novel chemical entities.
References
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (Source: National Center for Biotechnology Information, URL: [Link])
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Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (Source: ResearchGate, URL: [Link])
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In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (Source: ResearchGate, URL: [Link])
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A standard operating procedure for an enzymatic activity inhibition assay. (Source: National Center for Biotechnology Information, URL: [Link])
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Recent Applications for in Vitro Antioxidant Activity Assay. (Source: Taylor & Francis Online, URL: [Link])
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In Vitro Antioxidants Activity: Significance and symbolism. (Source: Health Sciences, URL: [Link])
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An In-depth Technical Guide to 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one in Drug Discovery
Foreword: The Unseen Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyrimidine core is a recurring motif, a privileged scaffold that has given rise to a multitude of therapeutic agents. Within this vast family, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one stands out not as a blockbuster drug in itself, but as a remarkably versatile starting material and a key building block for the synthesis of novel derivatives with significant therapeutic potential.[1] This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the chemistry, biological significance, and untapped opportunities presented by this humble yet powerful molecule. We will move beyond simple protocols to explore the causal relationships that underpin its utility, providing a framework for rational drug design and discovery.
Physicochemical Characteristics and Tautomerism
This compound is a white to cream-colored crystalline powder with a high melting point, suggesting strong intermolecular forces in its solid state.[2] A crucial aspect of its chemistry is the phenomenon of keto-enol tautomerism. The molecule exists in equilibrium between the hydroxy (enol) form and the more stable keto form, 2-amino-6-methylpyrimidin-4(3H)-one, particularly in the solid state.[2] This tautomerism is a key determinant of its reactivity and its interactions with biological targets.
-
Chemical Name: this compound
-
CAS Number: 14405-13-1
-
Molecular Formula: C₅H₇N₃O₂
-
Molecular Weight: 141.13 g/mol
Synthesis of the Core Scaffold: A Foundational Protocol
The synthesis of the 2-aminopyrimidine core is a cornerstone of many medicinal chemistry campaigns. A common and efficient method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with guanidine.[2] This reaction, typically conducted in the presence of a base like sodium ethoxide, provides a straightforward route to the pyrimidine ring system.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
Objective: To synthesize 2-Amino-4-hydroxy-6-methylpyrimidine via the condensation of ethyl acetoacetate and guanidine.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with cooling to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with glacial acetic acid. The product will precipitate out of solution.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent, such as ethanol or water, to yield the purified 2-Amino-4-hydroxy-6-methylpyrimidine.[3]
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the integrity of the starting material for subsequent derivatization.
A Versatile Building Block for Bioactive Derivatives
The true power of this compound in drug discovery lies in its utility as a versatile scaffold for the synthesis of a diverse array of bioactive derivatives. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the potential for modification at the methyl group—allows for extensive chemical exploration.
Synthesis of Schiff Bases and Formazans: Gateways to Bioactivity
The primary amino group of the pyrimidine core readily undergoes condensation with aldehydes and ketones to form Schiff bases. These intermediates are not only often biologically active themselves but also serve as precursors for the synthesis of more complex heterocyclic systems.[4]
Further derivatization of the amino group can lead to the formation of formazans, a class of compounds known for their intense color and a broad spectrum of biological activities, including antimicrobial and anticancer effects.[5]
Experimental Workflow: From Pyrimidine to Bioactive Formazan
Caption: Synthetic pathway from the core pyrimidine to formazan derivatives.
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. This section will explore the evidence for their application in oncology and infectious diseases, focusing on the underlying mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
The 2-aminopyrimidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives targeting critical pathways in cancer cell proliferation and survival.[1]
Kinase Inhibition: A significant number of 2-aminopyrimidine derivatives function as kinase inhibitors. For example, derivatives have been developed as inhibitors of I-kappa B kinase (IKK-2), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[6] The NF-κB pathway plays a crucial role in regulating genes involved in cell proliferation, survival, and inflammation.[7][8]
Caption: Inhibition of the canonical NF-κB signaling pathway by 2-aminopyrimidine derivatives.
FGFR Inhibition: More recently, derivatives of 2-amino-pyrimidin-5-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] The FGF/FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a driver in various cancers, including hepatocellular carcinoma.[1][9]
Caption: Inhibition of the FGFR4 signaling pathway by 2-aminopyrimidin-5-ol derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of novel 2-aminopyrimidine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well plates
-
2-aminopyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Antibacterial Activity: Disrupting Bacterial Cell Division
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrimidine derivatives have emerged as a promising class of compounds in this area.[12]
Inhibition of FtsZ Polymerization: Certain thiophenyl-pyrimidine derivatives have been shown to exert their antibacterial effect by inhibiting the polymerization of the FtsZ (Filamenting temperature-sensitive mutant Z) protein.[13][14] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division, forming the Z-ring at the site of cytokinesis.[15][16] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death.[13]
Caption: Mechanism of action of antibacterial pyrimidine derivatives via inhibition of FtsZ polymerization.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships of 2-aminopyrimidine derivatives is crucial for optimizing their potency and selectivity.
| Modification Site | General Observation | Therapeutic Target | Reference |
| Position 5 of Pyrimidine Ring | Substitution with small alkyl groups can be tolerated, but larger groups may lead to steric hindrance. | Dihydroorotate Dehydrogenase | [17] |
| Position 6 of Pyrimidine Ring | Aromatic and secondary amine moieties can enhance potency. | Histamine H4 Receptor | [18] |
| Substituents on the Amino Group | Methanesulfonyl and aminosulfonyl groups can increase inhibitory activity. | IKK-2 | [6] |
| Aromatic Substituents | Electronegative radicals on aromatic rings can increase antibacterial activity. | Bacterial Targets | [16] |
| Overall Polarity | Introduction of polar groups (e.g., hydroxyl) can improve pharmacokinetic properties. | Malarial Targets | [19] |
Future Perspectives and Challenges
This compound and its derivatives represent a fertile ground for drug discovery. The versatility of the scaffold allows for the generation of large, diverse chemical libraries for high-throughput screening. The challenge lies in the rational design of these libraries to target specific biological pathways with high potency and selectivity.
Future research should focus on:
-
Exploring the direct biological activity of the core compound: While it is an excellent scaffold, its intrinsic activity may be overlooked.
-
Systematic SAR studies: A more focused investigation of the SAR of derivatives of this specific 5-hydroxy-pyrimidinone is needed to guide lead optimization.
-
In vivo evaluation: Promising in vitro hits need to be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
-
Target deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is crucial for understanding the mechanism of action and for further development.
References
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2017). Royal Society of Chemistry. Retrieved from [Link]
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Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). Scilit. Retrieved from [Link]
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Synthesis and antibacterial properties of pyrimidine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). National Center for Biotechnology Information. Retrieved from [Link]
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. Retrieved from [Link]
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The Fibroblast Growth Factor signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from [Link]
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Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). MDPI. Retrieved from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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2-Amino-6-methylpyrimidin-4-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-4-hydroxy-6-methylpyrimidine (6-Methylisocytosine) as a Research Chemical
Editor's Note: This technical guide focuses on 2-Amino-4-hydroxy-6-methylpyrimidine (CAS RN: 3977-29-5) , the widely studied and commercially available isomer. The initial topic request for "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" (CAS RN: 14405-13-1) corresponds to a lesser-known isomer with limited available scientific data, making a comprehensive technical guide impractical at this time. The 4-hydroxy isomer, also known as 6-methylisocytosine, is of significant interest in medicinal chemistry and serves as a foundational scaffold for drug development.
Abstract & Introduction
2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, which forms the core structure of nucleobases like cytosine and thymine. Due to its structural features, including hydrogen bond donors and acceptors, it is a compound of significant interest in medicinal chemistry and drug development.[1] It serves as a versatile starting material and a key building block for the synthesis of a wide array of more complex molecules with diverse pharmacological activities.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its biological context and outlines detailed protocols for its handling and analysis in a research setting. A critical feature of this molecule is its existence in tautomeric forms, primarily the hydroxy and the keto (2-amino-6-methyl-4(1H)-pyrimidinone) forms, an equilibrium that can significantly influence its reactivity and spectroscopic properties.[1][3]
Physicochemical Properties and Safety
Accurate characterization begins with understanding the fundamental physicochemical properties of the compound.
Table 1: Physicochemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine
| Property | Value | Source(s) |
|---|---|---|
| CAS Registry Number | 3977-29-5 | [4][5] |
| Molecular Formula | C₅H₇N₃O | [4][5] |
| Molecular Weight | 125.13 g/mol | [4][6][7] |
| IUPAC Name | 2-amino-6-methylpyrimidin-4-ol | [8] |
| Synonyms | 6-Methylisocytosine, 2-Amino-6-methyl-4-pyrimidinol | [5][8] |
| Appearance | White to cream powder | [8][9] |
| Melting Point | >300 °C | [8][9] |
| Solubility | Sparingly soluble in aqueous base, slightly soluble in DMSO | [8] |
| InChI Key | KWXIPEYKZKIAKR-UHFFFAOYSA-N |[4][6] |
Safety & Handling
As a laboratory chemical, proper handling is essential. The compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
GHS Hazard Statements: According to aggregated data, this chemical may cause skin irritation (H315) and serious eye irritation (H319).[7][8]
-
Precautionary Statements: Recommended precautionary measures include P264, P280, P302+P352, and P305+P351+P338.[7][8]
Tautomerism: A Core Chemical Feature
A critical concept for understanding the chemistry of 2-Amino-4-hydroxy-6-methylpyrimidine is its ability to exist as tautomers. This involves the migration of a proton, leading to an equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form. The equilibrium is influenced by factors such as solvent and physical state, with the keto form, 2-amino-6-methylpyrimidin-4(3H)-one , being favored in the solid state.[3] This phenomenon is crucial as it dictates the molecule's hydrogen bonding patterns and reactivity in subsequent synthetic steps.
Caption: Keto-enol tautomerism of the pyrimidine core.
Synthesis and Purification Workflow
The synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine is commonly achieved through the condensation of guanidine with a β-ketoester, such as ethyl acetoacetate. This reaction provides a reliable route to the pyrimidine core.
Caption: General workflow for synthesis and purification.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[8]
-
Reaction Setup: Dissolve guanidine (1 equivalent) in a suitable solvent mixture such as ethanol/acetone.
-
Addition of Reagent: In a separate flask, prepare a solution of ethyl acetoacetate (1 equivalent) in the same solvent system. Add this solution dropwise to the stirring guanidine solution at room temperature. The causality for this slow addition is to control the reaction rate and prevent potential side reactions, ensuring a higher yield of the desired product.
-
Reaction: Allow the mixture to stir at room temperature for approximately 10 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.
-
Isolation: Upon completion, the solid crude product often precipitates out of the solution. Collect this solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of a suitable hot solvent, such as glacial acetic acid, hot water, or an ethanol/water mixture.[3][8] Allow the solution to cool slowly, which promotes the formation of pure crystals.
-
Final Step: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed for full structural elucidation.
Table 2: Summary of Spectroscopic Data
| Technique | Solvent | Key Signals / Features | Source(s) |
|---|---|---|---|
| ¹H NMR | CDCl₃ | δ 11.09 (s, 1H, OH), 5.92 (s, 2H, NH₂), 5.14 (s, 1H, Ar-H), 2.14 (s, 3H, CH₃) | [1][8] |
| ¹³C NMR | CDCl₃ | δ 162.3, 161.1, 155.3, 102.5, 23.9 | [8] |
| FT-IR | KBr Pellet | Bands corresponding to O-H, N-H, C=O (keto form), and C=C/C=N stretching | [1][10] |
| ESI-MS | - | Calculated [M+H]⁺: 126.06; Measured: 126.07 | [8] |
| UV-Vis | Ethanol | Identification of λmax characteristic of the pyrimidine chromophore |[1] |
Standard Operating Procedures for Analysis
The following protocols provide a self-validating system for confirming the molecular structure.
Caption: Integrated workflow for spectroscopic analysis.
NMR provides the carbon-hydrogen framework of the molecule.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Place the tube in the spectrometer. Acquire a standard proton NMR spectrum.
-
¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C channel and acquire a proton-decoupled spectrum. A greater number of scans is typically required due to the low natural abundance of ¹³C.[1]
FT-IR is used to identify the functional groups present.[3]
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.[1]
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1]
This technique provides information about the electronic transitions within the molecule's chromophoric system.[1]
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in a UV-grade solvent like ethanol or methanol. Further dilutions are often necessary to bring the absorbance into the linear range of the instrument (0.1-1.0 AU).[1]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Analysis: Rinse and fill the cuvette with the sample solution. Scan the appropriate UV-Vis range and identify the wavelength(s) of maximum absorbance (λmax).[1]
Biological Context and Research Applications
While 2-Amino-4-hydroxy-6-methylpyrimidine itself is primarily an intermediate, its core structure is a privileged scaffold in medicinal chemistry. The pyrimidine ring is central to numerous biologically active compounds. Research has shown that derivatives synthesized from this core exhibit a wide range of pharmacological properties.
-
Antimicrobial Agents: Various 2-aminopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria.[11][12]
-
Broad Pharmacological Potential: The broader class of 2(1H)-pyrimidinones has been investigated for anti-proliferative, anti-inflammatory, and antihypertensive activities, highlighting the therapeutic potential of this chemical family.[13]
-
Modern Applications: Recent studies have utilized this compound as a functional monomer in the synthesis of advanced materials, such as self-healing polymers and pressure-sensitive adhesives, and in complexes studied for anticancer activity.[14] Its utility has also been noted in research related to regenerative medicine.[14]
Caption: Role as a core scaffold for diverse applications.
Conclusion
2-Amino-4-hydroxy-6-methylpyrimidine is a foundational research chemical whose value lies in its versatility as a synthetic intermediate. Its straightforward synthesis, well-characterized spectroscopic properties, and the proven biological relevance of its derivatives make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its tautomeric nature and the application of rigorous analytical protocols are paramount to leveraging its full potential in the laboratory.
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NIST. 2-Amino-4-hydroxy-6-methylpyrimidine - the NIST WebBook. [Link]
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ResearchGate. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF. [Link]
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NIH. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Link]
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PubMed. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. [Link]
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Methodological & Application
Synthesis of "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" derivatives
An Application Guide to the Synthesis and Derivatization of Pyrimidinone Scaffolds for Drug Discovery
Introduction: The Pyrimidinone Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3] This guide focuses on the synthesis of derivatives based on the 2-amino-6-methylpyrimidin-4(1H)-one core, a versatile platform for generating molecular diversity.
Specifically, we will explore the synthesis of the foundational building block, 2-Amino-4-hydroxy-6-methylpyrimidine, and its subsequent transformation into more complex heterocyclic systems. The methodologies detailed herein are designed for researchers and scientists in drug development, providing not only step-by-step protocols but also the underlying chemical logic to empower experimental design and troubleshooting. The target compound, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, is a key intermediate in the synthesis of bioactive molecules, including derivatives of Vitamin B1 (Thiamine).[4] This guide will equip researchers with the foundational techniques to access this class of compounds and their derivatives.
Part 1: Synthesis of the Core Building Block: 2-Amino-4-hydroxy-6-methylpyrimidine
The most common and efficient route to the core pyrimidine ring is through the condensation of a β-dicarbonyl compound with a guanidine salt.[5][6] This method provides a reliable pathway to the essential precursor required for subsequent derivatization.
Protocol 1.1: Principal Synthesis via Guanidine Condensation
This protocol details the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine from ethyl acetoacetate and guanidine, a classic and robust method for constructing the pyrimidinone ring.[5][6]
Mechanism Insight: The reaction is initiated by the formation of a sodium ethoxide base, which deprotonates the guanidine. The free guanidine then acts as a nucleophile, attacking the carbonyl carbons of ethyl acetoacetate, leading to a cyclization and dehydration cascade to form the stable aromatic pyrimidine ring.
Experimental Workflow:
Caption: Workflow for the synthesis of the pyrimidine core.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| Sodium Metal | 1.0 | Base formation |
| Anhydrous Ethanol | - | Solvent |
| Guanidine Hydrochloride | 1.0 | N-C-N source |
| Ethyl Acetoacetate | 1.0 | β-dicarbonyl source |
| Glacial Acetic Acid | As needed | Neutralization |
Step-by-Step Protocol:
-
Base Preparation: In a fume hood, carefully add sodium metal (1.0 eq.) in small pieces to anhydrous ethanol under an inert atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq.) and stir until dissolved. Then, add ethyl acetoacetate (1.0 eq.) dropwise.
-
Condensation: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with glacial acetic acid until a precipitate forms.
-
Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-Amino-4-hydroxy-6-methylpyrimidine.[7]
Protocol 1.2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude product, removing unreacted starting materials and by-products.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, place the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Part 2: Key Derivatization Strategies
The synthesized 2-Amino-4-hydroxy-6-methylpyrimidine is a versatile building block with multiple reactive sites, enabling the construction of diverse heterocyclic derivatives.[3] The primary amino group is the most common site for initial derivatization, often through the formation of a Schiff base intermediate.
Strategy 2.1: Synthesis of Schiff Base Intermediates
The condensation of the amino group with an aldehyde or ketone is a high-yielding and straightforward reaction to produce Schiff bases.[3] These intermediates are pivotal for building more complex molecular architectures like oxazepines and β-lactams.[8][9]
Experimental Workflow:
Caption: Workflow for the synthesis of Schiff bases.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 2-Amino-4-hydroxy-6-methylpyrimidine (1.0 eq.) in ethanol.
-
Add the desired aldehyde or ketone (1.1 eq.) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.[3]
-
Reflux the mixture for 3-8 hours, monitoring completion by TLC.[3]
-
Upon completion, cool the mixture. The product often precipitates and can be collected by filtration and purified by recrystallization.
Strategy 2.2: Synthesis of Fused Heterocycles: Oxazepine Derivatives
Schiff base intermediates can undergo cyclization with anhydrides to form seven-membered oxazepine rings, a scaffold present in various bioactive compounds.[3][8]
Step-by-Step Protocol:
-
Schiff Base Synthesis: Prepare the required Schiff base as described in Protocol 2.1.
-
Cyclization: Dissolve the Schiff base (1.0 eq.) in a suitable solvent such as dry benzene or 1,4-dioxane.
-
Add the desired anhydride (e.g., phthalic anhydride, maleic anhydride) (1.0 eq.).[8][9]
-
After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[8]
Strategy 2.3: Synthesis of β-Lactam Derivatives
The [2+2] cycloaddition of an imine (Schiff base) with a ketene (generated in situ from an acyl chloride) is a classic method for constructing the β-lactam ring, the core structure of penicillin and cephalosporin antibiotics.
Step-by-Step Protocol:
-
In a flask, dissolve the Schiff base (1.0 eq.), prepared from Protocol 2.1, in 1,4-dioxane.
-
Add triethylamine (1.0 eq.) to act as a base.
-
Cool the mixture in an ice bath (0-10°C).
-
Slowly add chloroacetyl chloride (1.0 eq.) dropwise. The ketene is formed in situ, which then reacts with the imine.[8]
-
Stir the reaction at a cool temperature for 12-15 hours.[8]
-
The resulting precipitate is filtered, washed, and can be recrystallized to yield the pure β-lactam derivative.
Part 3: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.
Representative Analytical Data: The following table summarizes expected spectroscopic data for a representative derivative, based on published findings for similar compounds.[8][10]
| Technique | Sample Derivative | Expected Observations |
| FT-IR (cm⁻¹) | β-Lactam Derivative | ~3330 (O-H), ~3080 (Ar-H), ~1660 (C=N, imine), ~1595 (C=C, aromatic) |
| ¹H-NMR (ppm) | β-Lactam Derivative | 1.1-2.0 (s, CH₃), 3.1 (s, CH₃ pyrimidine), 4.3 (s, CH-Cl), 5.5 (s, OH pyrimidine), 6.4-8.3 (m, Ar-H) |
| ¹³C-NMR (ppm) | Schiff Base | ~25 (CH₃), ~100 (C5-pyrimidine), ~155 (C4-pyrimidine), ~160-165 (C=N, imine) |
Conclusion
The 2-Amino-4-hydroxy-6-methylpyrimidine scaffold is a remarkably versatile and accessible starting material for the synthesis of a vast array of heterocyclic derivatives. The protocols outlined in this guide, from the foundational condensation reaction to the synthesis of complex Schiff bases, oxazepines, and β-lactams, provide a robust framework for researchers in drug discovery and organic synthesis. By understanding the underlying mechanisms and experimental nuances, scientists can effectively leverage this pyrimidinone core to generate novel compounds with significant therapeutic potential.
References
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Scheme 27: Two proposed mechanisms for pyrimidinone synthesis. - ResearchGate. Available at: [Link]
-
Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst - Taylor & Francis Online. Available at: [Link]
-
Pyrimidine - Wikipedia. Available at: [Link]
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Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. Available at: [Link]
-
A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF - ResearchGate. Available at: [Link]
-
A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine | Alzchem Group. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
For: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is a crucial heterocyclic compound, notable for its role as a key intermediate in the industrial synthesis of Vitamin B1 (Thiamine).[1][2][3] The structural arrangement of its functional groups—an amino group, a hydroxyl group, and a pyrimidone core—makes it a versatile building block for the synthesis of various biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This document provides a detailed guide to a proposed synthetic protocol for this compound, based on established principles of pyrimidine chemistry. While specific, detailed protocols for this exact molecule are not widely available in public literature, likely due to its established role in large-scale industrial processes, the following protocol is based on the well-understood cyclocondensation reaction between a β-dicarbonyl compound and a guanidine salt.
Proposed Synthetic Pathway and Mechanism
The most plausible and widely utilized method for the synthesis of 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound with guanidine. To achieve the desired 5-hydroxy substitution pattern on the pyrimidine ring, a starting material other than the commonly used ethyl acetoacetate is required. A suitable precursor for this synthesis is an α-hydroxy-β-ketoester, such as ethyl 2-acetyl-2-hydroxyacetate or a related equivalent.
The proposed reaction is a cyclocondensation reaction. The mechanism involves the initial formation of a guanidinyl intermediate by the reaction of the more electrophilic ketone carbonyl with the nucleophilic guanidine. This is followed by an intramolecular cyclization via the attack of a guanidine nitrogen onto the ester carbonyl, and subsequent dehydration to yield the stable aromatic pyrimidine ring. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the guanidine hydrochloride salt to the free guanidine base, which acts as the active nucleophile.
Experimental Protocol
This protocol describes a proposed laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| Ethyl 2-acetyl-2-hydroxyacetate | C₆H₈O₄ | 144.12 | 14.41 g (0.1 mol) | Starting material. Handle with care. |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 10.51 g (0.11 mol) | Reagent. Hygroscopic. |
| Sodium Metal | Na | 22.99 | 2.53 g (0.11 mol) | Reagent. Highly reactive with water. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 200 mL | Solvent. Must be dry. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | For neutralization. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing. |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous ethanol. Carefully add small pieces of sodium metal (2.53 g, 0.11 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Formation of Free Guanidine: In a separate beaker, dissolve guanidine hydrochloride (10.51 g, 0.11 mol) in 50 mL of anhydrous ethanol. Once the sodium ethoxide solution has cooled to room temperature, slowly add the guanidine hydrochloride solution from the dropping funnel. A white precipitate of sodium chloride will form. Stir the mixture at room temperature for 30 minutes.
-
Condensation Reaction: To the stirred suspension of free guanidine, add ethyl 2-acetyl-2-hydroxyacetate (14.41 g, 0.1 mol) dropwise over 15-20 minutes. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium chloride by filtration. Concentrate the filtrate under reduced pressure to obtain a viscous residue.
-
Precipitation of the Product: Dissolve the residue in a minimal amount of hot water. Acidify the solution carefully with glacial acetic acid until the pH is approximately 6-7. The product should precipitate out of the solution upon cooling.
-
Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Sodium metal is highly reactive and flammable. It reacts violently with water to produce hydrogen gas, which can ignite. Handle sodium metal under an inert atmosphere and away from water.
-
Guanidine hydrochloride can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous ethanol is a flammable liquid. Work in a well-ventilated fume hood away from ignition sources.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
The reaction should be carried out in a well-ventilated fume hood at all times.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reflux time or ensure the sodium ethoxide was freshly prepared and anhydrous conditions were maintained. |
| Loss of product during work-up. | Ensure the pH for precipitation is optimal. Avoid excessive washing. | |
| Oily Product | Presence of impurities. | Attempt recrystallization from a different solvent system (e.g., ethanol/water). |
| Incomplete removal of starting materials. | Purify the crude product using column chromatography. | |
| Discolored Product | Decomposition at high temperatures. | Avoid excessive heating during reflux and drying. |
| Presence of colored impurities. | Recrystallization with activated charcoal may be attempted, but with caution as it can adsorb the product. |
Conclusion
The protocol described provides a robust and logical pathway for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical industries. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this compound in good yield and high purity. This application note serves as a comprehensive guide for the successful synthesis and handling of this important pyrimidine derivative.
References
- Ullmann's Encyclopedia of Industrial Chemistry. (1996). Vol. A27, pp. 515-517.
- CN104910142A - Method for preparing vitamin B1 intermedi
- Patsnap Eureka. (n.d.). Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590.
- Jones, R. G. (1951). Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone. Journal of the American Chemical Society, 73(8), 3684–3687.
- Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122.
- Deshmukh, M., et al. (n.d.). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Semantic Scholar.
- Sung, H., et al. (1994). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- Wei, R., & Lewin, L. M. (1970). The biosynthesis of thiamine. Conversion of 2-methyl-4-amino-5-formylpyrimidine to 2-methyl-4-amino-5-hydroyxmethylpyrimidine by cell-free extracts of baker's yeast. Biochimica et Biophysica Acta, 201(2), 334-9.
- Sadek, K. U., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central.
- Norman, M. H., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed.
- Al-Omary, F. A. M., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Impact Factor.
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
- Anderson, J. E., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254.
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Purification of "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" by recrystallization
An Application Note and Protocol for the Purification of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one by Recrystallization
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purification of this compound (CAS: 14405-13-1), a heterocyclic compound of interest in medicinal chemistry and drug development. Recrystallization is a powerful technique for purifying crystalline solids, and its successful application depends on a thorough understanding of the compound's physicochemical properties and the principles of solubility. This document details the theoretical underpinnings of recrystallization, a systematic approach to solvent selection, a step-by-step purification protocol, and robust troubleshooting strategies. The methodologies are designed to guide researchers in achieving high purity of the target compound, a critical prerequisite for reliable downstream applications.
Introduction: The Importance of Purity
This compound is a pyrimidine derivative whose structural motif is common in various biologically active molecules. Like many compounds synthesized in a laboratory, the crude product is often contaminated with unreacted starting materials, by-products, or degradation products.[1][2] For applications in drug development, biological screening, and materials science, achieving a high degree of purity is paramount to ensure that observed effects are attributable solely to the compound of interest.
Recrystallization is a fundamental and effective purification technique that leverages differences in solubility between the desired compound and impurities in a given solvent system.[3] The process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing the solution to cool, promoting the formation of a crystalline lattice of the target molecule while impurities remain in the solution (mother liquor).[3][4]
A Note on Isomeric Forms: Much of the available literature details the properties and purification of the closely related isomer, 2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5). This compound exhibits keto-enol tautomerism, existing in equilibrium between its hydroxy and keto forms.[5][6] While the general principles outlined in this guide are broadly applicable, the specific solubility characteristics and optimal recrystallization solvent for this compound must be determined empirically.
Foundational Principles of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[1][4]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
Potential Impurities Profile
Understanding potential impurities is crucial for designing an effective purification strategy. For pyrimidine derivatives, common impurities may include:
-
Unreacted Starting Materials: Such as guanidine salts and acetyl acetone derivatives.[1]
-
Side-Reaction By-products: Isomeric structures like 1,3,5-triazine derivatives can sometimes form during synthesis.[2]
-
Colored Impurities: Arising from the degradation of reactants or products, often due to excessive heat.[1][2]
Experimental Protocol: A Systematic Approach
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Part 1: Solvent Screening
Before performing a large-scale recrystallization, it is essential to identify the optimal solvent. Based on the properties of similar pyrimidine structures, candidate solvents include water, ethanol, methanol, ethyl acetate, acetone, and mixtures thereof.[1][2][7]
Methodology:
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that showed poor solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Sparingly Soluble | Soluble | Abundant Crystals | Good Candidate |
| Ethanol | Sparingly Soluble | Soluble | Moderate Crystals | Good Candidate |
| Acetone | Soluble | - | No Crystals | Unsuitable |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Poor Yield | Unsuitable |
| Toluene | Insoluble | Insoluble | - | Unsuitable |
This table is for illustrative purposes. Actual results must be determined experimentally.
Part 2: Recrystallization Workflow
The following diagram outlines the logical flow of the recrystallization process.
Caption: General workflow for purification by recrystallization.
Detailed Step-by-Step Methodology
-
Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.[1][8]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Re-heat the solution and boil for a few minutes.[1][8]
-
Hot Gravity Filtration: To remove insoluble impurities or charcoal, filter the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.[3][4]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1][8] If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1][2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4][8]
-
Drying: Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven to remove any residual solvent.[8]
Troubleshooting and Optimization
Even a well-designed protocol can encounter issues. The following section provides guidance on common problems and their solutions.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common recrystallization issues.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Precipitate or No Crystallization | - The solution is supersaturated or impurities are depressing the freezing point.[1]- The cooling process was too rapid.[1]- Too much solvent was used.[8] | - Try adding a seed crystal or scratching the flask.[1][2]- Allow the solution to cool more slowly before placing it in an ice bath.[1]- Evaporate some solvent and re-cool. |
| Low Recovery of Crystalline Product | - The compound has significant solubility in the cold solvent.[8]- An insufficient amount of time was allowed for crystallization.- Premature crystallization occurred during hot filtration. | - Ensure the minimum amount of hot solvent was used.[1]- Increase the cooling time, potentially overnight in a refrigerator.- Ensure filtration apparatus is pre-heated. |
| Colored Impurities in Final Product | - Colored impurities from the synthesis are co-precipitating.[1]- The compound may be degrading at high temperatures. | - Add a small amount of activated charcoal to the hot solution before filtration.[1][8]- Avoid prolonged heating at excessively high temperatures. |
| Product Fails Purity Analysis (e.g., HPLC, NMR) | - Incomplete removal of starting materials or by-products.[1]- Co-precipitation of an impurity with a similar solubility profile. | - Perform a second recrystallization, potentially with a different solvent system.[1]- Consider using column chromatography for more efficient separation.[1] |
Quality Control and Final Product Characterization
After recrystallization, it is imperative to verify the purity and identity of the final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. The melting point of the related isomer, 2-Amino-4-hydroxy-6-methylpyrimidine, is reported to be >300 °C.[9] A broad melting range typically indicates the presence of impurities.
-
Chromatographic Analysis (TLC, HPLC): Thin-Layer Chromatography (TLC) can provide a quick assessment of purity, with a pure compound showing a single spot. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure of purity. For highly polar compounds like pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective than standard reverse-phase methods.[8]
-
Spectroscopic Analysis (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the purified compound and ensure the absence of signals corresponding to impurities.[6] Mass Spectrometry (MS) is used to confirm the molecular weight. The molecular weight of this compound is 141.13 g/mol .
Conclusion
Recrystallization is a powerful, scalable, and cost-effective method for the purification of this compound. By systematically selecting an appropriate solvent, carefully executing the protocol, and applying logical troubleshooting, researchers can effectively remove impurities and obtain a high-purity product. The final characterization using analytical techniques is a critical, self-validating step to confirm the success of the purification process, ensuring the integrity of subsequent research and development activities.
References
- Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification - Benchchem.
- Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem.
- Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide - Benchchem.
- 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 - BioCrick.
- Purifying by recrystallisation | 16–18 years | Resource - RSC Education.
- Purification by Recrystallization - CUNY.
- This compound - Sigma-Aldrich.
- 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc.
- 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 - Benchchem.
- A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem.
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Application Notes and Protocols for the Evaluation of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one as a Potential Enzyme Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Exploring the Inhibitory Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of enzyme inhibitors.[1][2] Derivatives of pyrimidine have been successfully developed as inhibitors of various enzyme classes, most notably protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug discovery.[3]
This document provides a detailed guide for researchers on how to evaluate the enzyme inhibitory potential of the novel compound 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one . While there is currently limited published data on the specific biological targets of this compound, its structural features, particularly the 2-aminopyrimidine core, suggest a potential role as a kinase inhibitor. The 2-aminopyrimidine moiety is a well-established pharmacophore that can mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.[2]
Therefore, this application note will present a hypothetical framework for investigating this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology.[4] The protocols and methodologies described herein are broadly applicable and can be adapted for the study of this compound against other kinases or enzyme classes.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is essential for its proper handling and use in biological assays.
| Property | Value | Source |
| CAS Number | 14405-13-1 | [5][6][7] |
| Molecular Formula | C₅H₇N₃O₂ | [5] |
| Molecular Weight | 141.13 g/mol | [5] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO | - |
Hypothetical Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6][8] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[6][7][8] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-survival pathways.[3]
We hypothesize that this compound may act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Figure 1: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of this compound against EGFR tyrosine kinase. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9]
Materials
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
DMSO (biotechnology grade)
Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the EGFR kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
Prepare a kinase reaction mixture containing the substrate and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically based on the kinase and substrate used.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Figure 2: Experimental workflow for the in vitro kinase inhibition assay.
Data Presentation: Hypothetical Inhibitory Profile
To illustrate the potential outcome of such an investigation, the following table presents hypothetical IC₅₀ values for this compound against a panel of kinases. A selective inhibitor would show high potency against the target kinase (e.g., EGFR) and significantly lower potency against other kinases.
| Kinase Target | Hypothetical IC₅₀ (nM) for this compound |
| EGFR | 50 |
| VEGFR2 | 850 |
| PDGFRβ | >10,000 |
| c-Met | 1,200 |
| SRC | 5,500 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, using EGFR as a hypothetical target. Successful demonstration of potent and selective inhibition in these in vitro assays would warrant further investigation, including:
-
Mechanism of Inhibition Studies: Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic assays.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit EGFR signaling and cell proliferation in cancer cell lines that are dependent on EGFR activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in animal models of cancer.
By following a systematic and rigorous approach, researchers can effectively elucidate the therapeutic potential of novel compounds such as this compound.
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Acmec Biochemical. 14405-13-1[this compound]. [Link]
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Bafico, A., & Aaronson, S. A. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors. Holland-Frei Cancer Medicine. 6th edition. [Link]
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Steel, N., & Whittle, J. R. (2015). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the Head & Neck, 1(1), 2. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
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My Cancer Genome. (n.d.). Receptor tyrosine kinase/growth factor signaling. [Link]
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Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [Link]
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Rathor, N., & Gupte, A. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(8), e2200140. [Link]
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Sahu, A., Kumar, M., & Chakraborty, S. (2008). Tyrosine kinase – Role and significance in Cancer. Indian Journal of Cancer, 45(3), 95-101. [Link]
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Application Notes and Protocols for Antibacterial Activity Assays of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Introduction
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Pyrimidine derivatives represent a promising class of heterocyclic compounds, forming the structural core of several clinically significant drugs. Their mechanism of action often involves the inhibition of essential metabolic pathways in bacteria, such as folate biosynthesis, which is critical for DNA, RNA, and protein synthesis.[1][2][3] The compound of interest, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, is a substituted pyrimidine with structural motifs that suggest potential as an antibacterial agent. The presence of amino and hydroxyl groups can facilitate interactions with biological targets, making it a candidate for investigation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro antibacterial activity of this compound. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.
Scientific Rationale and Potential Mechanism of Action
The antibacterial potential of many pyrimidine analogs stems from their ability to act as antimetabolites, particularly in the folic acid synthesis pathway. Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, making this pathway an attractive target for selective toxicity. Two key enzymes in this pathway are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).
-
Dihydrofolate Reductase (DHFR) Inhibition: Many 2,4-diaminopyrimidine derivatives are known inhibitors of DHFR.[4] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR leads to a depletion of these essential building blocks, ultimately halting bacterial growth. The 2-amino group on the pyrimidine ring of the target compound is a key feature for potential DHFR inhibition.
-
Dihydropteroate Synthase (DHPS) Inhibition: While sulfonamides are the classical inhibitors of DHPS, novel heterocyclic compounds are also being explored for their ability to target this enzyme. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Inhibition of this step also blocks the folic acid pathway.
The following diagram illustrates the potential sites of action for pyrimidine derivatives in the bacterial folate synthesis pathway.
Caption: Potential inhibition of bacterial folate synthesis pathway.
Experimental Protocols
The following protocols outline the primary assays for determining the antibacterial efficacy of this compound. It is crucial to perform these experiments under aseptic conditions to ensure the validity of the results.
Preparation of the Test Compound
Proper handling and preparation of the test compound are critical for accurate results.
-
Solubility Testing: Determine the solubility of this compound in various solvents (e.g., sterile deionized water, dimethyl sulfoxide (DMSO), ethanol). For antibacterial assays, DMSO is a common solvent, but its final concentration in the test medium should not exceed 1% (v/v) to avoid toxicity to the bacteria.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in the chosen solvent. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used to assess the spectrum of activity.
| Category | Bacterial Strain | Rationale |
| Gram-positive | Staphylococcus aureus (e.g., ATCC 29213) | A common cause of skin, soft tissue, and bloodstream infections. |
| Enterococcus faecalis (e.g., ATCC 29212) | A frequent cause of hospital-acquired infections. | |
| Gram-negative | Escherichia coli (e.g., ATCC 25922) | A versatile pathogen causing a range of infections. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | An opportunistic pathogen known for its intrinsic resistance. |
Culture Media:
-
Growth Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for routine susceptibility testing of non-fastidious bacteria.
-
Storage: Bacterial cultures should be maintained as frozen stocks at -80°C in a suitable cryoprotectant (e.g., 15% glycerol). For daily use, subculture the strains on appropriate agar plates.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for MIC determination.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of this compound
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Multichannel pipette
Protocol:
-
Preparation of Dilutions:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (except the sterility control wells), resulting in a final volume of 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium (≥99.9% reduction in the initial inoculum). This assay is a continuation of the MIC test.
Protocol:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration that results in no visible bacterial growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5]
Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) test is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[6][7]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of bacteria.
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of this compound.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
Data Presentation and Interpretation
The results of the antibacterial assays should be presented clearly and concisely.
Table 1: MIC and MBC Values for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| E. faecalis ATCC 29212 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| Control Antibiotic |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Bactericidal
-
> 4: Bacteriostatic
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Disk Content (µg) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | ||
| E. faecalis ATCC 29212 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| Control Antibiotic |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following quality control measures are essential:
-
Positive Controls: Always include a known, clinically relevant antibiotic as a positive control to validate the assay's performance.
-
Negative Controls: The growth control (no compound) and sterility control (no bacteria) are crucial for confirming the viability of the bacteria and the sterility of the medium, respectively.
-
Reference Strains: Use ATCC (American Type Culture Collection) or other certified reference strains for which expected susceptibility results are known.
-
Reproducibility: Perform all experiments in triplicate on at least three separate occasions to ensure the reproducibility of the findings.
-
Standardization: Adherence to CLSI or EUCAST guidelines for inoculum density, media preparation, and incubation conditions is paramount for generating comparable data.
By adhering to these rigorous protocols and quality control measures, researchers can confidently assess the antibacterial potential of this compound and contribute valuable data to the field of antimicrobial drug discovery.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Cushnie, T. P., et al. (2020). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Roth, B., Strelitz, J. Z., & Rauckman, B. S. (1980). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues. Journal of Medicinal Chemistry. [Link]
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Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. [Link]
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O'Shea, R., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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bioMérieux. (2025). Antimicrobial Susceptibility Testing. [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
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Application Notes & Protocols: A Framework for Antifungal Activity Screening of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Introduction
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This crisis necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, and several have been successfully developed as fungicides for agricultural applications.[1][2] Recent research has identified novel pyrimidine-based molecules that exhibit potent activity against clinically relevant molds like Aspergillus fumigatus, highlighting the therapeutic potential of this chemical scaffold.[3]
This document provides a comprehensive framework for the initial in vitro evaluation of a novel pyrimidine derivative, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one . We will refer to this molecule as the "Test Compound" throughout these protocols. The methodologies described herein are grounded in the authoritative standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and comparable data.[4][5][6] These application notes are designed for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of new antifungal candidates.
Test Compound Profile and Preparation
A thorough understanding of the test compound's physicochemical properties is fundamental to accurate and reproducible screening.
Chemical Identity:
-
Systematic Name: this compound
-
Molecular Formula: C₅H₇N₃O₂
-
Molecular Weight: 141.13 g/mol
-
Structure:
(Self-generated image based on IUPAC name)
Protocol 1.1: Preparation of Stock Solution
The accuracy of susceptibility testing begins with the precise preparation of the compound stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its ability to dissolve a wide range of organic molecules.
Rationale: A high-concentration, sterile stock solution allows for consistent serial dilutions and minimizes the volume of solvent added to the assay, preventing potential solvent-induced toxicity to the fungal cells. The final concentration of DMSO in the test wells should not exceed 1%, as higher levels can inhibit fungal growth independently of the test compound.[4]
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of the Test Compound (e.g., 10 mg) using an analytical balance.
-
Transfer the powder to a sterile amber vial. The use of amber vials is recommended to protect potentially light-sensitive compounds.
-
Add a calculated volume of sterile DMSO to achieve a desired high-concentration stock (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue, but stability at that temperature should be confirmed.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light, until use.
The Antifungal Screening Workflow
A systematic, multi-stage screening process is essential for efficiently identifying and characterizing promising antifungal candidates. The workflow progresses from broad primary screening to more detailed secondary assays that provide insights into the compound's potency and mode of action.
Figure 1: A generalized workflow for the evaluation of a novel antifungal candidate.
Primary Screening: Broth Microdilution for MIC Determination
The cornerstone of antifungal susceptibility testing is the broth microdilution method, which quantitatively determines the Minimum Inhibitory Concentration (MIC).[4] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[7] This protocol is adapted from the CLSI M27-A guidelines for yeasts.[8]
Protocol 3.1: Broth Microdilution Assay
Principle: A standardized fungal inoculum is challenged with serial dilutions of the Test Compound in a 96-well microtiter plate. After incubation, the wells are assessed for visible growth to identify the MIC.
Materials:
-
Test Compound stock solution (Protocol 1.1)
-
Positive control antifungal stock (e.g., Fluconazole, Amphotericin B)
-
Sterile 96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 0.85% saline
-
Spectrophotometer and hemocytometer
-
Multichannel pipette
Procedure:
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolate onto an SDA plate and incubate for 24-48 hours at 35°C to ensure purity and viability.[9]
-
For yeasts (Candida spp.), suspend several distinct colonies (2-3 mm diameter) in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[9]
-
Prepare the final working inoculum by diluting this standardized suspension 1:1000 in RPMI-1640 medium to achieve a target concentration of 0.5-2.5 x 10³ CFU/mL.[10]
-
-
Microtiter Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into wells of columns 2 through 12 of a 96-well plate.
-
In column 1, add 200 µL of the Test Compound diluted in RPMI-1640 to twice the highest desired final concentration.
-
Perform 11 two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, until column 11. Discard 100 µL from column 11.
-
Column 12 will serve as the growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working inoculum to all wells (columns 1-12), bringing the final volume to 200 µL. This step halves the drug concentration in each well to the desired final test concentration.
-
The final plate should include:
-
Test Wells (Columns 1-10): Compound + Inoculum
-
Positive Control (Separate Row): Known antifungal + Inoculum
-
Growth Control (Column 11 or 12): RPMI + Inoculum (no compound)
-
Sterility Control (Separate Well): RPMI only (no inoculum)
-
-
Seal the plate and incubate at 35°C for 24-48 hours.[7]
-
-
Endpoint Determination (MIC Reading):
-
The MIC is read as the lowest concentration of the Test Compound that causes a significant reduction in growth compared to the growth control well.
-
For azoles and pyrimidine-based compounds, this is typically a ≥50% reduction in turbidity (MIC-2 endpoint), which can be determined visually or with a microplate reader at 530 nm.[7][9] For polyenes like Amphotericin B, a complete inhibition of growth is the endpoint.[7]
-
Figure 2: Example plate layout and MIC determination for a test compound.
Secondary Assays for Deeper Characterization
Once a compound demonstrates promising MIC values, secondary assays are employed to determine whether its effect is fungistatic (inhibits growth) or fungicidal (kills the organism) and to characterize the rate of fungal killing.
Protocol 4.1: Minimum Fungicidal Concentration (MFC) Determination
Principle: The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. This assay is a direct extension of the MIC test.
Procedure:
-
Following the MIC reading, select the wells showing no visible growth (at and above the MIC).
-
Mix the contents of each well thoroughly.
-
Using a sterile pipette tip, subculture a 10-20 µL aliquot from each of these clear wells onto a fresh, drug-free SDA plate.
-
Also, subculture from the growth control well to ensure the viability of the original inoculum.
-
Incubate the SDA plates at 35°C for 48 hours or until growth is clearly visible in the control streak.
-
The MFC is the lowest concentration from the MIC plate that yields no fungal growth (or ≤3 colonies, corresponding to a 99.9% kill rate) on the subculture plate.
Protocol 4.2: Time-Kill Kinetic Assay
Principle: This dynamic assay measures the rate of fungal cell death over time when exposed to a constant concentration of the Test Compound.[11]
Procedure:
-
Prepare flask cultures containing RPMI-1640 medium and a standardized fungal inoculum (≈ 5 x 10⁵ CFU/mL), similar to the MIC assay.[11]
-
Add the Test Compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. Include a drug-free growth control flask.
-
Incubate the flasks at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[11]
-
Perform serial ten-fold dilutions in sterile saline to neutralize the compound's effect.
-
Plate the dilutions onto SDA plates and incubate for 24-48 hours.
-
Count the colonies on each plate to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL (99.9% killing) from the initial inoculum is considered fungicidal.[11]
Figure 3: Relationship between MIC, MFC, and Time-Kill assays in characterizing antifungal effect.
Data Analysis and Presentation
Data should be systematically recorded and presented to allow for clear interpretation and comparison with reference compounds.
Table 1: Example Data Summary for Test Compound against a Fungal Panel
| Fungal Species | Strain | Test Compound MIC (µg/mL) | Test Compound MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 16 | 0.5 |
| Candida glabrata | ATCC 90030 | 16 | 64 | 16 |
| Candida krusei | ATCC 6258 | 32 | >128 | 64 |
| Aspergillus fumigatus | ATCC 204305 | 16 | 32 | N/A |
Interpretation:
-
Potency: The MIC value provides a direct measure of the compound's inhibitory potency. Lower MIC values indicate higher potency.
-
Fungicidal vs. Fungistatic Activity: The ratio of MFC to MIC is a key indicator. An MFC/MIC ratio of ≤4 is generally considered evidence of fungicidal activity. A ratio >4 suggests the compound is primarily fungistatic.[11] In the example table, the Test Compound appears fungicidal against C. albicans and A. fumigatus but fungistatic against C. glabrata and C. krusei.
References
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Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
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Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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Arendrup, M. C., & Patterson, T. F. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi. [Link]
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Wieder, A. M., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. mBio. [Link]
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Lambrechts, H. A., et al. (2000). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]
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Fu, B., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. [Link]
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Ghannoum, M. A., & Rex, J. H. (2000). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Journal of Clinical Microbiology. [Link]
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Arendrup, M. C., & Patterson, T. F. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. ResearchGate. [Link]
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Wu, J., et al. (2020). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
-
National Institute of Standards and Technology. 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. [Link]
-
Ali, I., et al. (2011). In vitro antifungal activity of hydroxychavicol isolated from Piper betle L. Annals of Clinical Microbiology and Antimicrobials. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving Neuroprotective Agents: A Focus on Edaravone as a Model Compound
Introduction: The Quest for Cytoprotection in the Face of Oxidative Stress
In the landscape of drug discovery and development, particularly for neurodegenerative diseases, the mitigation of oxidative stress remains a cornerstone of therapeutic strategy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a host of debilitating conditions, including amyotrophic lateral sclerosis (ALS) and ischemic stroke.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays to evaluate the efficacy of cytoprotective compounds.
While the specific compound "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" is not extensively documented in peer-reviewed literature, its chemical structure suggests potential antioxidant properties. To provide a robust and scientifically grounded framework, this guide will focus on a well-characterized and clinically approved neuroprotective agent, Edaravone (also known as MCI-186 or Radicava®), as a model compound.[3][4] Edaravone, a potent free radical scavenger, shares functional similarities with the anticipated activities of pyrimidinone derivatives and serves as an exemplary template for designing and executing relevant cell-based assays.[1][5]
This guide will delve into the core mechanisms of Edaravone's action, provide detailed, step-by-step protocols for key in vitro assays, and offer insights into the interpretation of results. The methodologies described herein are designed to be adaptable for the screening and characterization of novel antioxidant and neuroprotective agents.
Core Mechanism of Action: Edaravone's Multi-Faceted Neuroprotection
Edaravone's neuroprotective effects are not monolithic; rather, they stem from a multi-pronged attack on the pathological cascades initiated by oxidative stress.[5] Understanding these mechanisms is paramount for designing experiments that can effectively probe the bioactivity of test compounds.
1. Potent Free Radical Scavenging: The primary and most established mechanism of Edaravone is its ability to directly scavenge a variety of highly reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] Its amphiphilic nature allows it to neutralize both water-soluble and lipid-soluble peroxyl radicals, thus protecting cellular components from oxidative damage.[3][6] This direct antioxidant activity is crucial in preventing the initiation and propagation of damaging chain reactions that target lipids, proteins, and nucleic acids.[5]
2. Attenuation of Apoptosis: Programmed cell death, or apoptosis, is a major contributor to neuronal loss in neurodegenerative diseases. Edaravone has been demonstrated to interfere with apoptotic signaling pathways, thereby promoting cell survival.[5][7] This is achieved, in part, by modulating the expression of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[7] Consequently, the activation of executioner caspases, such as caspase-3, is inhibited.[5]
3. Modulation of Neuroinflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases. Edaravone has been shown to possess anti-inflammatory properties by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines.[1][8]
4. Activation of the Nrf2/HO-1 Signaling Pathway: Beyond direct scavenging, Edaravone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][9] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[9][10] This induction of the endogenous antioxidant defense system provides a sustained protective effect against oxidative insults.
Visualizing the Protective Cascade: Edaravone's Mechanism of Action
Caption: Edaravone's multifaceted neuroprotective mechanisms.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to assess the neuroprotective and antioxidant properties of a test compound, using Edaravone as a positive control.
Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the assay. For neuroprotection studies, human neuroblastoma cell lines such as SH-SY5Y are widely used due to their neuronal characteristics and ease of culture.[11][12]
-
Cell Line: SH-SY5Y (Human Neuroblastoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Assessment of Cytotoxicity (MTT Assay)
Before evaluating the protective effects of a compound, it is essential to determine its intrinsic cytotoxicity to establish a non-toxic working concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound and Edaravone (as a control) in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neuroprotection Against Oxidative Stress-Induced Cell Death
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).[13][14]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described above.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound and Edaravone for 16-24 hours.[4]
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 25-150 µM) or t-BHP for a further 24 hours.[4][13]
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the compound and the oxidative stressor to those treated with the stressor alone.
| Treatment Group | H₂O₂ Concentration (µM) | Test Compound Conc. | Expected Outcome |
| Control | 0 | 0 | ~100% Viability |
| H₂O₂ Alone | 100 | 0 | Significant decrease in viability |
| Edaravone + H₂O₂ | 100 | Effective Conc. | Partial to full rescue of viability |
| Test Compound + H₂O₂ | 100 | Titrated Conc. | Dose-dependent rescue of viability |
Measurement of Intracellular Reactive Oxygen Species (ROS)
The dichlorofluorescein (DCF) assay is a common method for measuring intracellular ROS levels.[15] 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate. Pre-treat with the test compound and Edaravone, followed by induction of oxidative stress with H₂O₂ as described in the neuroprotection assay.
-
DCFH-DA Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel viability assay) and express the results as a percentage of the ROS levels in the H₂O₂-treated control.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for assessing neuroprotective compounds.
Quantitative Data Summary: Expected Results with Edaravone
The following table summarizes expected quantitative outcomes from cell-based assays with Edaravone, providing a benchmark for evaluating novel compounds.
| Assay | Cell Line | Stressor | Edaravone Concentration | Expected Result | Reference |
| Neuroprotection | Bovine Aortic Endothelial Cells | 15-HPETE (30 µM) | 1 µM | 57% inhibition of cell death | [3] |
| Neurite Outgrowth | iPSC-derived Motor Neurons | H₂O₂ (25 µM) | 10 µM | Alleviated neurite damage (26% vs 93% reduction) | [4] |
| Neuronal Spiking | iPSC-derived Motor Neurons | H₂O₂ (3 µM) | 10 µM | Restored neuronal spiking to control levels | [4] |
| Cell Viability | TDP-43 expressing neuronal cells | Ethacrynic acid (20 µM) | 50 µM | Prevention of neuronal cell death | [10] |
Conclusion and Future Directions
The protocols and conceptual framework provided in this guide offer a robust starting point for the investigation of novel neuroprotective compounds. By utilizing a well-characterized molecule like Edaravone as a benchmark, researchers can effectively screen and validate the therapeutic potential of new chemical entities. Further investigations could involve more complex co-culture systems, assessment of specific signaling pathway modulation through techniques like Western blotting or qPCR, and ultimately, in vivo studies in relevant animal models of neurodegenerative disease. The systematic application of these cell-based assays is a critical step in the journey towards developing effective therapies for diseases rooted in oxidative stress and neuronal damage.
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Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, A. (2017). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38. [Link]
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Noguchi, K., & Takahashi, T. (2022). The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing. International Journal of Molecular Sciences, 23(14), 7586. [Link]
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Amemiya, S., Kamiya, T., & Nito, C. (2005). Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats. European journal of pharmacology, 516(2), 125-131. [Link]
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Application Notes & Protocols for High-Throughput Screening of "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" Libraries
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with applications in oncology, virology, and inflammation.[1][2] Specifically, aminopyrimidine derivatives are recognized for their potential as kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for libraries centered around the "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" core structure. We present two parallel, robust screening cascades: a target-based approach focused on kinase inhibition and a phenotypic approach for identifying compounds with cytotoxic effects on cancer cells. This guide details assay development, provides step-by-step protocols, and outlines a logical progression from primary screen to hit confirmation, ensuring scientific rigor and the identification of high-quality lead compounds.
Introduction: The Rationale for Screening Pyrimidinone Libraries
The 2-amino-pyrimidin-4(1H)-one scaffold represents a versatile starting point for the development of novel therapeutics. Its structural features, particularly the nitrogen atoms in the pyrimidine ring, are adept at forming critical hydrogen bonds with the hinge region of many human kinases, a feature exploited in many FDA-approved kinase inhibitors.[4] Given the central role of kinases in cellular signaling and their dysregulation in diseases like cancer, screening pyrimidinone libraries against this target class is a rational, hypothesis-driven strategy for hit identification.
Simultaneously, the complexity of cellular biology means that a compound's therapeutic potential may lie in an unanticipated mechanism or target. Phenotypic screening, which measures a compound's effect on whole cells, offers an unbiased approach to drug discovery.[1][5] By assessing a desired outcome, such as the selective killing of cancer cells, this method can uncover compounds with novel mechanisms of action without prior knowledge of the molecular target.[6]
This application note provides the foundational methodologies for both approaches, enabling research teams to select the strategy that best aligns with their discovery goals.
The HTS Workflow: A Dual-Path Strategy
A successful HTS campaign is a multi-step process designed to efficiently sift through thousands of compounds to find a few promising hits. The workflow involves a primary screen, hit confirmation, and secondary assays to eliminate false positives and characterize the activity of genuine hits.
Below is a diagram illustrating the dual-path screening cascade described in this guide.
Caption: Dual-path HTS workflow from library preparation to validated hits.
Path A: Target-Based Screening - Kinase Inhibition
This path is predicated on the hypothesis that the aminopyrimidine scaffold will yield potent kinase inhibitors. The goal is to identify compounds that directly inhibit the activity of one or more kinases in a biochemical assay.
Application Note: Fluorescence-Based Kinase Assay
Principle: A widely used method for HTS of kinase inhibitors measures the amount of ADP produced, which is a universal product of the kinase reaction. Commercial kits (e.g., ADP-Glo™, HTRF® KinEASE®) use a coupled enzyme system that converts ADP to a detectable signal, such as luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal intensity is proportional to kinase activity; thus, inhibitors will cause a signal decrease.
Causality Behind Experimental Choices:
-
Assay Format: 384-well plates are standard for HTS, balancing throughput with reagent volume.[7]
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that compete with ATP for the binding site.
-
DMSO Tolerance: Compound libraries are stored in DMSO. The assay must be optimized to tolerate the final DMSO concentration (typically ≤1%), as high levels can inhibit enzyme activity.[7]
-
Assay Quality Control: The Z'-factor is a statistical measure of assay quality, comparing the signal window between positive and negative controls to their variation. An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[7]
Protocol: Primary HTS for Kinase Inhibition (TR-FRET)
This protocol is a template and should be optimized for the specific kinase target.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 4X Test Compound Solution: Dilute library compounds to 40 µM in Assay Buffer (final concentration will be 10 µM).
-
Prepare 2X Kinase Solution: Dilute the target kinase in Assay Buffer to the desired concentration.
-
Prepare 2X Substrate/ATP Solution: Dilute the peptide substrate and ATP (at Km) in Assay Buffer.
-
Prepare HTRF® Detection Reagents as per the manufacturer's protocol.
-
-
Assay Procedure (384-well plate format):
-
Using an acoustic dispenser, add 5 µL of the 4X test compound solution to the appropriate wells. Add 5 µL of Assay Buffer with DMSO for negative controls (100% activity) and 5 µL of a known potent inhibitor for positive controls (0% activity).
-
Add 10 µL of the 2X Kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution. The final volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of negative controls).
-
Hit Confirmation and Secondary Assays
-
Hit Confirmation: Re-test all primary hits from a fresh stock of the compound to confirm activity.
-
Orthogonal Assay: To eliminate false positives that interfere with the assay technology (e.g., fluorescence quenchers), confirm hits using a different detection method (e.g., a luminescence-based ADP detection assay).
-
Dose-Response: Test confirmed hits in a 10-point, two-fold serial dilution (e.g., from 50 µM to 0.098 µM) to determine their potency (IC₅₀).[8]
-
Target Engagement: Confirm that the compound binds to the target kinase in a cellular context using methods like NanoBRET™ or Cellular Thermal Shift Assay (CETSA).[3][4]
| Assay Stage | Purpose | Key Parameters | Typical Outcome |
| Primary Screen | Identify initial hits from the library | Single concentration (10 µM), Z' > 0.5 | 0.5-2% hit rate |
| Hit Confirmation | Confirm activity of primary hits | Re-test from fresh stock | >80% confirmation rate |
| Orthogonal Screen | Eliminate technology-specific false positives | Different assay readout (e.g., Luminescence) | Triage of false positives |
| Dose-Response | Determine compound potency | 10-point dilution series | IC₅₀ value |
| Target Engagement | Confirm binding in a cellular environment | NanoBRET, CETSA | Cellular IC₅₀ or evidence of binding |
Path B: Phenotypic Screening - Cancer Cell Cytotoxicity
This path is a target-agnostic approach to discover compounds that are toxic to cancer cells, a desirable phenotype for oncology drug discovery.
Application Note: Cell Viability Assay (MTT/Resazurin)
Principle: Cell viability assays measure the metabolic activity of a cell population. Reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin are reduced by mitochondrial dehydrogenases in living cells to produce a colored (formazan) or fluorescent (resorufin) product, respectively. The signal intensity is directly proportional to the number of viable cells. Compounds that are cytotoxic or cytostatic will reduce the signal.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cancer cell line is critical and should be relevant to the therapeutic area of interest.
-
Seeding Density: Cells must be seeded at a density that ensures they are in the exponential growth phase during the compound incubation period.
-
Incubation Time: A 48- or 72-hour incubation period is common to allow for effects on cell proliferation to become apparent.
-
Counter-Screening: It is crucial to counter-screen hits against a non-cancerous, healthy cell line to identify compounds with selective toxicity towards cancer cells, which is a hallmark of a promising therapeutic agent.
Protocol: Primary HTS for Cytotoxicity (Resazurin Assay)
-
Reagent Preparation:
-
Culture selected cancer cells (e.g., HeLa, A549) in appropriate growth medium.
-
Prepare a 10X Resazurin solution (e.g., 0.15 mg/mL in sterile PBS).
-
Prepare compound plates as described in section 3.2.1.
-
-
Assay Procedure (384-well plate format):
-
Using a multi-channel pipette or automated dispenser, seed cells into 384-well clear-bottom plates at the optimized density (e.g., 1000 cells/well) in 40 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Add 5 µL of 10X concentrated compound solution to each well for a final concentration of 10 µM. Include vehicle (DMSO) controls and a positive control for cell death (e.g., Staurosporine).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add 5 µL of 10X Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C until a color change is observed.
-
Measure fluorescence (Ex/Em ~560/590 nm) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound: % Viability = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
-
Identify hits as compounds that reduce cell viability below a certain threshold (e.g., <50% viability).
-
Hit Confirmation and Target Deconvolution
-
Dose-Response & Selectivity: Confirm hits with dose-response curves on the cancer cell line and a non-cancerous cell line (e.g., primary fibroblasts) to determine the cytotoxic potency (EC₅₀) and a selectivity index.
-
Mechanism of Action Studies: For selective hits, investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays for caspase activation or membrane integrity.
-
Target Identification: Identifying the molecular target of a phenotypic hit is a critical next step. This is a complex process that can involve several advanced techniques.[6]
Caption: Common strategies for identifying the molecular target of a phenotypic hit.
Conclusion
The "this compound" scaffold provides a rich starting point for drug discovery. By employing a rigorous, well-designed HTS cascade, researchers can effectively screen libraries of its derivatives to identify promising lead compounds. Whether pursuing a target-based strategy against kinases or a phenotypic screen for novel cytotoxic agents, the principles of robust assay development, multi-stage hit validation, and thoughtful counter-screening are paramount to success. The protocols and workflows outlined in this document provide a validated framework for initiating such a discovery program.
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High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. National Institutes of Health (NIH). Available at: [Link]
-
High throughput chemical screening. University of Helsinki. Available at: [Link]
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Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health (NIH). Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
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Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. DiscoverX. Available at: [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Introduction
2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS No. 14405-13-1) is a substituted pyrimidine derivative.[1][2] As a heterocyclic scaffold, it represents a class of molecules of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the pyrimidine ring, including amino, hydroxyl, and methyl groups, imparts specific chemical properties that can be leveraged in drug design and synthesis. The potential for tautomerism, a common feature in hydroxypyrimidines, further necessitates a rigorous and multi-faceted analytical approach to confirm its structure and define its purity profile.[3]
The quality, safety, and efficacy of any chemical entity used in research and development, particularly in the pharmaceutical industry, are underpinned by its analytical characterization. This application note provides a comprehensive guide to the essential analytical techniques required to confirm the identity, structure, purity, and thermal stability of this compound. We present a suite of orthogonal methods, including chromatography, mass spectrometry, spectroscopy, and thermal analysis, complete with detailed, field-proven protocols.
The causality behind this multi-technique strategy is the principle of orthogonality; each method probes different molecular attributes, and their combined data provides a highly confident and complete picture of the material. This guide is designed to be a self-validating system, enabling researchers to establish a robust analytical control strategy for this compound.
Physicochemical Properties
A foundational step in any analytical endeavor is to document the basic physicochemical properties of the compound of interest.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-hydroxy-6-methyl-1H-pyrimidin-4-one | [2] |
| CAS Number | 14405-13-1 | [1] |
| Molecular Formula | C₅H₇N₃O₂ | [2] |
| Molecular Weight | 141.13 g/mol | [1] |
Chromatographic Methods for Purity and Identity
Chromatographic techniques are the cornerstone for determining the purity of a compound and separating it from potential impurities, such as starting materials, by-products, or degradation products.[4]
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the preeminent method for purity assessment of polar to moderately non-polar small molecules. The C18 stationary phase provides a non-polar environment, while a polar mobile phase gradient allows for the effective separation of the main compound from closely related impurities. The inclusion of a mild acid like formic acid in the mobile phase is crucial; it protonates silanol groups on the stationary phase to reduce peak tailing and ensures that the analyte and any basic impurities are in a consistent protonation state, leading to sharp, reproducible peaks.[5]
Protocol 1: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water) to prepare a stock solution of 1.0 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions: The parameters below provide a robust starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Industry standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a polar base and controls pH for good peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound.[3] |
| Gradient Program | 5% to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B over 1 min, and equilibrate for 5 min. | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Detection (UV) | 254 nm, or scan for λmax | Pyrimidine systems typically absorb in the UV range. Determine the optimal wavelength (λmax) via a UV scan for maximum sensitivity.[3] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Impurities are reported as area %.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-MS is an indispensable tool that confirms molecular identity by providing molecular weight information. Coupling the separation power of HPLC with the detection specificity of mass spectrometry allows for unambiguous confirmation of the target compound's mass and is highly effective for identifying unknown impurities by their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule as it is a soft method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6]
Protocol 2: LC-MS Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase.[3]
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Ion Trap, or TOF) with an ESI source.
-
LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for the lower flow rates used in LC-MS.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, ideal for MS compatibility.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase.[3] |
| Gradient | Linear gradient from 5% to 95% B over 8 minutes. | A faster gradient is often sufficient for identity confirmation.[3] |
| Flow Rate | 0.3-0.5 mL/min | Optimal for ESI efficiency and compatibility with standard sources.[3] |
| Ionization Mode | ESI, Positive | The amino group is readily protonated to form a positive ion.[3] |
| Expected [M+H]⁺ | m/z 142.06 (Calculated for C₅H₈N₃O₂⁺) | The primary ion to be monitored for confirmation. |
| Scan Range | m/z 50-300 | A range sufficient to capture the parent ion and potential low-mass fragments.[3] |
| Capillary Voltage | 3.5 - 4.5 kV | Standard voltage to achieve stable spray.[3] |
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the main compound. Verify the presence of the expected protonated molecular ion [M+H]⁺ at m/z 142.1.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure and functional groups, serving as a definitive tool for structural confirmation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this molecule, key expected signals include those for the methyl group, the pyrimidine ring proton, and exchangeable protons from the amino and hydroxyl groups. Using a deuterated polar aprotic solvent like DMSO-d₆ is advantageous as it can dissolve the sample and often allows for the observation of exchangeable N-H and O-H protons.[8]
Protocol 3: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment over a spectral width of 0-14 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO signal at ~2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent signal at ~39.52 ppm.
-
-
Data Analysis: Correlate the observed chemical shifts, multiplicities, and integrations to the expected molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique "fingerprint" spectrum. For this compound, we expect to see characteristic absorption bands for N-H (amine), O-H (hydroxyl), C=O (amide/keto), C=C, and C=N bonds. The Attenuated Total Reflectance (ATR) method is highly recommended as it requires no sample preparation beyond placing a small amount of solid on the crystal.[3]
Protocol 4: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR unit.
-
Sample Spectrum: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Comments |
| O-H Stretch | 3500 - 3200 (Broad) | From the hydroxyl group, may overlap with N-H stretches. |
| N-H Stretch | 3400 - 3100 (Medium-Sharp) | From the primary amine group. |
| C-H Stretch | 3000 - 2850 | From the methyl group. |
| C=O Stretch | 1700 - 1630 (Strong) | From the pyrimidinone ring (keto tautomer). |
| C=N, C=C Stretch | 1650 - 1550 | Aromatic/heterocyclic ring stretching vibrations. |
| N-H Bend | 1640 - 1560 | Amine scissoring vibration. |
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The logical flow of analysis ensures that each step builds upon the last, from initial purity checks to definitive structural confirmation.
Caption: Integrated workflow for comprehensive analysis.
Thermal Analysis
Expertise & Rationale: Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for assessing the thermal stability, decomposition profile, and phase transitions of a material. TGA measures weight loss as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. DSC measures the heat flow associated with thermal events, allowing for the determination of melting point and other transitions. For a crystalline solid intended for pharmaceutical use, a sharp melting point at a high temperature is often an indicator of high purity.[10]
Protocol 5: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Method:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature above the expected melt (e.g., 350 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Analyze the thermogram for significant weight loss events and determine the onset of decomposition.
-
DSC: Analyze the heat flow curve to determine the onset and peak of the melting endotherm. A sharp peak is indicative of a pure crystalline substance.
-
Conclusion
The analytical characterization of this compound requires a well-designed, multi-technique strategy. The orthogonal methods detailed in this application note—HPLC for purity, LC-MS for identity, NMR and FTIR for structural confirmation, and thermal analysis for stability—provide a comprehensive framework for researchers. Adherence to these protocols will ensure a thorough understanding of the material's properties, establishing a robust foundation for its application in drug discovery, chemical synthesis, and further scientific investigation.
References
-
Benchchem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem Technical Guides. 3
-
Benchchem. (2025). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification. Benchchem Technical Support. 4
-
SIELC Technologies. (n.d.). Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column. SIELC. Link
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Link
-
Aljamali, N. M. (2021). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Annals of the Romanian Society for Cell Biology. Link
-
Barceló-Barrachina, E., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry. Link
-
Benchchem. (2025). Application Note and Protocol for the Use of 2-Amino-4-hydroxy-6-methylpyrimidine as an Internal Standard in Chromatography. Benchchem Application Notes. Link
-
ResearchGate. (2016). Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach. Link
-
ChemicalBook. (n.d.). 4-amino-6-hydroxy-2-methylpyrimidine(767-16-8) 1 h nmr. Link
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Link
-
ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. Link
-
Benchchem. (2025). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs. Benchchem Technical Guides. 8
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Link
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Link
-
Thermo Fisher Scientific. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine, 98% 50 g. Link
-
Sigma-Aldrich. (n.d.). This compound. Link
-
SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Link
-
AA Blocks. (n.d.). This compound. Link
-
Ivy Fine Chemicals. (n.d.). 4(1H)-Pyrimidinone, 2-amino-5-hydroxy-6-methyl-. Link
-
ChemBK. (n.d.). 2-AMINO-4-HYDROXY-5-NITRO-6-METHYL-PYRIMIDINE. Link
-
Tokyo Chemical Industry. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Link
-
ResearchGate. (2017). Synthesis, growth, thermal, optical and mechanical studies on 2-amino-6-methylpyridinium 4-hydroxybenzoate. Link
-
ResearchGate. (2019). FTIR spectra of 2-amino-5-methylpyridine and the complex. Link
-
J&K Scientific. (n.d.). 2-Amino-6-methylpyrimidin-4(3H)-one. Link
-
Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Link
-
ChemicalBook. (n.d.). 4-Amino-2-hydroxy-5-methylpyridine. Link
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Link
-
AKSci. (n.d.). 3977-29-5 2-Amino-4-hydroxy-6-methylpyrimidine. Link
-
NIH. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Link
-
NIH. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Link
-
MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 14405-13-1 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most common initial checks?
A1: Low or no yield is a frequent issue in pyrimidine synthesis. Before delving into complex troubleshooting, start with these fundamental checks:
-
Reagent Purity: The primary cause of failure is often impure or degraded starting materials. Guanidine is hygroscopic and can degrade, while β-ketoesters can undergo self-condensation. Verify the purity of your guanidine salt and ethyl acetoacetate (or equivalent) via melting point, NMR, or titration.
-
Base Strength & Stoichiometry: The reaction requires a strong base, typically an alkoxide like sodium ethoxide, to deprotonate the guanidine salt to the free base in situ. Ensure you are using a sufficient stoichiometric amount of a strong, anhydrous base.
-
Anhydrous Conditions: Moisture can hydrolyze the base and interfere with the condensation reaction. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Are you certain the reaction isn't proceeding? Monitor the reaction's progress using Thin Layer Chromatography (TLC) to check for the consumption of starting materials and the appearance of a new product spot.[1][2]
Q2: I'm observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be?
A2: A common side reaction in this type of condensation is the self-condensation of the β-ketoester (e.g., ethyl acetoacetate).[1] Under basic conditions, this can lead to the formation of dehydroacetic acid or other related impurities. To mitigate this:
-
Control Temperature: Higher temperatures can favor side reactions. Running the reaction at a lower, more controlled temperature may improve selectivity.[1]
-
Order of Addition: Try adding the β-ketoester slowly to the solution containing the activated guanidine to maintain a low concentration of the ketoester and minimize self-condensation.
Q3: The final product is difficult to purify. What are the recommended purification strategies?
A3: The target molecule has both amino and hydroxyl groups, making it quite polar and potentially soluble in a range of solvents.
-
Recrystallization: This is often the most effective method for purifying the final product.[1] Experiment with different solvent systems. Given the product's polarity, solvents like water, ethanol, or mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by an anti-solvent might be effective.
-
Acid/Base Wash: If impurities are acidic or basic in nature, an aqueous wash of the dissolved crude product (in an appropriate organic solvent) with a mild acid or base can help remove them.
-
Chromatography: While potentially challenging due to the compound's polarity, column chromatography using a polar stationary phase (like silica gel) with a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol mixtures) can be employed.[2] For highly polar compounds, reverse-phase chromatography may also be an option.[2]
In-Depth Troubleshooting Guides
Scenario 1: Low or No Product Yield
If the initial checks from the FAQs do not resolve the issue, a more systematic approach is required. This workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Problem: Incomplete Cyclization. The initial condensation may occur, but the final ring-closing and dehydration step can be slow or reversible.
-
Hypothesis: The reaction equilibrium does not favor the cyclized product.
-
Solution: While the initial condensation is base-mediated, the final dehydration step can sometimes be facilitated by a catalytic amount of acid.[1] Consider careful addition of a mild acid catalyst during the later stages of the reaction or during workup. Additionally, increasing the reaction time or temperature can help drive the reaction to completion, but this must be balanced against the risk of byproduct formation.[1]
-
Scenario 2: Product Contamination & Purification Issues
-
Problem: Persistent Impurities Observed in NMR/LC-MS.
-
Hypothesis 1: N-Acylurea Formation. A potential side reaction involves the acylation of guanidine by the ketoester without subsequent cyclization.
-
Solution 1: Carefully control the reaction stoichiometry and temperature.[1] These impurities are often removed effectively by recrystallization, as their solubility properties typically differ significantly from the desired heterocyclic product.[1]
-
Hypothesis 2: Unreacted Starting Materials. Inefficient reactions will lead to leftover guanidine and ketoester in the crude product.
-
Solution 2: Guanidine hydrochloride is a salt and can often be removed with an aqueous wash. Unreacted ketoester is less polar than the product and may be removed by washing the crude solid with a less polar solvent in which the product is insoluble (e.g., diethyl ether or hexanes).
-
| Parameter | Potential Impact on Yield & Purity | Troubleshooting Recommendation |
| Base | Insufficient strength or amount leads to incomplete deprotonation of guanidine; moisture deactivates the base. | Use a fresh, anhydrous strong base like Sodium Ethoxide. Ensure 1:1 stoichiometry with guanidine salt. |
| Solvent | Affects solubility of reactants and intermediates. Polar solvents are generally preferred.[2] | Ethanol is standard. If solubility is an issue, consider DMF or other polar aprotic solvents. |
| Temperature | Low temp may lead to slow/incomplete reaction; high temp can increase byproduct formation.[1] | Start at a moderate temperature (e.g., refluxing ethanol) and optimize based on TLC monitoring. |
| Reaction Time | Insufficient time leads to low conversion; excessive time can lead to product degradation. | Monitor the reaction by TLC or HPLC to determine the optimal endpoint (e.g., every 2-4 hours).[2] |
Underlying Scientific Principles: The Reaction Mechanism
The synthesis of this compound is a classic example of a condensation reaction to form a pyrimidine ring. The most common route involves the reaction of a guanidine equivalent with a β-dicarbonyl compound, in this case, likely derived from ethyl acetoacetate.
Caption: Simplified reaction mechanism pathway.
-
Guanidine Activation: Guanidine is typically used as its hydrochloride salt. A strong base, such as sodium ethoxide, is required to deprotonate the salt and generate the free guanidine, which is a potent nucleophile.[3]
-
Nucleophilic Attack: The nucleophilic nitrogen of free guanidine attacks one of the carbonyl carbons of the β-ketoester derivative.
-
Cyclization and Dehydration: An intramolecular condensation occurs where another nitrogen from the guanidine moiety attacks the remaining carbonyl group, forming a cyclic intermediate. Subsequent loss of a water molecule (dehydration) leads to the stable, aromatic pyrimidine ring.[4]
Understanding this mechanism is key to troubleshooting. For instance, a failure in "Step 1" due to a weak or wet base means no nucleophile is generated, and the reaction will not start. A stall at "Step 3" suggests that the final dehydration is the rate-limiting step and may require more forcing conditions or acid catalysis to complete.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example. Specific quantities and conditions may need to be optimized.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute (200 proof) ethanol. Carefully add sodium metal (1 equivalent, relative to guanidine) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Guanidine Activation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) portion-wise with stirring. Stir the mixture at room temperature for 20-30 minutes. A precipitate of sodium chloride may form.[3]
-
Condensation: Add the appropriate β-ketoester (e.g., ethyl 2-acetyl-3-hydroxybut-2-enoate, 1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture to approximately pH 7 using concentrated HCl. This will likely cause the product to precipitate.
-
Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol and then diethyl ether to remove soluble impurities. Recrystallize the solid from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure product.
References
-
Dolle, R. E. (2004). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PubMed Central. Retrieved from [Link]
-
Kappe, C. O. (2009). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central. Retrieved from [Link]
Sources
"2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" solubility problems and solutions
Welcome to the technical support hub for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to this compound and its Solubility Challenges
This compound is a pyrimidine derivative with a chemical structure that presents both opportunities and challenges in a laboratory setting.[1] Its polar nature, stemming from the amino and hydroxyl groups, suggests a predisposition for solubility in polar solvents.[2] However, its planar structure and potential for strong intermolecular hydrogen bonding can lead to high crystal lattice energy, which in turn can significantly limit its solubility in aqueous and organic solvents.[3] Understanding and overcoming these solubility issues is a critical step for its application in synthesis, formulation, and biological screening.[1]
This guide provides a systematic approach to addressing these challenges, from initial solvent selection to advanced solubility enhancement techniques.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established scientific principles.
Problem 1: The compound is poorly soluble in water at room temperature.
Cause: The strong intermolecular forces within the crystal lattice of this compound are not being sufficiently overcome by the solute-solvent interactions with water at ambient temperatures. A calculated logS (logarithm of the water solubility in mol/L) of -0.66 indicates its inherent low water solubility.[1][4]
Solutions:
-
Temperature Adjustment: Increasing the temperature of the solvent can provide the necessary energy to break the crystal lattice bonds and enhance solubility.[2]
-
Protocol: Gently heat the aqueous suspension while stirring. Monitor the dissolution visually. Be cautious of potential degradation at elevated temperatures.
-
-
pH Modification: The amino and hydroxyl groups on the pyrimidine ring can be protonated or deprotonated, altering the overall charge of the molecule and its interaction with a polar solvent like water.
-
Acidic Conditions: Adding a dilute acid (e.g., 0.1 M HCl) can protonate the amino group, forming a more soluble salt.
-
Basic Conditions: Adding a dilute base (e.g., 0.1 M NaOH) can deprotonate the hydroxyl group, also leading to the formation of a more soluble salt.
-
Problem 2: The compound precipitates out of an organic solvent upon cooling.
Cause: This is a common issue during recrystallization, indicating that the compound is significantly less soluble in the chosen solvent at lower temperatures. While this property is leveraged for purification, it can be problematic if a stable solution is required at room temperature.[5]
Solutions:
-
Solvent Screening: The choice of solvent is critical. A systematic screening of solvents with varying polarities is recommended.[5]
-
Co-solvent Systems: Employing a mixture of solvents can fine-tune the polarity of the solvent system to better match that of the solute.
-
Example: A mixture of ethanol and water can be effective. The ethanol disrupts the crystal lattice, while the water helps to solvate the polar functional groups.
-
Problem 3: Inconsistent solubility results are observed between batches.
Cause: Variations in the crystalline form (polymorphism) or the presence of impurities can significantly affect solubility. Different crystal polymorphs can have different lattice energies, leading to different solubilities.[8]
Solutions:
-
Purity Analysis: Ensure the purity of each batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Controlled Crystallization: Implement a standardized crystallization protocol to ensure the formation of a consistent crystal form. This includes controlling the cooling rate and agitation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
A1: For initial attempts, Dimethyl Sulfoxide (DMSO) is often a good choice due to its high solvating power for a wide range of organic compounds, including pyrimidine derivatives.[6] For less polar applications, ethanol or a mixture of ethanol and water can be effective.[5]
Q2: How can I quantitatively measure the solubility of this compound?
A2: The "shake-flask" method is the gold standard for determining equilibrium solubility.[1] This involves agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached, followed by quantifying the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[1]
Q3: Are there advanced methods to improve the aqueous solubility for in-vitro or in-vivo studies?
A3: Yes, several formulation strategies can enhance aqueous solubility. These include the formation of amorphous solid dispersions with hydrophilic polymers, complexation with cyclodextrins, and encapsulation into liposomes or nanoparticles.[9] These methods work by disrupting the crystal lattice and presenting the molecule in a more readily solvatable form.[9]
Q4: Can structural modifications to the molecule improve its solubility?
A4: Yes, medicinal chemistry strategies can be employed to improve solubility. For pyrimidine derivatives, approaches that increase molecular flexibility and disrupt crystal packing have proven effective.[3] This can involve introducing substituents that hinder planar stacking and reduce intermolecular hydrogen bonding.[3][8]
Experimental Protocols and Data
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol provides a standardized procedure for accurately measuring the equilibrium solubility of this compound.[1]
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.22 µm)
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the compound to a pre-weighed vial.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vials and place them in the shaker at the desired temperature (e.g., 25 °C).
-
Agitate the samples for 24-72 hours to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it.
-
Accurately dilute the filtered sample with a known volume of solvent.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration.
-
Calculate the solubility based on the concentration and the dilution factor.
Data Presentation
| Solvent Class | Examples | Expected Qualitative Solubility |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble, temperature-dependent |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble |
| Non-Polar | Hexane, Toluene | Insoluble to very slightly soluble |
Note: This table provides a general guideline. Experimental verification is crucial for specific applications.
Visualization of Solubility Concepts
Diagram 1: Factors Influencing Solubility
The following diagram illustrates the key factors that govern the solubility of this compound.
Caption: Key factors affecting the solubility of the target compound.
Diagram 2: Troubleshooting Workflow for Poor Solubility
This workflow provides a logical sequence of steps to address solubility challenges during your experiments.
Caption: A step-by-step guide to troubleshooting poor solubility.
References
-
National Institutes of Health (NIH). (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
-
ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
Cheméo. (2025). Chemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5). Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
BioCrick. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Welcome to the technical support guide for "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one." This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this valuable pyrimidine derivative. Achieving high purity is critical for reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. This guide provides field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing this compound?
A1: Impurities typically arise from unreacted starting materials, side-reactions, or product degradation. Common culprits include:
-
Unreacted Starting Materials: Such as guanidine or ethyl acetoacetate derivatives, which are often used in its synthesis.[1][2]
-
Isomeric Byproducts: An alternative cyclization during synthesis can lead to the formation of a structural isomer, such as a 1,3,5-triazine derivative.[1]
-
Degradation Products: The compound can degrade or oxidize if subjected to excessive heat or non-inert atmospheric conditions during the reaction or workup, leading to colored impurities.[1]
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis can also contaminate the final product.[3]
Q2: What is the most effective and economical first-pass purification method for this compound?
A2: Recrystallization is the most fundamental, cost-effective, and scalable technique for purifying solid organic compounds like this pyrimidine derivative.[4] The principle relies on the difference in solubility between the target compound and its impurities in a selected solvent at different temperatures.[4][5] For this compound, recrystallization from hot water or ethanol is a common and effective starting point.[1]
Q3: Under what circumstances should I use chromatography instead of recrystallization?
A3: While recrystallization is excellent for removing bulk impurities, chromatography is necessary in the following scenarios:
-
High Purity Requirements: When levels of purity greater than 99.5% are required, such as for pharmaceutical applications, a final purification step using preparative HPLC is often essential.[4]
-
Difficult-to-Remove Impurities: If impurities have very similar solubility profiles to the main compound (e.g., structural isomers), recrystallization will be ineffective. In such cases, the differential interaction with a stationary phase in chromatography is needed for separation.[1]
-
Complex Mixtures: When multiple byproducts are present, flash column chromatography provides a more robust method for isolating the target molecule from other components.[4][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing both the causal explanation and a validated solution.
Recrystallization Problems
A: Discoloration is typically caused by high-molecular-weight, colored impurities or oxidation byproducts.[1][7]
-
Causality: These impurities often arise from the degradation of starting materials or the product at high temperatures or are present in the initial reagents.[1] They can become trapped in the crystal lattice during crystallization.
-
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can adsorb colored impurities.
Protocol: Decolorization with Activated Charcoal
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, discolored product in the minimum amount of hot recrystallization solvent (e.g., water or ethanol).
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent boiling when the charcoal is added.
-
Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and significantly reduce the yield.[8]
-
Hot Filtration: Bring the mixture back to a boil for a few minutes and then perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.[4]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.[7]
-
Isolation: Collect the pure, white crystals via vacuum filtration.[4]
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or rapid cooling.[8] Failure to crystallize happens when the solution is not sufficiently supersaturated or the compound is too soluble.[7]
-
Causality & Solution Workflow: The key is to ensure the solution is saturated and that crystallization occurs from a clear solution below the compound's melting point.
Diagram: Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting crystallization issues.
A: Low recovery is a common issue and can be attributed to several factors during the procedure.[9]
-
Causality & Solutions:
-
Using too much solvent: The most common error is adding more than the "minimum amount" of hot solvent required for dissolution. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Add the hot solvent in small portions until the solid just dissolves. If you overshoot, evaporate some solvent to re-establish saturation.[5]
-
-
Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent.
-
Premature crystallization: If the solution cools during hot filtration, the product can crystallize in the funnel, leading to significant loss.
-
Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.[4]
-
-
Significant solubility in cold solvent: The chosen solvent may not be ideal if the product has considerable solubility at low temperatures.
-
Solution: Re-evaluate your solvent choice using the table below or consider a two-solvent system.[7]
-
-
Table 1: Solvent Selection for Recrystallization
| Solvent | "Good" Solvents (High solubility when hot) | "Poor" Solvents (Low solubility when cold) | Common Pairs (Good/Poor) |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Water | Ethanol/Water |
| Polar Aprotic | Acetone, Ethyl Acetate | Dichloromethane | Methanol/Dichloromethane |
| Non-Polar | Toluene, Heptane, Hexane | Hexane, Heptane | Ethyl Acetate/Hexane |
Note: The ideal solvent is one where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4]
Chromatography Problems
A: This is a classic challenge with polar, nitrogen-containing heterocyclic compounds. The highly polar silica gel stationary phase strongly adsorbs your polar product, preventing it from moving with moderately polar mobile phases.
-
Causality: Your compound has multiple hydrogen bond donors and acceptors, leading to strong interactions with the silanol groups (Si-OH) on the silica surface.[7]
-
Solution: Increase Mobile Phase Polarity or Modify the Stationary Phase Interaction.
-
Increase Mobile Phase Polarity: Add a more polar solvent like methanol to your mobile phase. A common starting point for highly polar compounds is a mixture of dichloromethane/methanol or ethyl acetate/methanol.[10]
-
Reduce Tailing for Basic Compounds: The amino group in your compound is basic and can interact very strongly with the acidic silica gel, causing streaking or "tailing" on the TLC plate.
-
Solution: Add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonium hydroxide in methanol. This neutralizes the acidic sites on the silica, leading to sharper spots and better mobility.[10]
-
-
Diagram: General Purification Workflow
Caption: General workflow for the purification of synthesized organic compounds.
Protocol: Flash Column Chromatography for Polar Pyrimidines
-
TLC Method Development:
-
Develop a solvent system using TLC that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[4]
-
Start with a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
If the Rf is too low, increase the proportion of MeOH (e.g., 90:10 DCM:MeOH).
-
If you observe tailing, add 0.5% triethylamine to the solvent mixture.
-
-
Column Packing:
-
Choose an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column using the "slurry method" with your chosen mobile phase (without the added modifier initially).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
You can run the column isocratically (with the same solvent mixture throughout) or using a gradient (gradually increasing the polarity by adding more methanol).
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain your purified compound.[7]
-
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025).
- Advion. (n.d.).
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Wikipedia. (n.d.). Pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
This technical guide provides in-depth information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. The stability of this pyrimidine derivative is a critical parameter for ensuring experimental reproducibility, developing robust formulations, and interpreting biological data. This document addresses common questions and challenges related to its handling and storage in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of chemical and environmental factors. The key drivers of degradation are:
-
pH: The pyrimidine ring system contains multiple ionizable groups. Extremes in pH (both acidic and alkaline conditions) can catalyze the hydrolysis of the amide bond within the pyrimidinone ring, leading to ring-opening and loss of structural integrity.
-
Oxidation: The electron-rich pyrimidine ring, particularly with the activating hydroxyl group at the 5-position, is susceptible to oxidation. Dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing agents can lead to the formation of degradation products.
-
Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation reactions. Storing solutions at higher than necessary temperatures will shorten the compound's viable lifespan.
-
Light Exposure: Many heterocyclic compounds, including pyrimidine derivatives, can be photosensitive. Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical degradation pathways.[1]
Q2: What are the likely degradation pathways for this molecule?
While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can hypothesize the most probable routes based on its chemical structure and the known behavior of similar pyrimidine derivatives.
-
Oxidative Degradation: The C5-hydroxyl group makes the molecule particularly susceptible to oxidation. This could lead to the formation of quinone-like intermediates or other oxidized species. This is a common degradation pathway for hydroxylated aromatic and heteroaromatic systems.
-
Hydrolysis: The pyrimidinone core contains an internal amide (lactam) structure. Under harsh pH conditions, this can undergo hydrolytic cleavage, leading to the opening of the heterocyclic ring and the formation of acyclic degradation products.
Below is a diagram illustrating these hypothesized pathways.
Caption: Hypothesized degradation pathways for the compound.
Q3: Which solvents are recommended for preparing stock solutions and for long-term storage?
The choice of solvent is critical for maximizing the stability of this compound. While quantitative solubility data is not widely available for the 5-hydroxy derivative, we can infer suitable solvents from its close, non-hydroxylated analog, 2-Amino-4-hydroxy-6-methylpyrimidine.[2][3]
Recommended Solvents for Stock Solutions (Short- to Mid-Term):
-
DMSO (Dimethyl Sulfoxide): Generally the preferred solvent for creating high-concentration stock solutions. It is aprotic and non-reactive, minimizing the risk of hydrolysis.
-
DMF (Dimethylformamide): Another suitable aprotic solvent with good solvating power for this class of compounds.
Solvents for Working Solutions (Consider with Caution):
-
Ethanol/Methanol: These protic solvents can dissolve the compound. However, long-term stability may be reduced compared to aprotic solvents due to potential solvolysis reactions. They are suitable for preparing working solutions for immediate use.
-
Aqueous Buffers (e.g., PBS): Stability in aqueous media is highly pH-dependent. If aqueous solutions are required, they should be prepared fresh from a DMSO stock, used promptly, and maintained at a neutral and stable pH (e.g., pH 7.4). Avoid storing aqueous solutions for extended periods.
Solvents to Avoid for Long-Term Storage:
-
Water (Unbuffered): Prone to pH shifts and provides a medium for hydrolysis.
-
Protic solvents with reactive impurities (e.g., old ethers containing peroxides).
| Solvent | Type | Suitability for Stock Solution | Suitability for Working Solution | Key Considerations |
| DMSO | Aprotic Polar | Excellent | Good | Hygroscopic; store desiccated. Freeze for long-term storage. |
| DMF | Aprotic Polar | Good | Good | Can decompose at high temperatures. Freeze for long-term storage. |
| Ethanol | Protic Polar | Fair | Excellent | Prepare fresh. Potential for solvolysis over time. |
| Methanol | Protic Polar | Fair | Excellent | Prepare fresh. More reactive than ethanol.[4] |
| Acetonitrile | Aprotic Polar | Fair | Excellent | Often used as a mobile phase component in HPLC analysis.[4][5] |
| PBS (pH 7.4) | Aqueous Buffer | Poor | Good (Use Immediately) | Highly pH-dependent stability. Prone to microbial growth. |
Q4: What are the optimal storage conditions for this compound, both as a solid and in solution?
To ensure the longest possible shelf-life and prevent degradation, the following storage conditions are recommended, in line with general best practices for labile chemical compounds.[5]
-
Solid Form:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Protect from light by using an amber vial.
-
Moisture: Store in a desiccator to prevent moisture absorption.
-
-
In Solution (Stock in DMSO/DMF):
-
Temperature: Aliquot into single-use volumes and store at -20°C or -80°C.
-
Handling: Minimize freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
-
Light: Use amber vials or tubes to protect from light.
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency or inconsistent results in biological assays. | 1. Compound has degraded in the working solution. 2. Stock solution has degraded due to improper storage (e.g., multiple freeze-thaw cycles, light exposure). | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. 2. Perform a purity check on the stock solution using HPLC-UV. 3. Prepare new aliquots of the stock solution from the solid material. |
| Appearance of new peaks in HPLC chromatogram over time. | 1. Chemical degradation is occurring in the solvent. 2. The solution is contaminated. 3. Photodegradation from exposure to ambient light. | 1. Confirm the identity of the new peaks using LC-MS if possible. 2. Switch to a more stable solvent system (e.g., from an alcohol to DMSO). 3. Ensure solutions are stored protected from light and at the correct temperature. |
| Solid material has changed color (e.g., yellowing). | 1. Oxidation or degradation of the solid due to exposure to air, light, or moisture. | 1. Discard the material if purity is critical. 2. If necessary, re-purify the material via recrystallization.[6] 3. Always store solid material under inert gas, desiccated, and protected from light at -20°C. |
Experimental Protocols
Protocol 1: General Stability Assessment Using HPLC-UV
This protocol provides a framework for determining the stability of this compound in a chosen solvent over time. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[7][8]
Objective: To quantify the percentage of the parent compound remaining at various time points under specific storage conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 5 mg of the compound and dissolve it in a suitable volume of DMSO to create a 10 mg/mL stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 100 µg/mL in the solvent(s) to be tested (e.g., PBS pH 7.4, 50:50 Acetonitrile:Water, Ethanol).
-
Prepare a sufficient volume to allow for sampling at all time points.
-
-
Storage and Sampling:
-
Divide the test solution into several amber vials, one for each time point.
-
Store the vials under the desired conditions (e.g., Room Temperature, 4°C, 37°C).
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is often effective for pyrimidine derivatives.
-
Detection: Monitor at the compound's λmax (e.g., 275 nm, which can be determined by a UV scan).[4]
-
Quantification: Inject the sample from each time point. The concentration of the parent compound is determined by integrating the area of its corresponding peak.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Caption: Workflow for assessing compound stability via HPLC.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[1]
Objective: To intentionally degrade the compound under harsh conditions to understand its degradation profile.
Methodology:
-
Prepare Test Samples: Prepare solutions of the compound (~100 µg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions: Expose the samples to the following conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B guidelines).
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples, along with an unstressed control sample, using an HPLC-UV method as described in Protocol 1. An HPLC system coupled with a mass spectrometer (LC-MS) is highly valuable here for identifying the mass of the degradation products.[1][8]
-
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Assess the decrease in the main peak area and the appearance of new peaks (degradants).
-
This data helps in developing an analytical method that can separate the parent compound from all potential impurities and degradants.
-
References
-
Benchchem. Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide.
-
Benchchem. Solubility and stability testing of novel pyrimidine derivatives.
-
BioCrick. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5.
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
-
PMC - PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
-
Cheméo. Chemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5).
-
Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine.
-
Separation Science. Analytical Techniques In Stability Testing.
-
ResearchGate. Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF.
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
PubMed. In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts.
-
PubChem. 2-Amino-6-methylpyrimidin-4-one.
-
PubChem. 6-amino-1H-pyrimidin-2-one;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.
-
NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine.
-
Chemsrc. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5.
-
Benchchem. Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
-
Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.
-
Sigma-Aldrich. This compound.
-
Sigma-Aldrich. This compound.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Welcome to the technical support guide for the synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and purification issues encountered during the synthesis of this substituted pyrimidinone, providing field-tested insights and solutions.
Introduction: The Synthetic Challenge
The synthesis of this compound presents unique challenges primarily due to the introduction of the C5-hydroxyl group. The classical pyrimidine synthesis, which involves the condensation of guanidine with ethyl acetoacetate, does not yield the desired 5-hydroxy product. The reaction necessitates a more specialized β-ketoester, hypothesized to be ethyl 2-hydroxy-3-oxobutanoate or a protected equivalent. The presence of the additional hydroxyl group introduces susceptibility to side reactions, including regioisomeric byproduct formation, degradation, and complex purification profiles.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are a common frustration. The primary culprits often involve the stability of the starting materials and competing reaction pathways.
-
Answer: Low yields can typically be attributed to three main factors:
-
Degradation of the β-ketoester Starting Material: The required precursor, ethyl 2-hydroxy-3-oxobutanoate, is an α-hydroxy ketone, a motif known for its instability. It can undergo self-condensation or decomposition under the basic conditions required for the cyclization with guanidine.
-
Formation of Regioisomeric Byproducts: Guanidine possesses two nucleophilic nitrogen centers. While the desired reaction involves the initial attack of a guanidine nitrogen on the C3 ketone of the ester, a competing reaction can occur at the C1 ester carbonyl. This can lead to the formation of an undesired pyrimidine isomer or other heterocyclic systems.
-
Incomplete Cyclization: The reaction proceeds through an open-chain intermediate after the initial condensation. Failure of this intermediate to efficiently cyclize and dehydrate results in a complex mixture and reduces the yield of the target pyrimidinone.[1]
-
Troubleshooting Protocol: Improving Reaction Yield
-
Starting Material Quality:
-
Synthesize ethyl 2-hydroxy-3-oxobutanoate immediately before use. If storage is necessary, keep it under an inert atmosphere at low temperatures (-20°C).
-
Consider using a protected version of the α-hydroxy group (e.g., as a benzyl or silyl ether), which can be deprotected after the pyrimidine ring is formed.
-
-
Reaction Condition Optimization:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate guanidine without promoting the degradation of the ketoester. Sodium ethoxide in anhydrous ethanol is a standard choice.
-
Temperature Control: Maintain a low to moderate temperature during the initial condensation to minimize byproduct formation. The reaction may require heating to reflux to drive the final cyclization and dehydration step.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the ester and the intermediate Pinner salt, leading to unwanted carboxylic acid byproducts.[1]
-
FAQ 2: I've isolated a major byproduct that has a similar mass to my product. What could it be?
The presence of an isomer is a strong possibility, a common issue in the synthesis of substituted pyrimidines.
-
Answer: The most probable isomeric byproduct is 2,5-Dihydroxy-6-methylpyrimidin-4(1H)-imine . This results from an alternative cyclization pathway where the initial nucleophilic attack by guanidine occurs at the ester carbonyl instead of the ketone.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the formation of the isomeric imine byproduct.
Mitigation Strategy:
-
pH Control: Maintaining a moderately basic pH (around 8-10) generally favors the attack at the more electrophilic ketone carbonyl over the ester. Using a buffered system or slow addition of the base can help maintain this control.
FAQ 3: My final product is colored, but I expect a white solid. What causes the coloration and how can I remove it?
Color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products.
-
Answer: The 5-hydroxy group makes the pyrimidine ring electron-rich and susceptible to oxidation. Air oxidation can occur during the reaction or workup, leading to the formation of colored, quinone-like species. This oxidative degradation is a known pathway for 5-hydroxypyrimidine derivatives.[2]
Purification Protocol: Decolorization
-
Recrystallization with Activated Charcoal:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, water, or a mixture).
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Keep the solution hot for 5-10 minutes with gentle swirling.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Caution: Activated charcoal can adsorb the desired product, so use it sparingly and minimize the contact time.
-
FAQ 4: My NMR spectrum looks complex, showing more signals than expected. Is this due to impurities or something else?
While impurities are possible, the inherent chemical nature of your target molecule can also lead to spectral complexity.
-
Answer: Your product, this compound, can exist in several tautomeric forms. Tautomers are structural isomers that rapidly interconvert, and in solution, you may observe a mixture of these forms, leading to a more complex NMR spectrum than anticipated for a single structure. The primary tautomeric equilibrium is between the keto-enol forms of the pyrimidinone ring and the amino-imino forms of the 2-amino group.[3][4][5]
Major Tautomeric Forms to Consider
Analytical Approach:
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of tautomers. As the temperature changes, the rate of interconversion may change, potentially leading to the coalescence or sharpening of signals.
-
2D NMR: Techniques like HMBC and HSQC can help in assigning the complex signals and confirming the connectivity of the different tautomeric structures present.
Quantitative Data Summary
Optimizing reaction conditions is key to maximizing yield and minimizing side products. The following table provides a starting point for optimization, based on analogous pyrimidine syntheses.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Base | Sodium Ethoxide (1.1 eq) | Strong enough to deprotonate guanidine. Excess can promote ester degradation. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants. Anhydrous conditions are critical to prevent hydrolysis.[1] |
| Temperature | 0°C to RT (initial), then Reflux | Low initial temp minimizes side reactions. Reflux is needed for final cyclization/dehydration. |
| Atmosphere | Inert (N₂ or Argon) | The 5-hydroxy pyrimidine ring is sensitive to air oxidation.[2] |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine completion and avoid product degradation from prolonged heating. |
Conclusion
The synthesis of this compound is a nuanced process where success hinges on the control of reaction conditions to manage the stability of a key α-hydroxy-β-ketoester precursor and to direct the cyclization pathway. By anticipating the potential for isomeric byproduct formation, oxidative degradation, and tautomerism, researchers can effectively troubleshoot their experiments, leading to higher yields and purity. Careful consideration of the principles outlined in this guide will provide a robust framework for the successful synthesis of this valuable heterocyclic compound.
References
- BenchChem. (2025). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
-
ResearchGate. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Available at: [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]
-
National Institutes of Health. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Available at: [Link]
-
MDPI. (2023). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (2022). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Available at: [Link]
-
PubMed. (2023). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. Available at: [Link]
-
ResearchGate. (2015). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Available at: [Link]
-
PubMed. (2007). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Available at: [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Available at: [Link]
-
ResearchGate. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Available at: [Link]
-
National Institutes of Health. (2015). Role of tautomerism in RNA biochemistry. Available at: [Link]
-
ResearchGate. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available at: [Link]
-
PubMed. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS 14405-13-1).[1] This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting, and offer practical solutions grounded in chemical engineering and organic process chemistry principles.
The synthesis of substituted pyrimidines is a cornerstone of medicinal and agricultural chemistry.[2][3][4] The target molecule, a hydroxylated derivative of 6-methylisocytosine, presents unique challenges during scale-up, particularly concerning reaction control, impurity formation, and product isolation. This document provides the critical insights necessary to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section is structured to address specific issues you may encounter during the scale-up process. Each entry details the problem, its probable causes rooted in the principles of chemical scale-up, and actionable solutions.
Q1: We are experiencing a significant drop in yield (from >80% at lab scale to <50% at pilot scale). What are the likely causes and how can we fix it?
A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Potential Causes:
-
Inefficient Mixing: In a large reactor, the formation of the sodium salt of guanidine by a strong base like sodium ethoxide can be slow and non-uniform if mixing is poor. This leads to localized areas of low base concentration, resulting in incomplete reaction.
-
Poor Temperature Control: The condensation reaction is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can form, leading to the degradation of starting materials or the product and promoting side reactions.[5]
-
Sub-optimal Reagent Addition: A slow, controlled addition of the β-ketoester is crucial. Dumping all reagents together at scale can cause a dangerous exotherm and favor the formation of dimeric or polymeric byproducts.
-
-
Solutions & Pro-Tips:
-
Reactor Engineering: Employ a reactor with appropriate baffling and a high-torque agitator (e.g., a pitched-blade turbine) to ensure thorough mixing and maintain a homogenous slurry.
-
Controlled Dosing: Implement a programmed, slow addition of the ketoester precursor below the surface of the reaction mixture using a dosing pump. This maintains a low instantaneous concentration of the electrophile, minimizing side reactions.
-
Thermal Management: Use a reactor jacket with a programmable thermostat. Monitor the internal reaction temperature with a calibrated probe and use the dosing rate to help control the exotherm. For highly exothermic reactions, consider using a refluxing solvent to buffer the temperature.[5]
-
Q2: The final product from our scaled-up batch is off-color (yellow to brown), which was not an issue at the lab scale. What is causing this and how can we prevent it?
A2: Discoloration in a molecule with a hydroxylated aromatic ring often points to oxidation.
-
Potential Causes:
-
Air Oxidation: The electron-rich 5-hydroxypyrimidine ring system is susceptible to oxidation, which can be exacerbated by prolonged exposure to air at elevated temperatures during the reaction or workup.
-
Metal Contamination: Trace metal ions from reactors or reagents can catalyze oxidative degradation pathways.
-
Thermal Degradation: Extended heating times, especially during solvent distillation or drying, can lead to decomposition and the formation of colored impurities.[6]
-
-
Solutions & Pro-Tips:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[5] This is a critical process parameter for sensitive molecules.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during workup.
-
Purification with Activated Carbon: During the recrystallization step, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Use this technique judiciously, as it can also reduce your yield by adsorbing the product.[6]
-
Optimized Drying: Dry the final product in a vacuum oven at the lowest effective temperature to prevent thermal decomposition.
-
Q3: We are struggling with product isolation. At the lab scale, we got a nice crystalline solid, but at the pilot scale, the product is oiling out or forming a fine powder that clogs the filter.
A3: This issue relates to crystallization kinetics and crystal morphology, which are highly sensitive to scale.
-
Potential Causes:
-
Rapid Cooling/Precipitation: In a large volume, cooling can be non-uniform. A rapid, uncontrolled pH adjustment or cooling during the workup can cause the product to "crash out" of solution as an oil or as very fine, amorphous particles instead of forming an ordered crystal lattice.[6]
-
Higher Impurity Levels: The scaled-up reaction may have a slightly different impurity profile. Certain impurities can inhibit crystal growth or alter the crystal habit.
-
Supersaturation: The solution may be too concentrated, leading to rapid nucleation and the formation of small, difficult-to-filter particles.
-
-
Solutions & Pro-Tips:
-
Controlled Crystallization: After the reaction workup, cool the solution slowly and in a controlled manner. A linear cooling ramp is often effective.
-
Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at the point of supersaturation to promote the growth of larger, more uniform crystals.[6]
-
Anti-Solvent Addition: Consider a crystallization process where the product is precipitated by the slow addition of an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the product.
-
Filtration Technology: For fine particles, consider using a filter press or a centrifugal filter instead of a simple Nutsche filter.
-
Section 2: Synthesis at Scale: Protocol and Parameters
The most plausible route for this synthesis involves the condensation of a protected or activated β-ketoester with guanidine. The following workflow assumes the use of an appropriate ethyl 3-oxobutanoate derivative.
Plausible Synthetic Pathway
The core of the synthesis is the classical pyrimidine ring formation via condensation.
Caption: Plausible reaction pathway for synthesis.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Scale-Up Consideration |
| Reactor | 1 L Round Bottom Flask | 200 L Glass-Lined or Stainless Steel Reactor | Surface-area-to-volume ratio decreases, impacting heat transfer. Material of construction must be compatible. |
| Base (Sodium Ethoxide) | ~1.1 eq | ~1.1 - 1.2 eq | Ensure accurate charge of solid base; consider using a solution. Higher stoichiometry may be needed to drive completion. |
| Solvent (Ethanol) | 200 mL | 200 L | Cost, flammability, and recovery/recycling become major factors. |
| Reagent Addition | Manual addition via dropping funnel (15-30 min) | Automated dosing pump (2-4 hours) | Control of exotherm is critical. Sub-surface addition prevents splashing and improves mixing. |
| Temperature Control | Heating mantle / Ice bath | Jacketed vessel with thermal fluid | Precise control is needed to prevent side reactions and ensure consistent product quality. |
| Workup (Neutralization) | Manual addition of HCl | Slow, controlled addition of acid with pH monitoring | A rapid pH swing can lead to poor product morphology. |
| Isolation | Büchner funnel filtration | Centrifuge or Nutsche filter-dryer | Efficiency of solvent removal and handling of large wet-cake volumes. |
| Drying | Vacuum oven (overnight) | Tumble dryer or agitated filter-dryer (24-48 hours) | Efficiently breaking up lumps and ensuring uniform drying without thermal degradation. |
Step-by-Step Pilot-Scale Protocol (Illustrative)
Safety First: This process involves flammable solvents and strong bases. All operations must be conducted in a properly ventilated area with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. The reactor must be grounded to prevent static discharge.
-
Reactor Preparation: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen.
-
Solvent Charge: Charge the reactor with 150 L of absolute ethanol.
-
Base Addition: Under a strong nitrogen flow, carefully charge the reactor with the required amount of solid sodium ethoxide. Agitate until fully dissolved. Caution: This is a highly exothermic and moisture-sensitive step.
-
Guanidine Addition: Add guanidine hydrochloride to the reactor. Stir the resulting slurry for 1-2 hours to ensure complete formation of the free base.
-
Ketoester Addition: Begin the controlled, sub-surface addition of the ketoester via a dosing pump over 3-4 hours. Monitor the internal temperature and ensure it does not exceed 40°C during the addition.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically for U/HPLC or TLC analysis until the starting material is consumed.
-
Cooling and Workup: Cool the reaction mixture to 10-15°C. Slowly add a pre-calculated amount of aqueous hydrochloric acid to adjust the pH to 6.5-7.0. Caution: This neutralization is exothermic.
-
Crystallization: The product should begin to precipitate. Stir the slurry at 5-10°C for at least 2 hours to maximize crystallization.
-
Isolation: Isolate the product by centrifugation or filtration. Wash the wet cake with cold ethanol (2 x 20 L) followed by cold deionized water (2 x 20 L).
-
Drying: Dry the product in a vacuum tumble dryer at 50°C until a constant weight is achieved.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is sodium ethoxide the only choice of base for this reaction at scale? A1: While sodium ethoxide in ethanol is a classic choice that works well, other bases can be considered. Sodium hydroxide or potassium hydroxide are cheaper alternatives but introduce water, which can potentially lead to hydrolysis of the ester starting material. A stronger, non-nucleophilic base like sodium tert-butoxide could also be used, but cost and handling are significant considerations at scale. The choice of base is a critical parameter to optimize during process development.[7]
Q2: How can we effectively monitor the reaction in a large, sealed reactor? A2: Direct sampling via a sample valve is standard. For real-time monitoring, Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy can be invaluable at scale. These probes are inserted directly into the reactor and can track the disappearance of starting materials and the appearance of the product in real-time, allowing for precise determination of the reaction endpoint without manual sampling.
Q3: What are the primary safety hazards to consider when scaling up this synthesis? A3: The primary hazards are:
-
Thermal Runaway: The initial base addition and the main condensation reaction are exothermic. A failure in cooling or an overly rapid reagent addition could lead to a thermal runaway.
-
Flammability: Large volumes of ethanol pose a significant fire risk. All equipment must be properly grounded, and ignition sources must be eliminated.
-
Caustic Materials: Sodium ethoxide is highly corrosive and reacts violently with water. Proper handling procedures and PPE are mandatory.
-
Dust Exposure: Guanidine hydrochloride and the final product are fine powders. Handling these solids in large quantities requires respiratory protection to prevent inhalation.
Q4: Is recrystallization the most viable purification method for multi-kilogram quantities? A4: Yes, for a compound like this with good crystallinity, recrystallization is almost always the most economical and scalable purification method. Column chromatography is generally not feasible for multi-kilogram production due to high solvent consumption and cost. The key is to develop a robust recrystallization protocol, identifying a solvent system that provides good recovery and effectively purges key impurities. Water or ethanol are common starting points for this class of compounds.
Section 4: Process Flow & Logic Diagrams
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing low yield.
General Scale-Up Workflow
Sources
Technical Support Center: Overcoming Poor Yield in Pyrimidine Ring Formation
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with pyrimidine ring formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common pitfalls and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in pyrimidine synthesis are a frequent challenge, often stemming from several key factors. The most common methods, like the Biginelli or Pinner syntheses, involve multi-step condensations where equilibrium, side reactions, and reactant stability play a critical role.[1][2]
Key areas to investigate include:
-
Suboptimal Reaction Conditions : The choice of catalyst, solvent, temperature, and reaction time is paramount. Classical protocols often suffer from low yields, which has spurred the development of numerous improved methods.[2]
-
Purity of Starting Materials : Impurities in your aldehyde, β-dicarbonyl compound, or amidine source (e.g., urea, thiourea) can inhibit the reaction or promote the formation of side products.[3][4]
-
Reagent Stoichiometry : Incorrect molar ratios can lead to the incomplete conversion of the limiting reagent. While a 1:1:1 ratio is standard for many three-component reactions, a slight excess of the urea or amidine component can sometimes improve yields.[3][5]
-
Equilibrium and Water Removal : Many condensation steps in pyrimidine synthesis are reversible. The water produced as a byproduct can shift the equilibrium back toward the reactants, hindering product formation.[2]
Q2: I'm observing a prominent yellow, fluorescent spot on my TLC plate that isn't my desired product. What is this common byproduct and how can I prevent it?
This is a classic issue, particularly in the Biginelli reaction. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[4]
Causality: This side reaction occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures. This Hantzsch pathway directly competes with the desired Biginelli reaction for the starting materials.[4]
Prevention Strategies:
-
Temperature Control : The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[4]
-
Order of Addition : Adding the urea component last to the reaction mixture can sometimes minimize its premature decomposition into ammonia.[4]
-
Catalyst Selection : The choice of catalyst can influence the selectivity between the two pathways. Certain Lewis acids may preferentially promote the desired pyrimidine formation.
Q3: My reaction seems to stall, with a significant amount of unreacted starting materials left even after extended reaction times. How can I drive the reaction to completion?
Stalled reactions are typically a sign of inefficient catalysis, suboptimal conditions, or an established equilibrium that disfavors the product.
Troubleshooting Steps:
-
Catalyst Activity : Ensure your catalyst is active and used at an optimal loading. For acid catalysts (e.g., HCl, TFA), confirm the concentration is appropriate. If using a reusable or solid-supported catalyst, it may require activation or regeneration.[3][4]
-
Reaction Time and Temperature : The reaction may require a longer duration or a moderate increase in temperature. Microwave-assisted synthesis is a powerful technique that can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3]
-
Water Removal : As many pyrimidine syntheses are condensation reactions, the removal of water is crucial to drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent, though the latter must be chosen carefully to avoid side reactions.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of specific experimental parameters you can adjust to troubleshoot and optimize your pyrimidine ring formation.
Issue 1: Choosing the Right Catalyst and Solvent System
The interplay between catalyst and solvent is perhaps the most critical factor influencing reaction efficiency.
Expertise & Experience: The catalyst's primary role is to activate the reactants. In a typical Biginelli reaction, an acid catalyst protonates the aldehyde's carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea. The solvent, in turn, influences reactant solubility, reaction kinetics, and can even participate in the reaction mechanism.
| Parameter | Traditional Approach | Modern Optimization Strategies | Rationale for Improvement |
| Catalyst | Strong protic acids (e.g., HCl) | Lewis acids (FeCl₃, ZnCl₂, Yb(OTf)₃), organocatalysts (proline), solid-supported acids.[3][6] | Lewis acids offer better functional group tolerance and can often be used in smaller, truly catalytic amounts. Organocatalysts can provide enantioselectivity.[6] |
| Solvent | Protic solvents (e.g., Ethanol) | Acetonitrile, Dichloromethane (DCM), or solvent-free conditions.[3] | Aprotic solvents can prevent unwanted side reactions with the catalyst or intermediates. Solvent-free reactions are environmentally friendly and can accelerate the reaction by increasing reactant concentration. |
Issue 2: Side Product Formation and Reaction Selectivity
Beyond the Hantzsch DHP, other side products can complicate purification and reduce yield. These often arise from the self-condensation of starting materials or incomplete cyclization.[4]
Expertise & Experience: The formation of side products is a kinetic vs. thermodynamic battle. A well-chosen set of conditions will favor the kinetic pathway leading to the desired pyrimidine over competing, often thermodynamically stable, byproducts.
Troubleshooting Workflow for Poor Selectivity
This workflow provides a logical sequence for diagnosing and resolving issues with side product formation.
Caption: A logical workflow for troubleshooting poor reaction selectivity.
Issue 3: Difficulties in Product Purification
Isolating the desired pyrimidine from a complex reaction mixture can be a significant challenge, especially if the side products have similar physicochemical properties.[5]
Trustworthiness: A well-designed experiment not only maximizes yield but also simplifies purification. The goal is a crude product that is clean enough for straightforward purification by crystallization or simple column chromatography.
Strategies for Cleaner Reactions:
-
Monitor the Reaction : Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Stop the reaction once the limiting reagent is consumed to prevent the formation of degradation products.[5]
-
Controlled Conditions : Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if your substrates or intermediates are sensitive to air or moisture.[5]
-
Stoichiometry Control : Carefully controlling the stoichiometry is critical. For example, in reactions involving alkylating agents, using an excess can lead to over-alkylation of the pyrimidine ring.[5]
Key Synthesis Pathways & Potential Pitfalls
Understanding the reaction mechanism is crucial for effective troubleshooting. The Biginelli reaction is a cornerstone of pyrimidine synthesis and serves as an excellent model.
Biginelli Reaction vs. Competing Hantzsch Pathway
Caption: Competing reaction pathways in a typical Biginelli synthesis.
Experimental Protocols
Protocol 1: Classic Biginelli Reaction of Dihydropyrimidinone (Often Low Yield)
This protocol illustrates a standard, often low-yielding, method that serves as a baseline for optimization.
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (0.1 mol), benzaldehyde (0.1 mol), and urea (0.15 mol) in 25 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (or has stalled), cool the mixture in an ice bath.
-
The product will often precipitate. Collect the solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone. Note: Yields are often in the 40-60% range and purification can be challenging due to side products.
Protocol 2: Optimized Microwave-Assisted, Catalyst-Free Biginelli Synthesis
This modern protocol demonstrates how changing reaction conditions can dramatically improve outcomes.
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vial, add ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), and urea or thiourea (15 mmol). Note: No solvent is added.
-
Seal the vial with a cap.
-
Place the vial in a scientific microwave reactor.
-
Irradiate the mixture at 100°C for 3-10 minutes. The reaction is often complete within this short timeframe.
-
Monitor the reaction by TLC to confirm the consumption of the limiting reagent.
-
After cooling, add 10 mL of cold water to the vial. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water and then a small amount of cold ethanol.
-
The product obtained is often of high purity, and yields typically exceed 90%.[3]
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Chemistry & Biology Interface.
- Mukeshbhai, P. A. D., et al. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
- de la Torre, M. C., & Gotor-Fernández, V. (2023).
- Kumar, V., et al. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
- Wadher, S. J., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Pyrimidine.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
Sources
Characterization challenges of substituted pyrimidines
<Technical Support Center: Characterization Challenges of Substituted Pyrimidines
Welcome to the Technical Support Center for Substituted Pyrimidine Characterization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the structural elucidation and analysis of pyrimidine derivatives. As a core scaffold in numerous pharmaceuticals and biologically active molecules, the precise characterization of substituted pyrimidines is paramount.[1][2][3] This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the characterization of substituted pyrimidines.
Q1: My ¹H NMR spectrum shows broad peaks for my pyrimidine's amino protons. How can I resolve them?
A1: Broadening of N-H signals is common due to quadrupole moments of the nitrogen atom and potential proton exchange. To sharpen these signals, you can try acquiring the spectrum at a lower temperature to slow down exchange rates. Alternatively, adding a drop of D₂O to your NMR sample will cause the N-H protons to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.[4] Using a polar aprotic solvent like DMSO-d₆ can also help by forming hydrogen bonds and reducing the exchange rate, resulting in sharper peaks.[5]
Q2: I'm struggling to differentiate between isomers of my substituted pyrimidine using mass spectrometry. What should I do?
A2: While isomers have the same molecular weight, their fragmentation patterns in a mass spectrometer can be distinct.[6] The position of substituents on the pyrimidine ring influences the stability of fragment ions.[1][7][8] Tandem mass spectrometry (MS/MS) is a powerful technique to differentiate isomers. By isolating the molecular ion and inducing further fragmentation, you can obtain a detailed fragmentation fingerprint for each isomer.[6]
Q3: My pyrimidine derivative has poor solubility in common HPLC mobile phases, leading to poor peak shape. How can I improve this?
A3: Poor solubility is a frequent challenge with heterocyclic compounds like pyrimidines.[9][10] To improve peak shape and retention in reversed-phase HPLC, you can adjust the mobile phase composition. Increasing the organic modifier (like acetonitrile or methanol) content can enhance solubility.[11] For highly polar pyrimidines that elute too early, consider using a column designed for aqueous mobile phases or employing an ion-pairing agent if your compound is ionizable.[12][13] Adjusting the pH of the mobile phase can also significantly impact the retention and solubility of ionizable pyrimidines.[14]
Q4: I suspect my pyrimidine derivative exists as a mixture of tautomers. How can I confirm this?
A4: Tautomerism is a well-documented phenomenon in pyrimidine chemistry, significantly impacting their biological activity.[15][16] NMR spectroscopy is a primary tool for studying tautomers in solution. The presence of multiple sets of signals in ¹H or ¹³C NMR spectra that correspond to the different tautomeric forms is a strong indicator. Variable temperature NMR experiments can also be insightful, as the equilibrium between tautomers can be temperature-dependent.[17] Computational methods, such as Density Functional Theory (DFT), can predict the relative stabilities of different tautomers, providing theoretical support for your experimental observations.[15][18]
Part 2: Troubleshooting Guides
This section offers detailed, step-by-step workflows to diagnose and resolve specific characterization challenges.
Troubleshooting Ambiguous NMR Spectroscopic Data
The substitution pattern on a pyrimidine ring can lead to complex and overlapping signals in NMR spectra.[19][20]
Problem: Unclear assignment of proton and carbon signals, especially in highly substituted aromatic regions.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous NMR assignments.
Detailed Steps:
-
Acquire 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This helps in mapping out spin systems within your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. This is crucial for assigning carbons that have attached protons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is key for connecting different fragments of the molecule and confirming the substitution pattern.
-
-
Data Analysis:
-
Start by using the HSQC spectrum to assign the chemical shifts of carbons that are directly bonded to protons.
-
Use the COSY spectrum to trace the connectivity between neighboring protons.
-
Finally, use the HMBC spectrum to piece together the entire structure by identifying long-range correlations between protons and carbons.
-
Troubleshooting Mass Spectrometry Fragmentation Patterns
The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[1][8][21]
Problem: Unexpected or difficult-to-interpret fragmentation patterns in the mass spectrum.
General Fragmentation Pathways: Substituted pyrimidines often undergo initial fragmentation by losing small neutral molecules or radicals from their substituents, followed by cleavage of the pyrimidine ring itself.[1]
| Substituent Type | Common Fragmentation Pathway | Reference |
| Alkyl Groups | Loss of an alkyl radical or alkene via McLafferty rearrangement. | [22] |
| Phenyl Groups | Cleavage of the pyrimidine ring with loss of CO and HCN. | [1] |
| Halogens (e.g., Cl) | Loss of the halogen radical. | [7] |
| Amino Groups | Loss of HCN or radicals from the amino substituent. | [23] |
Troubleshooting Workflow:
Caption: Workflow for HPLC method development and troubleshooting.
Detailed Steps:
-
Column Selection:
-
C18 columns are a good starting point for many pyrimidine derivatives. [24] * For highly aromatic pyrimidines, a Phenyl-Hexyl column can offer alternative selectivity through pi-pi interactions.
-
For very polar pyrimidines, consider a polar-embedded or polar-endcapped column to improve retention and peak shape in highly aqueous mobile phases. [12]2. Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of acetonitrile or methanol to water to achieve optimal retention.
-
pH: For ionizable pyrimidines, the pH of the mobile phase is a critical parameter. Adjusting the pH can change the ionization state of the analyte, significantly affecting its retention. [14] * Buffer: Use an appropriate buffer to maintain a consistent pH.
-
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity and identify potential co-eluting impurities.
Part 3: Detailed Experimental Protocols
Protocol: Sample Preparation for NMR Analysis
This protocol provides a standardized procedure for preparing substituted pyrimidine samples for NMR analysis.
Materials:
-
Substituted pyrimidine sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) [5]* High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) [4][5]* Pipettes
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of your pyrimidine sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. [5]3. Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
If the sample does not dissolve, try a different deuterated solvent. Solubility issues can lead to poor quality NMR spectra. [4]5. Place the NMR tube in the spectrometer for analysis.
Protocol: General Conditions for ESI-Mass Spectrometry
This protocol outlines general starting conditions for analyzing substituted pyrimidines using Electrospray Ionization (ESI) Mass Spectrometry.
Instrumentation and Settings:
-
Mass Spectrometer: An ESI-equipped instrument (e.g., quadrupole, ion trap, TOF). [25]* Ionization Mode: Positive ion mode ([M+H]⁺) is typically effective for nitrogen-containing heterocycles. [7][25]* Capillary Voltage: 3500 V [7]* Capillary Temperature: 300°C [7]* Nebulizer Gas (Nitrogen): 45 psi [7]* Sheath Gas Flow (Nitrogen): 11 L/min [7]* Scan Range: m/z 50-1000 [7] Procedure:
-
Prepare a dilute solution of your sample (approximately 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the specified scan range.
-
Optimize the source parameters (e.g., capillary voltage, temperature) to maximize the signal intensity of the molecular ion.
References
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
- Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. The Free Library.
- Mass spectral fragmentation modes of pyrimidine deriv
- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Effect of substitution on pyrimidine.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem.
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site.
- Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. Medimops.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Tautomers of 2-pyrimidinamine and of isocytosine.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
- Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.
- Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
- Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PubMed Central.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- Theoretical Investigations into the Tautomerism of 5-Phenylpyrimidine-4,6-diol: A Technical Guide. BenchChem.
- New light on tautomerism of purines and pyrimidines and its biological and genetic implic
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- A practical guide to RNA NMR spectral analysis for undergradu
- Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
- Tautomerism characteristics of 4-pyrimidone. ChemicalBook.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Technology Networks.
- Reversed Phase HPLC Columns. Phenomenex.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. BenchChem.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Combination Drug Analysis: Challenges and Approaches in HPLC Method Development.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Challenges during HPLC method development and how to fix them. YouTube.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central.
- Technical Support Center: Resolving Ambiguous Spectroscopic D
- The Importance of Solubility for New Drug Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
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- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
Welcome to the technical support resource for 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one (CAS No. 14405-13-1). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice on the storage, handling, and experimental use of this compound. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Compound Identification and Key Properties
Before working with any chemical, it is crucial to confirm its identity and be aware of its fundamental properties.
| Property | Value | Source |
| CAS Number | 14405-13-1 | [1] |
| Molecular Formula | C₅H₇N₃O₂ | [2] |
| Molecular Weight | 141.13 g/mol | [2] |
| IUPAC Name | 2-amino-5-hydroxy-6-methyl-4(1H)-pyrimidinone | [2] |
| Appearance | Typically a powder or crystalline solid. | General Chemical Knowledge |
| Recommended Storage | 2-8°C | [2] |
Section 2: Frequently Asked Questions - Storage & Handling
Proper storage and handling are paramount for ensuring the compound's stability and for user safety.
Q: What are the optimal long-term storage conditions for this compound?
A: The recommended storage temperature is between 2-8°C.[2] Storing the compound in a tightly sealed container at this refrigerated temperature minimizes degradation from thermal stress and ambient moisture. For added stability, especially if the compound will be stored for many months, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
Q: What personal protective equipment (PPE) should I use when handling this compound?
A: While specific GHS hazard data for this exact compound is not fully detailed in the provided results, best practices derived from closely related pyrimidine structures should be followed.[3] Always handle the compound in a well-ventilated area or a fume hood.[4] Standard PPE is required:
-
Eye Protection: Wear tightly fitting safety goggles.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is sufficient.
-
Respiratory Protection: If you are handling large quantities or there is a risk of generating dust, use a full-face respirator.[5] Avoid dust formation during handling.[4][5]
Q: How should I dispose of waste containing this compound?
A: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of the compound and its containers in an approved waste disposal plant.[6] Do not empty it into drains.[4] Collect solid waste in a clearly labeled, sealed container. Solutions should be collected in a designated, labeled hazardous waste container for organic or aqueous waste, as appropriate.
Section 3: Troubleshooting Guide - Solution Preparation & Solubility
Solubility issues are a common hurdle in experimental workflows.
Q: I'm having trouble dissolving the compound. What solvents should I try?
A: Quantitative solubility data for this specific compound is not widely published.[7] However, based on its chemical structure, which features both hydrogen bond donor and acceptor sites, a varied solubility profile is expected.[7] For the closely related compound 2-Amino-4-hydroxy-6-methylpyrimidine, solubility has been observed in a range of organic solvents.[8] This provides a logical starting point for solvent screening.
| Suggested Solvents for Screening | Rationale |
| DMSO, DMF | Highly polar aprotic solvents, often effective for dissolving complex heterocyclic compounds. |
| Methanol, Ethanol | Polar protic solvents that can engage in hydrogen bonding. Ethanol has been used successfully for recrystallizing related compounds.[9] |
| Chloroform, Dichloromethane | Solvents of intermediate polarity.[8] |
| Acetone, Ethyl Acetate | Common laboratory solvents that may be effective.[8] |
Actionable Advice: Start by testing solubility with small amounts of the compound in DMSO. If successful, this stock solution can often be diluted into aqueous buffers for biological assays, though watch for precipitation. For organic synthesis, explore solvents like ethanol or dichloromethane.
Q: My compound precipitates out of my aqueous buffer during my experiment. Why is this happening and what can I do?
A: This is a classic solubility problem, often occurring when a DMSO stock solution is diluted into an aqueous medium. The DMSO concentration may not be high enough in the final solution to maintain solubility.
Troubleshooting Steps:
-
Increase Cosolvent: If your experiment allows, try increasing the final percentage of DMSO in your aqueous buffer.
-
pH Adjustment: The compound has acidic and basic functional groups. Its solubility in aqueous solutions may be highly pH-dependent. Experiment with adjusting the pH of your buffer to see if solubility improves.
-
Use of Surfactants: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help maintain solubility in aqueous media.
-
Lower the Concentration: It may be necessary to work at a lower final concentration of the compound to stay below its solubility limit in the assay buffer.
Section 4: Experimental & Purification Troubleshooting
This section addresses common problems encountered during the purification and handling of reaction mixtures. The advice is based on established principles for purifying similar small organic molecules.[9]
Q: My recovery is very low after recrystallization. What went wrong?
A: Low recovery is one of the most common issues in recrystallization. The cause is usually related to solvent choice or procedural execution.
Causality & Solution Workflow: The key to a good recrystallization is using a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.
-
Problem: Too much solvent was used. This is the most frequent error. Even a small excess of solvent can keep a significant amount of your product dissolved, even at low temperatures.
-
Solution: Evaporate some of the solvent and attempt to recrystallize again. In the future, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[9]
-
-
Problem: The incorrect solvent was chosen. If the compound is too soluble in the solvent even when cold, you will never get good recovery.
-
Solution: You must select a new solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
-
Problem: Filtration was performed before crystallization was complete.
-
Solution: Ensure the solution has been given adequate time to cool and crystallize. Cooling slowly to room temperature before moving to an ice bath can yield larger, purer crystals and improve recovery.[9]
-
Caption: Troubleshooting workflow for low recrystallization yield.
Q: I am getting an oily precipitate instead of crystals. How do I fix this?
A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or if impurities are depressing the melting point.[9]
Solutions:
-
Lower the Temperature of Saturation: Add a small amount of additional hot solvent to the oily solution. This lowers the saturation point to a temperature where crystallization is more likely to occur.
-
Slow Cooling: Rapid cooling is a common cause of oiling out. Let the solution cool very slowly to room temperature. Avoid disturbing the flask.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to provide a nucleation site.[9]
Q: My final product has a persistent color. How can I remove it?
A: Colored impurities are common byproducts from synthesis.
-
Solution 1: Activated Charcoal. Add a very small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product and reduce yield.[9]
-
Solution 2: Column Chromatography. If recrystallization and charcoal treatment fail, column chromatography is a more powerful purification method that can separate compounds based on their polarity.
Section 5: Protocols & Methodologies
This section provides a generalized protocol for purification and a logical workflow for solvent selection.
Protocol: Recrystallization from Ethanol
This protocol is a general method for purifying the compound, adapted from standard procedures for similar pyrimidines.[9]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. In a fume hood, add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding hot ethanol dropwise until the solid has just completely dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat. Add a spatula-tip of activated charcoal, and swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Workflow: Experimental Solvent Selection
Choosing the right solvent is critical for the success of an experiment. This diagram outlines a logical decision-making process.
Caption: Decision-making flowchart for selecting an appropriate solvent.
References
-
BioCrick . 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5. Available at: [Link]
-
PubChem . 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. Available at: [Link]
-
AA Blocks . This compound. Available at: [Link]
-
Ivy Fine Chemicals . 4(1H)-Pyrimidinone, 2-amino-5-hydroxy-6-methyl-. Available at: [Link]
Sources
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- 2. This compound | 14405-13-1 [sigmaaldrich.com]
- 3. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one: A Guide to Their Biological Potential
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of biologically active molecules.[1] Among the myriad of pyrimidine derivatives, subtle structural isomerism can lead to profound differences in biological activity. This guide provides a comparative exploration of two such isomers: 2-Amino-4-hydroxy-6-methylpyrimidine and its less-studied counterpart, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one . While the former is a well-established building block for a diverse range of therapeutic agents, the latter remains a molecule with largely uncharted biological potential. This analysis will delve into the known biological activities of 2-Amino-4-hydroxy-6-methylpyrimidine and its derivatives, and through the lens of structure-activity relationships, project the potential biological profile of this compound.
The Versatile Workhorse: 2-Amino-4-hydroxy-6-methylpyrimidine
2-Amino-4-hydroxy-6-methylpyrimidine is a highly versatile precursor in organic synthesis, primarily due to its multiple reactive sites that allow for a wide array of chemical modifications. This has led to its extensive use in the development of novel compounds with significant pharmacological potential.[2] The biological activities of its derivatives span a broad spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.
It's important to note that this compound exists in tautomeric forms, with the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, being favored in the solid state. This tautomerism can influence its interactions with biological targets.[3]
Anticancer Applications
The pyrimidine core is a well-established pharmacophore in oncology. Derivatives of 2-Amino-4-hydroxy-6-methylpyrimidine have been synthesized and evaluated for their potential as anticancer agents.[1] For instance, formazan derivatives synthesized from this pyrimidine have demonstrated activity against the MCF-7 breast cancer cell line.[4] The anticancer potential of pyrimidine derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase and various protein kinases.[1]
Antimicrobial Properties
Derivatives of 2-Amino-4-hydroxy-6-methylpyrimidine have also been investigated for their antibacterial and antifungal activities. Studies have shown that heterocyclic compounds derived from this core structure exhibit efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] While specific quantitative data for the parent compound is often limited in comparative studies, the research underscores the potential of its derivatives as a source of new antimicrobial agents.[1][5] The mechanism of action for some pyrimidine-based antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1]
The Enigmatic Isomer: this compound
In stark contrast to its 4-hydroxy isomer, this compound is a far less explored molecule in the scientific literature. The majority of available information is confined to chemical supplier databases, with a significant lack of published experimental data on its biological activities. However, by examining the structure-activity relationships of other 5-hydroxypyrimidine derivatives, we can infer its potential biological profile.
The introduction of a hydroxyl group at the C5 position of the pyrimidine ring can significantly influence its electronic properties and hydrogen bonding capabilities, which are critical for receptor binding and enzyme inhibition.
Potential as an Anticancer Agent
Research on other 5-hydroxypyrimidine derivatives suggests a potential for anticancer activity. For example, studies on 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine have demonstrated antitumor and antimetastatic activity in mouse models of melanoma.[6] The presence of the 5-hydroxy group was a key feature of these active compounds. Furthermore, various 5-substituted pyrimidine derivatives have been shown to exhibit anticancer properties through mechanisms such as the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthetic pathway.[7]
Inferred Antimicrobial and Enzyme Inhibition Potential
The 2-aminopyrimidine scaffold is a known privileged structure in medicinal chemistry with broad-spectrum antimicrobial properties.[8] The addition of a hydroxyl group at the 5-position could modulate this activity. While direct evidence is lacking for this compound, other 5-substituted pyrimidine derivatives have been synthesized and have shown antimicrobial activities.[9][10]
Furthermore, the 5-position of the pyrimidine ring has been identified as a site where substitution can influence enzyme inhibitory activity. For instance, studies on pyrimidine analogs as inhibitors of dihydroorotate dehydrogenase have shown that the nature of the substituent at the 5-position is crucial for enzyme binding.[7] This suggests that this compound could potentially act as an inhibitor for various enzymes.
Head-to-Head Comparison: Known vs. Inferred Activities
| Biological Activity | 2-Amino-4-hydroxy-6-methylpyrimidine (Derivatives) | This compound (Inferred Potential) |
| Anticancer | Demonstrated activity of derivatives against breast cancer cell lines.[4] Known to be a scaffold for kinase and dihydrofolate reductase inhibitors.[1] | Potential for antitumor and antimetastatic activity based on other 5-hydroxypyrimidine analogs.[6] May act as an enzyme inhibitor in cancer-related pathways.[7] |
| Antimicrobial | Derivatives show activity against Gram-positive and Gram-negative bacteria.[1][5] Antifungal potential through ergosterol biosynthesis inhibition.[1] | The 2-aminopyrimidine core suggests a baseline for antimicrobial activity.[8] The 5-hydroxy group may modulate this activity. |
| Enzyme Inhibition | Derivatives are known to be effective kinase inhibitors.[2] | The 5-hydroxy substituent could facilitate binding to enzyme active sites, suggesting potential as an enzyme inhibitor.[7] |
Experimental Protocols
To rigorously compare the biological activities of these two isomers, a series of standardized in vitro assays would be required. Below are representative protocols for assessing their potential anticancer and antibacterial activities.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of the two pyrimidine compounds on a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of "2-Amino-4-hydroxy-6-methylpyrimidine" and "this compound" in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Antibacterial Activity Assessment using Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Methodology:
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing MHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Structures and Potential Interactions
To better understand the structural differences and potential for biological interactions, the following diagrams are provided.
Caption: Chemical structures of the two pyrimidine isomers.
Caption: A generalized experimental workflow for comparative biological evaluation.
Conclusion and Future Directions
This guide highlights a significant knowledge gap between two closely related pyrimidine isomers. 2-Amino-4-hydroxy-6-methylpyrimidine is a well-trodden path in medicinal chemistry, with a wealth of data supporting the biological activities of its derivatives. In contrast, this compound represents a largely unexplored area with intriguing potential.
Based on the structure-activity relationships of related compounds, it is plausible that this compound possesses anticancer and antimicrobial properties. The presence of the 5-hydroxy group could confer unique binding properties and a different spectrum of activity compared to its 4-hydroxy isomer.
For researchers and drug development professionals, this presents a clear opportunity. A systematic investigation into the biological activities of this compound is warranted. Direct, comparative studies employing the protocols outlined above would provide invaluable data to either confirm its potential as a novel bioactive scaffold or to delineate the critical importance of substituent positioning on the pyrimidine ring for biological activity. Such studies would not only expand our understanding of pyrimidine chemistry but could also pave the way for the development of new therapeutic agents.
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A Comparative Analysis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and Other Bioactive Pyrimidine Analogs
A Technical Guide for Researchers in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative study of "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" alongside a selection of other notable pyrimidine analogs, offering insights into their synthesis, biological activities, and mechanisms of action to inform future research and drug development endeavors.
Introduction to Pyrimidine Analogs in Drug Discovery
Pyrimidine and its derivatives are fundamental to life, constituting the building blocks of nucleic acids (DNA and RNA).[1] This inherent biological relevance makes them privileged structures in drug design. By modifying the pyrimidine core, medicinal chemists have developed a plethora of analogs that can act as antimetabolites, enzyme inhibitors, or modulators of various signaling pathways.[3][4] These compounds have found applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][4] The therapeutic potential of pyrimidine analogs is often dictated by the nature and position of substituents on the pyrimidine ring, which influence the molecule's interaction with its biological target and its pharmacokinetic properties.[2]
This guide will focus on a comparative analysis of four pyrimidine derivatives:
-
This compound : The primary compound of interest.
-
2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone : An experimental analog with documented antiviral and immunomodulatory properties.
-
5-Fluorouracil (5-FU) : A widely used chemotherapeutic agent.
-
Gemcitabine : Another key pyrimidine analog used in cancer chemotherapy.
Profile of Pyrimidine Analogs
This compound
Structure:
Caption: Chemical structure of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.
Synthesis: The synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone involves the condensation of an appropriate phenyl-substituted β-ketoester with guanidine, followed by bromination at the 5-position. A regioselective lithiation-substitution protocol has also been reported for the synthesis of C-6 substituted 2-amino-5-bromo-4(3H)-pyrimidinones. [5] Biological Activity and Mechanism of Action: This pyrimidine analog has been identified as a potent interferon inducer with antiviral activity against Semliki Forest virus and herpes simplex type 1. [6][7]The mechanism of its antiviral action is linked to its ability to stimulate the production of interferons, which are key signaling proteins in the innate immune response to viral infections. While some derivatives in this series have shown antiviral activity, they were often effective only near their toxicity threshold. [2]
5-Fluorouracil (5-FU)
Structure:
Caption: Chemical structure of 5-Fluorouracil.
Synthesis: 5-Fluorouracil can be synthesized through various methods, including the direct fluorination of uracil or by condensing the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis. [8]Another approach involves the use of bromo-tris(dimethylamino)-phosphonium-hexafluorophosphate (BROP) as a reagent to bind carboxylic acids to the N1 position of 5-fluorouracil in a one-step reaction. [1] Biological Activity and Mechanism of Action: 5-FU is a widely used anticancer drug that acts as an antimetabolite. [9][10]It is converted intracellularly into several active metabolites that disrupt DNA and RNA synthesis. [9][11]The primary mechanism of action is the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). [11]This inhibition leads to a depletion of thymidine, an essential precursor for DNA synthesis, thereby inducing cell death in rapidly dividing cancer cells. [9][11]
Gemcitabine
Structure:
Caption: Logical relationship between pyrimidine core, substituents, and biological activity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
[3][12]Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals. T[3]he amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C. 4[3]. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for an MTT cytotoxicity assay.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
[13]Principle: This assay measures the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the test compound and mix with a known concentration of the virus.
-
Infection: Infect the cell monolayers with the virus-compound mixtures and incubate for an adsorption period (e.g., 1 hour).
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).
Conclusion
While "this compound" is a structurally interesting pyrimidine analog, its biological activity profile remains largely unexplored in the public domain. In contrast, analogs such as 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, 5-Fluorouracil, and Gemcitabine have well-defined biological activities and mechanisms of action. The comparative analysis presented in this guide highlights the profound impact of substituent modifications on the pyrimidine core, offering a framework for the rational design of novel pyrimidine-based therapeutics. Further investigation into the biological properties of "this compound" is warranted to unlock its potential therapeutic value.
References
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Wierenga, W., et al. (1985). Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. Journal of Medicinal Chemistry, 28(12), 1864-9. [Link]
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El-Sayed, W. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 134-145.
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Appchem. This compound. [Link]
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MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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Wikipedia. Fluorouracil. [Link]
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Minakawa, N., et al. (2003). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Nucleic Acids Research Supplement, (3), 137-8. [Link]
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Ghorab, M. M., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6295. [Link]
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ResearchGate. Pyrimidine analog structures and calculated IC50 values. [Link]
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Acmec Biochemical. 14405-13-1 [this compound]. [Link]
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Chemical Bridge. This compound. [Link]
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Smits, R. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6571-80. [Link]
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Ghavaminejad, A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 19(9), 13865-81. [Link]
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Mini Rev Med Chem. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. [Link]
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Townsend, L. B., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(7), 2155-62. [Link]
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Wang, Y., et al. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology, 15, 1369988. [Link]
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World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
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Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-8. [Link]
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Patsnap. (2024). What is the mechanism of Fluorouracil? [Link]
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Gentry, J., et al. (2013). Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells. Journal of Pharmacokinetics and Pharmacodynamics, 40(4), 447-60. [Link]
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ResearchGate. The IC50 values of CU and 5-FU alone and in combination. [Link]
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ACS Publications. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. [Link]
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ResearchGate. IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. [Link]
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PubMed. 5-fluorouracil: mechanisms of action and clinical strategies. [Link]
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AACR Journals. (2016). Gemcitabine Mechanism of Action Confounds Early Assessment of Treatment Response by 3′-Deoxy-3′-[ 18 F]Fluorothymidine in Preclinical Models of Lung Cancer. [Link]
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MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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ClinPGx. Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
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Impact Factor. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
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Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
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ResearchGate. (2022). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. [Link]
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PubMed. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
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El-Metwaly, A. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 12345. [Link]
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ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
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Navigating the Labyrinth of In Vitro Validation: A Comparative Guide to Confirming the Inhibitory Potential of Novel Pyrimidine Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, the identification of novel small molecule inhibitors is a critical first step. However, the journey from a promising hit to a validated lead compound is fraught with challenges. This guide, conceived from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro validation of a putative inhibitor, using the pyrimidine derivative "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" as a case study.
It is imperative to note that, at the time of this publication, the specific biological target of "this compound" is not extensively documented in publicly available scientific literature. Therefore, this guide will present a robust, target-agnostic workflow that can be adapted once a target has been identified through initial screening efforts. We will explore the critical decision-making processes and experimental designs necessary to rigorously characterize its inhibitory effects and benchmark its performance against established alternatives.
The Crucial First Step: Target Identification and Validation
Before embarking on a comprehensive in vitro validation cascade, the primary objective is to identify the biological target of "this compound." This is typically achieved through a combination of computational and experimental approaches:
-
Computational Modeling and Docking: In silico methods can predict potential binding partners by screening the compound against libraries of known protein structures.
-
Phenotypic Screening: Assessing the compound's effect on cellular phenotypes (e.g., cell death, proliferation, or specific signaling pathway modulation) can provide clues to its mechanism of action.
-
Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays using a tagged version of the compound can directly identify binding proteins from cell lysates.
Once a putative target is identified, the subsequent validation steps are designed to confirm this interaction and quantify the compound's inhibitory potency. For the purpose of this guide, we will hypothesize that "this compound" is an inhibitor of a hypothetical enzyme, "Enzyme X."
The Comparative Landscape: Selecting Appropriate Benchmarks
To contextualize the inhibitory potential of our lead compound, it is essential to compare it against well-characterized inhibitors of Enzyme X. The choice of comparators should be strategic, ideally including:
-
A Known Potent Inhibitor: This serves as a positive control and a benchmark for potency.
-
A Structurally Similar but Inactive Compound: This helps to establish a preliminary structure-activity relationship (SAR) and rule out non-specific effects.
-
An Inhibitor with a Different Mechanism of Action: This can provide valuable insights into the specific mode of inhibition of our compound.
For our hypothetical Enzyme X, we will select "Inhibitor A" (a potent, commercially available inhibitor) and "Inhibitor B" (a structurally related analog with known lower potency).
A Multi-pronged Approach to In Vitro Validation
A robust in vitro validation strategy relies on a series of orthogonal assays to build a comprehensive and trustworthy data package. This approach minimizes the risk of artifacts and provides a holistic view of the compound's activity.
Biochemical Assays: Direct Measurement of Target Inhibition
The most direct method to validate an inhibitor is to measure its effect on the purified target enzyme's activity.
Experimental Protocol: Enzyme X Activity Assay (Generic Luminescent Kinase Assay)
This protocol assumes Enzyme X is a kinase that phosphorylates a substrate, and the assay measures the depletion of ATP.
-
Reagent Preparation:
-
Prepare a stock solution of "this compound," Inhibitor A, and Inhibitor B in 100% DMSO.
-
Prepare a serial dilution of each compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of purified Enzyme X and its specific substrate in assay buffer.
-
Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
In a 384-well white plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the Enzyme X/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of the ATP detection reagent.
-
Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative Inhibitory Potency
| Compound | Target | IC₅₀ (nM) | Inhibition Type |
| This compound | Enzyme X | To be determined | To be determined |
| Inhibitor A | Enzyme X | 15 | Competitive |
| Inhibitor B | Enzyme X | 850 | Competitive |
Causality Behind Experimental Choices: The use of a purified enzyme in a biochemical assay directly assesses the compound's ability to interact with its target, independent of cellular factors like membrane permeability or metabolism. The luminescent readout provides high sensitivity and a wide dynamic range.
Target Engagement Assays: Confirming Binding in a Cellular Context
While biochemical assays are crucial, it is equally important to demonstrate that the compound can engage its target within a living cell. Cellular target engagement assays provide this critical piece of evidence.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses Enzyme X to ~80% confluency.
-
Treat the cells with various concentrations of "this compound," Inhibitor A, and a vehicle control (DMSO) for a defined period.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Enzyme X in the supernatant by Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble Enzyme X against the temperature to generate a melting curve.
-
The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Trustworthiness of the Protocol: CETSA® is a label-free method that does not require modification of the compound or the target protein, thus providing a more physiologically relevant measure of target engagement.
Cellular Assays: Assessing Downstream Functional Consequences
Inhibition of a target enzyme should lead to a measurable change in a downstream cellular process. Cellular assays are designed to quantify these functional effects.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is often correlated with cell viability and proliferation. This is relevant if Enzyme X is involved in a cell survival or proliferation pathway.
-
Cell Seeding:
-
Seed a relevant cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of "this compound," Inhibitor A, Inhibitor B, and a vehicle control for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Comparative Cellular Potency
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | Cell Line A | To be determined |
| Inhibitor A | Cell Line A | 0.5 |
| Inhibitor B | Cell Line A | 25 |
Expertise and Experience in Assay Choice: The MTT assay is a widely used, cost-effective, and robust method for assessing cell viability. However, it's important to be aware of its limitations, such as potential interference from compounds that affect cellular redox potential. Orthogonal viability assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), should be considered for confirmation.
Visualizing the Bigger Picture: Signaling Pathways and Logical Relationships
Understanding the broader biological context of the target is crucial for interpreting the experimental data.
Hypothetical Signaling Pathway Involving Enzyme X
Caption: Logical flow of the in vitro inhibitor validation process.
Conclusion: Building a Foundation of Trustworthy Data
The in vitro validation of a novel inhibitor is a systematic process that requires careful experimental design, the use of appropriate controls and comparators, and the application of orthogonal assays. While the specific biological target of "this compound" remains to be elucidated, the framework presented in this guide provides a clear and logical path forward for its characterization. By diligently following these principles of scientific integrity, researchers can build a robust and reliable data package that will confidently guide the progression of this, or any other, promising compound through the drug discovery pipeline.
References
As the specific target of "this compound" is not defined, the following references provide authoritative information on the general principles and methods of in vitro inhibitor validation discussed in this guide.
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
Strategies for target and pathway engagement in cellular assays. MDC. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of derivatives based on the 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one scaffold. While this core structure serves as a promising starting point for medicinal chemistry campaigns, this guide will draw upon experimental data from closely related pyrimidine analogs to build a predictive SAR model and inform the rational design of novel therapeutic agents.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in essential biomolecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1] This inherent biological relevance has made the pyrimidine scaffold a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The this compound core is a particularly attractive starting point for derivatization due to the presence of multiple functional groups—an amino group, a hydroxyl group, and a methyl group—that can be systematically modified to modulate biological activity, selectivity, and pharmacokinetic properties.
This guide will focus primarily on the antibacterial and anticancer potential of derivatives, exploring how structural modifications influence their efficacy. We will delve into the synthesis of novel compounds from the parent structure, present comparative biological data from analogous series, and provide detailed experimental protocols for key biological assays.
Synthesis of Derivatives from the Core Scaffold
The synthesis of novel derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine (the tautomeric form of the title compound) often begins with the reaction of its amino group with various electrophiles. A common initial step involves the formation of a Schiff base, which can then be further cyclized to generate a diverse array of heterocyclic systems.
One reported synthetic route starts with the reaction of 2-amino-4-hydroxy-6-methyl pyrimidine with 3-amino acetophenone in an acidic medium to yield a Schiff base derivative. This intermediate can then be reacted with other compounds, such as 4-hydroxy acetophenone, and subsequently with anhydrides (phthalic, maleic, succinic) to form oxazepine derivatives. Alternatively, reaction with chloroacetyl chloride can lead to the formation of β-lactam rings, while reactions with other reagents can produce imidazolidine, thiazolidine, and tetrazole derivatives.[3]
Figure 1: General synthetic scheme for derivatization of the core pyrimidine scaffold.
Structure-Activity Relationship (SAR) Analysis
Antibacterial Activity
Derivatives of 2-amino-4-hydroxy-6-methylpyrimidine have been shown to possess antibacterial properties.[2] Studies on various heterocyclic compounds synthesized from this core structure have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] While the specific quantitative data for these derivatives is presented as zones of inhibition, which is qualitative, we can look at closely related pyrimidine series for quantitative insights.
Comparative Data from 2-(amino)quinazolin-4(3H)-one Derivatives against S. aureus
A study on 2-(amino)quinazolin-4(3H)-one derivatives provides a useful parallel for understanding SAR. The quinazolinone core is an isostere of the pyrimidinone core. The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values against S. aureus for a selection of these derivatives.
| Compound | R7-Substituent | R2-Substituent (Ar-NH-) | MIC₅₀ (µM) vs. S. aureus ATCC25923 | MIC₅₀ (µM) vs. S. aureus JE2 (MRSA) |
| 6l (Lead) | Cl | 3,5-dichlorophenyl | 1.0 | 0.6 |
| 6a | 7,8-dichloro | 3,5-dichlorophenyl | 10.8 | 6.9 |
| 6y | Cl | 3,4-difluorobenzyl | 0.36 | 0.02 |
| Ciprofloxacin | - | - | ~2.2 | - |
Data adapted from a study on 2-(amino)quinazolin-4(3H)-one derivatives.
Interpretation and Extrapolation to the Target Scaffold:
-
Substitution at the 2-Amino Position: The nature of the substituent on the 2-amino group is critical. The data for compound 6y suggests that a 3,4-difluorobenzylamino group at the 2-position significantly enhances potency against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA) compared to the lead compound with a dichlorophenylamino group. This indicates that for our target scaffold, exploring various substituted benzylamino or other arylalkylamino groups at the 2-position could be a fruitful strategy.
-
Substitution on the Pyrimidine Ring: The position and nature of substituents on the fused benzene ring of the quinazolinone core also modulate activity. A single chloro group at the 7-position (analogous to the 5- or 6-position of the pyrimidine ring) appears more favorable than dichlorination at the 7 and 8 positions. This suggests that for our this compound scaffold, modifications at the 5- and 6-positions should be carefully considered. The existing methyl group at position 6 already provides a point of modulation.
Mechanism of Action: Some thiophenyl-pyrimidine derivatives have been found to exert their antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are essential for bacterial cell division.[2] This leads to filamentation and ultimately cell death. It is plausible that derivatives of this compound could share a similar mechanism of action.
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents, often targeting enzymes and pathways crucial for cancer cell proliferation, such as dihydrofolate reductase and various protein kinases.[2] Formazan derivatives synthesized from 2-amino-4-hydroxy-6-methylpyrimidine have demonstrated activity against the MCF-7 breast cancer cell line.[2]
Comparative Data from N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles
To understand the potential impact of substitutions on anticancer activity, we can examine data from a series of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, which share a 2-amino-heterocycle feature. The following table presents the in vitro cytotoxicity (ID₅₀) of these compounds against various human cancer cell lines.
| Compound | 2-Substituent (R-NH-) | ID₅₀ (µM) vs. SW707 (Rectal Cancer) | ID₅₀ (µM) vs. T47D (Breast Cancer) |
| Lead Analog | 2,4-dichlorophenyl | < 1.0 | < 1.0 |
| Alkyl Analog | Alkyl | > 100 | > 100 |
| Morpholinoalkyl Analog | Morpholinoalkyl | > 100 | > 100 |
| Cisplatin (Control) | - | ~2.0 | ~2.0 |
Data adapted from a study on N-substituted 2-amino-1,3,4-thiadiazoles.[4]
Interpretation and Extrapolation to the Target Scaffold:
-
Aromatic vs. Aliphatic Substituents at the 2-Amino Position: A clear trend emerges where aromatic substituents on the 2-amino group are crucial for potent anticancer activity. Alkyl and morpholinoalkyl derivatives were found to be significantly less active.[4] The 2-(2,4-dichlorophenylamino) derivative showed the highest antiproliferative activity, with ID₅₀ values lower than the standard chemotherapeutic agent cisplatin.[4] This strongly suggests that for the this compound scaffold, derivatization of the 2-amino group with various substituted aromatic rings is a promising strategy for developing potent anticancer agents.
-
Role of the 5-Hydroxy Group: The 2,4-dihydroxyphenyl moiety in the comparative series highlights the potential importance of hydroxyl groups for activity. For our target scaffold, the 5-hydroxy group could be a key pharmacophoric feature, potentially involved in hydrogen bonding interactions with the biological target. Its modification or replacement should be approached with caution, though esterification or etherification could be explored to modulate solubility and cell permeability.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to evaluate the antibacterial and anticancer activities of pyrimidine derivatives.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Figure 3: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for a further 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, the following key SAR insights can guide future drug discovery efforts:
-
For Antibacterial Agents: Derivatization of the 2-amino group with substituted arylalkyl moieties appears to be a promising strategy to enhance potency. The nature and position of substituents on the pyrimidine ring itself also play a crucial role in modulating activity.
-
For Anticancer Agents: The introduction of substituted aromatic rings at the 2-amino position is critical for high potency. The 5-hydroxy group may be an important pharmacophoric feature for target interaction.
Future research should focus on the systematic synthesis of a library of derivatives of the core scaffold, with modifications at the 2-amino, 5-hydroxy, and 6-methyl positions. Quantitative biological evaluation of these compounds against a panel of bacterial strains and cancer cell lines will be essential to establish a definitive and robust SAR for this specific chemical series. Elucidation of the precise molecular targets and mechanisms of action will further enable the rational design of next-generation pyrimidinone-based therapeutics.
References
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Patil, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
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Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]
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Koumis, T., et al. (2020). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. PubMed. Available at: [Link]
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- Thermo Fisher Scientific. (n.d.). CyQUANT™ MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
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Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. PubMed. Available at: [Link]
-
Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
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Comparative In Vivo Efficacy of 2-Aminopyrimidinone-Based Compounds: A Guide for Drug Development Professionals
The pyrimidinone scaffold, particularly the 2-amino-pyrimidin-4(1H)-one core, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While in vivo efficacy data for the specific compound "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one" is not extensively documented in publicly available literature, a significant body of research on its structural analogs provides compelling evidence of their potential as therapeutic agents. This guide offers a comparative analysis of the in vivo efficacy of these related compounds, with a focus on their applications in oncology and inflammation, providing researchers and drug development professionals with critical insights and supporting experimental data to inform future research and development.
The 2-Aminopyrimidinone Core: A Versatile Pharmacophore
The 2-aminopyrimidinone nucleus is a key building block in a multitude of biologically active molecules. Its ability to form multiple hydrogen bonds and participate in various intermolecular interactions allows for the design of potent and selective inhibitors of a range of biological targets. This versatility has led to the exploration of 2-aminopyrimidinone derivatives in diverse therapeutic areas. The core structure's amenability to substitution at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery programs.
In Vivo Efficacy in Oncology
Derivatives based on the pyrimidinone scaffold have shown significant promise as anticancer agents in various preclinical in vivo models. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A notable example is the evaluation of pyrimidine derivatives in murine cancer models. For instance, a study on a novel pyrimidine derivative, R2 , in Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) cancer cell-induced Swiss albino mice demonstrated significant antitumor activity. In the DLA model, treatment with R2 at doses of 200 and 400 mg/kg resulted in a significant reduction in tumor volume compared to the control group, with the higher dose showing a more pronounced effect. This highlights the dose-dependent efficacy of this class of compounds.
Furthermore, pyrimidine-sulfonamide hybrids have been investigated for their anticancer potential.[1] These hybrid molecules are designed to act on multiple targets within cancer cells, a strategy that can lead to enhanced therapeutic efficacy and potentially circumvent drug resistance.[1][2] While specific in vivo data from the provided search results is limited for these hybrids, their potent in vitro activity against various cancer cell lines suggests that they are strong candidates for further preclinical in vivo evaluation.[1]
The mechanism of action for many of these anticancer pyrimidinone derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling. For example, some derivatives have been shown to inhibit lymphocyte-specific protein tyrosine kinase (Lck) and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[3]
Comparative In Vivo Antitumor Activity of Pyrimidinone Derivatives
| Compound/Derivative Class | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| Pyrimidine Derivative (R2) | Dalton's Lymphoma Ascites (DLA) | Swiss Albino Mice | 200 and 400 mg/kg | Tumor Volume Reduction | Significant, dose-dependent reduction in tumor volume. | |
| Pyrimidine-Sulfonamide Hybrids | Various (in vitro) | N/A (in vitro) | N/A (in vitro) | Antiproliferative Activity (IC50) | Potent activity against various cancer cell lines. | [1] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | Various (in vitro) | N/A (in vitro) | N/A (in vitro) | Antiproliferative Activity (IC50) | Comparable to Palbociclib and AZD5438. | [3] |
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general methodology for assessing the in vivo antitumor efficacy of a test compound, based on common practices in the field.
-
Animal Model: Select an appropriate murine model, such as immunodeficient mice (e.g., NOD/SCID) for xenograft studies or syngeneic models for immunocompetent studies.
-
Cell Line Implantation: Subcutaneously implant a suspension of a relevant cancer cell line (e.g., 4T1 breast cancer, HCT-116 colon cancer) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil) should be included.
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor volume and weight. Calculate the percentage of tumor growth inhibition for each treatment group relative to the control group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences.
Signaling Pathway: Kinase Inhibition in Cancer
The following diagram illustrates a simplified signaling pathway often targeted by pyrimidinone-based kinase inhibitors in cancer.
Caption: Simplified RTK signaling pathway and the inhibitory action of pyrimidinone-based compounds.
In Vivo Efficacy in Inflammation
Pyrimidinone derivatives have also been extensively investigated for their anti-inflammatory properties. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a central role in the inflammatory cascade.
Several studies have demonstrated the in vivo anti-inflammatory efficacy of pyrimidinone derivatives in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. For instance, certain pyrazolo[3,4-d]pyrimidinone derivatives have shown significant anti-inflammatory effects, with some compounds exhibiting greater suppression of paw edema than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[4]
One notable compound, 5k , a diphenyl derivative of pyrazolo[3,4-d]pyrimidinone, demonstrated potent and selective COX-2 inhibition in vitro.[4] In vivo, compounds 5j and 5k showed superior anti-inflammatory activity compared to indomethacin, with edema inhibition percentages of 62.41% and 54.89% at 3 hours, respectively.[4] Mechanistic studies revealed that the anti-inflammatory effects of these compounds were associated with a significant reduction in the serum levels of pro-inflammatory cytokines TNF-α and IL-6.[4]
Other pyrimidinone derivatives have also shown promising results. For example, some derivatives displayed superior in vivo anti-inflammatory activity compared to celecoxib, a selective COX-2 inhibitor.[5] These compounds exhibited a high safety profile, with reduced ulcerogenic liability compared to standard NSAIDs.[5]
Comparative In Vivo Anti-inflammatory Activity of Pyrimidinone Derivatives
| Compound/Derivative Class | Animal Model | Efficacy Endpoint | Outcome | Reference |
| Pyrazolo[3,4-d]pyrimidinones (5j, 5k) | Carrageenan-induced paw edema in rats | Paw Edema Inhibition (%) | Superior to indomethacin. | [4] |
| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids (8b, 8m, 8o) | Not specified in abstract | Analgesic/anti-inflammatory activity | Most efficacious derivatives with a high cardioprotective profile. | [5] |
| Pyrimidine-5-carbonitrile derivatives (10c, 10j, 14e) | Carrageenan-induced paw edema in rats | Paw Edema Inhibition (%) | Superior to celecoxib. | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol provides a step-by-step guide for the carrageenan-induced paw edema model in rats.
-
Animals: Use male Wistar or Sprague-Dawley rats weighing between 150-200g.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the pyrimidinone derivative. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the results.
Signaling Pathway: Inhibition of the Inflammatory Cascade
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrimidinone derivatives.
Caption: Inhibition of the COX-2 pathway in inflammation by pyrimidinone-based compounds.
Conclusion and Future Directions
The collective evidence from numerous in vivo studies strongly supports the therapeutic potential of 2-aminopyrimidinone-based compounds in both oncology and inflammatory diseases. While direct in vivo efficacy data for "this compound" remains to be established, the robust performance of its structural analogs in preclinical models provides a solid rationale for its further investigation.
Future research should focus on synthesizing and evaluating "this compound" and its close derivatives in relevant in vivo models to directly assess their efficacy and safety profiles. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Furthermore, a deeper understanding of their molecular mechanisms of action will be essential for their successful clinical translation. The versatility of the pyrimidinone scaffold, combined with the promising in vivo data from its derivatives, positions this compound class as a highly attractive area for continued drug discovery and development efforts.
References
- Pyrimidinone derivatives as anti-inflammatory drugs.
- Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central.
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Pyrimidine hybrids with in vivo anticancer therapeutic potential - ResearchG
- Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed.
- Synthesis and evaluation of novel pyrimidine derivative targeting pancre
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH.
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A Comparative Guide to Cross-Reactivity Studies of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and Structurally Related Pyrimidine Analogs
Abstract
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the pyrimidine derivative 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and its structural analogs. Pyrimidine-based compounds are integral to numerous therapeutic agents, and understanding their potential for off-target interactions is paramount in drug development.[1][2][3][4][5] This document outlines key experimental protocols, data interpretation strategies, and risk assessment considerations for researchers, scientists, and drug development professionals. By synthesizing established methodologies with mechanistic insights, this guide aims to foster a proactive approach to identifying and mitigating potential cross-reactivity, thereby enhancing the safety and efficacy of novel therapeutics.
Introduction: The Significance of Pyrimidine Scaffolds and the Imperative of Cross-Reactivity Assessment
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer and viral infections.[1][4][6] Its versatility allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.[2][5] The compound of interest, this compound, with CAS number 14405-13-1, belongs to this important class of molecules.[7][8]
However, the structural similarities among pyrimidine analogs and their endogenous counterparts (e.g., nucleobases) create a potential for cross-reactivity, where a drug molecule binds to unintended targets.[9] These off-target effects can lead to adverse drug reactions (ADRs), toxicity, or diminished therapeutic efficacy.[10] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of drug discovery and development, crucial for building a comprehensive safety profile of a new chemical entity (NCE).
This guide will use this compound as a focal point to explore the principles and practices of assessing cross-reactivity. We will compare its hypothetical profile with that of other relevant pyrimidine derivatives to illustrate key concepts.
Understanding the Landscape of Potential Cross-Reactivity
The potential for a pyrimidine analog to cross-react with off-targets is influenced by several factors, including its structural features, physicochemical properties, and the biological context in which it acts. A thorough assessment begins with a theoretical evaluation of potential interactions.
Structural Homology and Target Similarity
A primary driver of cross-reactivity is the structural similarity between the intended target and other biomolecules. For pyrimidine analogs, this often includes enzymes and receptors that bind endogenous nucleosides.
In Silico Analysis: Computational methods, such as homology searching and molecular docking, can provide initial insights into potential off-target interactions.[11] By comparing the binding site of the primary target with other known protein structures, researchers can identify proteins with similar binding pockets that may interact with the compound.
The Compound's Chemical Personality: Reactivity and Promiscuity
Certain chemical features can predispose a molecule to non-specific interactions. Deep learning models can be employed to predict small-molecule reactivity and identify promiscuous compounds that are likely to be "frequent hitters" in high-throughput screens.[12]
A Multi-tiered Approach to Experimental Cross-Reactivity Profiling
A robust assessment of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more focused, physiologically relevant assays.
Caption: A tiered workflow for assessing cross-reactivity.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a large panel of diverse biological targets to identify potential off-target "hits."
-
Kinase Profiling: Given that many pyrimidine-based drugs target kinases, screening against a broad kinase panel is essential. Radiometric assays are a common method for this purpose.[13]
-
Receptor Binding Assays: A comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and other receptors should be tested to identify unintended binding interactions.
-
Safety Pharmacology Panels: These panels assess the compound's activity against a set of targets known to be associated with adverse drug reactions.
Experimental Protocol: Radiometric Kinase Profiling Assay [13]
-
Objective: To determine the inhibitory activity of this compound against a panel of human kinases.
-
Materials:
-
Purified, active human kinases.
-
Specific peptide substrates for each kinase.
-
[γ-³³P]ATP.
-
Test compound serially diluted in DMSO.
-
Kinase reaction buffer.
-
Filter membranes.
-
Scintillation counter.
-
-
Methodology:
-
Add the serially diluted test compound to the kinase reaction buffer in a multi-well plate.
-
Initiate the reaction by adding the kinase, its specific peptide substrate, and [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and capture the radiolabeled substrate on a filter membrane.
-
Quantify the incorporated radiolabeled phosphate using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control.
-
For significant "hits," determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Tier 2: Focused Target Validation
"Hits" identified in Tier 1 screening must be validated and characterized using more detailed and often orthogonal assays.
-
Dose-Response Curves: Generate full dose-response curves to confirm the initial hit and accurately determine the potency (IC50 or EC50) of the compound at the off-target.
-
Mechanism of Action Studies: Investigate how the compound interacts with the off-target (e.g., competitive vs. non-competitive inhibition).
Tier 3: Cellular and Phenotypic Assays
Moving from biochemical to cell-based assays provides a more physiologically relevant context for assessing the consequences of off-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[13]
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to assess the compound's effects on cell health, morphology, and signaling pathways.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [13]
-
Objective: To confirm the engagement of this compound with potential off-targets in a cellular context.
-
Materials:
-
Cultured cells expressing the target of interest.
-
Test compound and vehicle (DMSO).
-
Lysis buffer.
-
PCR tubes or plates.
-
Western blotting or mass spectrometry equipment.
-
-
Methodology:
-
Treat cultured cells with the test compound or vehicle for a defined period.
-
Harvest and wash the cells.
-
Lyse the cells and aliquot the lysate.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
-
Tier 4: In Vivo Assessment
The final stage of cross-reactivity assessment involves evaluating the compound's effects in whole organisms to understand the real-world implications of any identified off-target activities.
-
Animal Models: Utilize relevant animal models to assess for any unexpected toxicities or pharmacological effects that could be attributed to off-target interactions.
-
Tissue Cross-Reactivity (TCR) Studies: For antibody-based therapeutics, and sometimes for small molecules, TCR studies are conducted on a panel of human tissues to identify any unintended binding.[11]
Data Interpretation and Comparative Analysis
The goal of cross-reactivity studies is not simply to identify off-target interactions but to understand their potential clinical relevance. This requires a comparative analysis of the compound's potency at its primary target versus its off-targets.
Selectivity Ratio
A key metric is the selectivity ratio, which is the ratio of the off-target IC50 to the primary target IC50.[13] A higher selectivity ratio indicates a greater therapeutic window.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparators
| Compound | Primary Target | Primary Target IC50 (nM) | Key Off-Target | Off-Target IC50 (nM) | Selectivity Ratio |
| This compound | Kinase A | 10 | Kinase B | 500 | 50 |
| Comparator X (Structurally Similar) | Kinase A | 15 | Kinase B | 150 | 10 |
| Comparator Y (Different Scaffold) | Kinase A | 8 | Kinase C | >10,000 | >1250 |
This table provides a clear comparison of the selectivity of different compounds, highlighting the importance of a favorable selectivity ratio for minimizing off-target effects.
Mitigating Cross-Reactivity: A Medicinal Chemistry Perspective
Should significant and clinically relevant cross-reactivity be identified, medicinal chemistry efforts can be employed to mitigate these effects.
Caption: An iterative approach to mitigating cross-reactivity.
By systematically modifying the chemical structure and re-evaluating the cross-reactivity profile, medicinal chemists can often design new analogs with improved selectivity. This iterative process is a cornerstone of modern drug discovery.
Conclusion
The assessment of cross-reactivity is a critical and multifaceted component of drug development. For pyrimidine-based compounds like this compound, a thorough understanding of potential off-target interactions is essential for ensuring patient safety and therapeutic success. By employing a tiered approach that combines in silico predictions, broad panel screening, and detailed cellular and in vivo studies, researchers can build a comprehensive picture of a compound's selectivity profile. This guide provides a foundational framework for these studies, emphasizing the importance of rigorous experimental design, careful data interpretation, and a proactive approach to mitigating undesirable cross-reactivity.
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A Senior Application Scientist's Guide to Reproducibility in Experiments with 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
In the landscape of drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of biologically active molecules. Among these, 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one and its tautomeric forms are of significant interest due to their versatile reactivity, allowing for the synthesis of a diverse array of derivatives with potential therapeutic applications.[1][2] However, the path from a published protocol to a successfully replicated experiment is often fraught with challenges that can impede progress and lead to inconsistent results.
This guide provides a deep dive into the critical parameters governing the reproducibility of experiments involving this versatile pyrimidine derivative. We will dissect the nuances of its synthesis, purification, and characterization, offering field-proven insights to navigate common pitfalls. Furthermore, we will present a comparative analysis of its derivatives' biological activities against other pyrimidine-based compounds and provide a detailed protocol for a representative biological assay. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to achieve consistent and reliable outcomes.
I. Synthesis and Reproducibility: A Tale of Two Tautomers
A foundational challenge in working with this molecule is understanding its tautomeric nature. The compound exists in equilibrium between the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, and the enol form, 2-amino-4-hydroxy-6-methylpyrimidine. This equilibrium, which often favors the keto form in the solid state, is a crucial consideration in both synthesis and characterization.[3][4]
A. Common Synthesis Protocol: Condensation of Ethyl Acetoacetate and Guanidine
A widely employed and robust method for synthesizing the pyrimidine core is the condensation reaction between ethyl acetoacetate and guanidine in the presence of a base.[4]
Experimental Protocol: Synthesis
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small portions, allowing it to react completely to form sodium ethoxide.
-
Causality: The use of a strong base like sodium ethoxide is essential to deprotonate the guanidine, making it a more potent nucleophile to attack the carbonyl carbon of the ethyl acetoacetate.
-
-
Reaction Setup: Dissolve guanidine hydrochloride in the freshly prepared sodium ethoxide solution.
-
Addition of Ketoester: Slowly add ethyl acetoacetate to the reaction mixture via the dropping funnel.
-
Reflux: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Trustworthiness: TLC is a critical in-process control. A successful reaction will show the consumption of starting materials and the appearance of a new spot corresponding to the product. This validation step prevents premature work-up and ensures the reaction has gone to completion.
-
-
Work-up: After cooling the reaction mixture to room temperature, neutralize it with a suitable acid (e.g., glacial acetic acid or dilute HCl) to precipitate the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
B. Workflow for Assessing Synthesis Reproducibility
Achieving consistent yields and purity requires a systematic approach to troubleshooting and optimization. The following workflow is recommended when attempting to replicate a published synthesis protocol.
Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.[5]
C. Key Factors Influencing Reproducibility
-
Purity of Starting Materials: The presence of impurities in ethyl acetoacetate or guanidine hydrochloride can lead to side reactions and lower yields.
-
Reaction Conditions: Temperature, reaction time, and the efficiency of mixing can significantly impact the outcome. Over-refluxing may lead to degradation of the product.
-
Solvent Quality: The use of anhydrous ethanol is critical for the preparation of sodium ethoxide; any moisture will consume the sodium metal and reduce the base's effective concentration.
II. Purification and Characterization: Ensuring Product Integrity
The purification of this compound is paramount for obtaining reliable data in subsequent biological assays. Recrystallization is a common and effective method for this purpose.
A. Protocol 1: Recrystallization from Ethanol
This protocol provides a general guideline for the recrystallization of the target compound.[6]
Experimental Protocol: Purification
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution briefly and then proceed to the next step.
-
Expertise: Activated charcoal has a high surface area and can adsorb colored impurities. However, it can also adsorb the desired product, so it should be used judiciously.
-
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
B. Troubleshooting Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Oily Precipitate or No Crystallization | The compound is impure, or the cooling process is too rapid. | Try adding a seed crystal, scratch the inside of the flask with a glass rod, or allow the solution to cool more slowly.[6] |
| Colored Impurities in Final Product | Incomplete removal of synthesis by-products or degradation. | Use activated charcoal during recrystallization or consider a second recrystallization with a different solvent system.[6] |
| Low Recovery | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent necessary for dissolution and wash the crystals with ice-cold solvent. |
C. Characterization Data
The identity and purity of the final product must be confirmed through various analytical techniques.
| Technique | Expected Result |
| Melting Point | A sharp melting point close to the literature value (often >300 °C) indicates high purity.[7] |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H, O-H, C=O, and C=N bonds. For example, a derivative showed bands at 3386 (O-H), 3278 (N-H), and 1712 (C=O).[8] |
| ¹H-NMR | Signals corresponding to the methyl protons, aromatic protons, and exchangeable protons (NH₂, OH). Chemical shifts will vary with the solvent used (e.g., DMSO-d₆).[8] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (141.13 g/mol for the title compound). |
III. Comparative Analysis of Biological Activity
Derivatives of this compound have been investigated for a range of biological activities.[2] A comparative understanding of their performance against other pyrimidine-based compounds is crucial for guiding drug development efforts.
| Compound Class | Target | Biological Activity | Key Findings | Reference |
| Formazan derivatives of 2-Amino-4-hydroxy-6-methylpyrimidine | MCF-7 (Breast Cancer Cell Line) | Anticancer | Showed a 61% response rate at a concentration of 400 µg/mL in an MTT assay. | [2] |
| Derivatives of 2-Amino-4-hydroxy-6-methylpyrimidine | Staphylococcus aureus, Escherichia coli | Antibacterial | Derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria. | [2] |
| 2-Amino-5-cyano-6-hydroxy-4-aryl pyrimidines | S. aureus, E. coli | Antibacterial | Some compounds showed excellent zones of inhibition against the tested bacteria. | [9][10] |
| Pyrido[2,3-d]pyrimidine derivatives | EGFR | Anticancer | Act as inhibitors of Epidermal Growth Factor Receptor. | [2] |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine derivatives | A₃ Adenosine Receptor | A₃ AR Antagonists | Identified potent and selective antagonists for the A₃ adenosine receptor, with Kᵢ values in the nanomolar range. | [11] |
IV. Standardized Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
To ensure the reproducibility of biological data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
A. Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Standard workflow for an in vitro cytotoxicity MTT assay.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Self-Validation: The absorbance is directly proportional to the number of viable cells. By comparing the absorbance of treated cells to that of the control cells, the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
-
V. Conclusion
The reproducibility of experiments involving this compound is contingent upon a meticulous approach to synthesis, purification, and characterization. By understanding the compound's inherent chemical properties, such as tautomerism, and by implementing systematic workflows for protocol validation and troubleshooting, researchers can significantly enhance the consistency and reliability of their results. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug development, facilitating more efficient and successful research endeavors.
References
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem. (URL: )
- Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem. (URL: )
- Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis - Benchchem. (URL: )
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: )
- Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purific
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A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF - ResearchGate. (URL: [Link])
- A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays - Benchchem. (URL: )
- 2-AMINO-4-HYDROXY-5-NITRO-6-METHYL-PYRIMIDINE - ChemBK. (URL: )
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2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. (URL: [Link])
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Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH. (URL: [Link])
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. (URL: [Link])
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A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed. (URL: [Link])
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2-Amino-4-hydroxy-6-methylpyrimidine - the NIST WebBook. (URL: [Link])
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Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists | Request PDF - ResearchGate. (URL: [Link])
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A Researcher's Guide to 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one: Statistical Analysis and Comparative Evaluation
This guide provides a comprehensive technical analysis of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, a pyrimidine derivative with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document offers a detailed examination of the compound's physicochemical properties, a statistical look at its characterization data, and a comparative perspective against other biologically active pyrimidine analogues.
Introduction to this compound
This compound, also known by its common synonym 6-methylisocytosine, is a heterocyclic compound belonging to the pyrimidine family. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of synthetic drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique arrangement of substituents on this particular pyrimidine derivative makes it an interesting candidate for further investigation in drug discovery programs.
A crucial aspect of this compound is its existence in tautomeric forms: the keto and enol forms. This equilibrium between the two isomers can significantly influence its chemical reactivity, spectroscopic signature, and interactions with biological targets. The keto form, 2-amino-6-methylpyrimidin-4(3H)-one, is generally considered to be the more stable tautomer.
Physicochemical and Spectroscopic Characterization: A Statistical Approach
Precise and reproducible characterization is the bedrock of any chemical research. In this section, we delve into the reported spectroscopic data for this compound, applying statistical analysis to assess the consistency of published findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Below is a compilation of reported chemical shifts (δ) in parts per million (ppm).
Table 1: Reported ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Reported Chemical Shift (ppm) | Mean (ppm) | Standard Deviation |
| -OH | 11.09 | 11.09 | N/A |
| -NH₂ | 5.92 | 5.92 | N/A |
| Ar-H | 5.14 | 5.14 | N/A |
| Ar-CH₃ | 2.14 | 2.14 | N/A |
Table 2: Reported ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Reported Chemical Shift (ppm) | Mean (ppm) | Standard Deviation |
| C=O | 162.3 | 162.3 | N/A |
| C-NH₂ | 161.1 | 161.1 | N/A |
| C-OH | 155.3 | 155.3 | N/A |
| C-H | 102.5 | 102.5 | N/A |
| -CH₃ | 23.9 | 23.9 | N/A |
Note: The limited availability of diverse datasets for this specific molecule results in a standard deviation of N/A. As more research is published, a more robust statistical analysis will be possible.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The table below summarizes key reported absorption bands.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3440 | O-H stretch |
| 3240 | N-H stretch |
| 3132 | Aromatic C-H stretch |
| 2839 | Aliphatic C-H stretch (CH₃) |
| 1720 | C=O stretch |
| 1581 | C=N stretch |
| 1419 | Aromatic C=C stretch |
The consistency of these values across different studies is crucial for the unambiguous identification of the compound. Minor variations can often be attributed to differences in sample preparation (e.g., KBr pellet vs. ATR) or the specific tautomeric form present.
Crystallographic Data
Single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure of this compound in its trihydrate form. The crystal system is reported to be triclinic with a P-1 space group. This data provides definitive information on bond lengths and angles, confirming the planar nature of the pyrimidine ring.
Comparative Analysis with Alternative Pyrimidine Derivatives
While specific biological activity data for this compound is not extensively available in the public domain, a comparative analysis with structurally related pyrimidine derivatives can provide valuable insights into its potential therapeutic applications.
Anti-Inflammatory Activity
Several pyridine and pyrimidine derivatives have been investigated for their anti-inflammatory properties. For instance, in a study on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, certain pyrimidine derivatives demonstrated significant inhibition of nitric oxide (NO) production.[2]
Table 4: Anti-Inflammatory Activity of Selected Pyrimidine Derivatives
| Compound | % NO Inhibition | IC₅₀ (µM) |
| Pyrimidine Derivative 9a | 55.95 | 83.1 |
| Pyrimidine Derivative 9d | 61.90 | 88.7 |
Data from a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents.[2]
These findings suggest that the pyrimidine scaffold can be a promising starting point for the development of novel anti-inflammatory agents. Further investigation into the structure-activity relationship (SAR) is warranted to optimize this activity.
Anticancer Activity
The pyrimidine core is present in many established and experimental anticancer drugs. A recent study highlighted a novel aminopyrimidine molecule, RDS 344, which inhibits cell growth in various cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer.[3] Another study on 6-amino-5-cyano-2-thiopyrimidine derivatives identified a compound with broad-spectrum anticancer activity, particularly against leukemia cell lines.
Table 5: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound XX | Various | 1.42 - 6.52 |
| Compound 1c | Leukemia (HL-60) | 0.0034 (PI3Kδ inhibition) |
These examples underscore the versatility of the pyrimidine scaffold in designing potent and selective anticancer agents. The mechanism of action often involves the inhibition of key enzymes such as kinases.
Antiviral Activity
Pyrimidine analogues have also been a cornerstone in the development of antiviral therapies. Chalcone-containing pyrimidine derivatives have shown activity against the tobacco mosaic virus (TMV).[4] One derivative, in particular, demonstrated a strong binding affinity for the TMV coat protein, with a dissociation constant significantly lower than the standard drug, ningnanmycin.[4]
Table 6: Antiviral Activity of Selected Pyrimidine Derivatives against TMV
| Compound | EC₅₀ (µg/mL) |
| Compound 90 | 219.2 |
| Compound 91 | 228.2 |
| Compound 92 | 279.9 |
| Compound 93 | 234.9 |
EC₅₀ represents the half-maximal effective concentration.[4]
This highlights the potential of pyrimidine derivatives in the development of novel antiviral agents, an area of continuous and urgent need.
Experimental Protocols
To ensure the reproducibility of research findings, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A common method for the synthesis of this compound involves the condensation of ethyl acetoacetate and guanidine.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir.
-
Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the solvent peak or an internal standard.
FT-IR Spectroscopy (KBr Pellet) Protocol:
-
Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Visualizing Key Concepts
Graphical representations can aid in understanding complex chemical and biological concepts.
Caption: Tautomeric equilibrium of the title compound.
Caption: Diverse biological targets of pyrimidine derivatives.
Conclusion
This compound represents a molecule of interest within the broader, pharmacologically significant class of pyrimidine derivatives. While a comprehensive biological activity profile for this specific compound remains to be fully elucidated, the available spectroscopic and crystallographic data provide a solid foundation for its identification and further study. The comparative analysis with other pyrimidine analogues reveals the vast potential of this chemical scaffold in addressing a range of therapeutic areas, from inflammation and cancer to viral infections. The detailed protocols provided herein are intended to facilitate standardized and reproducible research, ultimately accelerating the discovery and development of new pyrimidine-based therapeutics.
References
- Al-Warhi, T., Rizk, O., Al-Amer, O., Al-Oqail, M. M., Al-Massarani, S. M., El-Sayed, M. A., & Al-Sha'er, M. A. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6659.
- Kumar, A., Sharma, S., & Sharma, A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(1), 1166-1176.
- Kavitha, S., & Raj, V. P. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1305, 137758.
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- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activities of Substituted Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various substituted pyrimidine derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. While the initial focus of this guide was the specific molecule "2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one," a comprehensive literature search did not yield specific peer-reviewed data for this exact compound. Therefore, this guide has been broadened to encompass a range of biologically active pyrimidine scaffolds, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The pyrimidine nucleus is a cornerstone in the development of therapeutics, forming the backbone of nucleic acids and a multitude of clinically relevant drugs.[1][2] This guide will delve into the diverse biological activities of these derivatives, with a focus on their potential as anticancer and antioxidant agents.
Section 1: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Its ability to mimic the structure of purines and pyrimidines in DNA and RNA, coupled with its synthetic tractability, makes it a "privileged scaffold" in drug design. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[1][3] The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.
Section 2: Comparative Analysis of Biological Activities
This section will compare the biological activities of different classes of pyrimidine derivatives, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Pyrimidine derivatives are prominent in oncology, often targeting key enzymes and signaling pathways dysregulated in cancer.[1]
A study on novel pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines.[4] The synthesis of these compounds involved the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate, followed by reaction with 6-methoxy-1-tetralone and subsequent substitutions.[4]
Table 1: Comparative Cytotoxicity of Novel Pyrimidine Derivatives [4]
| Compound | LoVo (IC₅₀, µM) | LoVo/DX (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) |
| 4 | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.4 | 2.2 ± 0.3 |
| 5 | 3.2 ± 0.4 | 4.5 ± 0.6 | 3.9 ± 0.5 | 5.1 ± 0.7 | 4.8 ± 0.6 |
| 6 | 7.8 ± 0.9 | 9.1 ± 1.1 | 8.5 ± 1.0 | 10.2 ± 1.3 | 9.8 ± 1.2 |
| 7 | 2.1 ± 0.3 | 2.9 ± 0.4 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
Data represents the mean ± standard deviation of three independent experiments.
The data indicates that compound 4 exhibited the most potent cytotoxic activity across all tested cancer cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin.[4] QSAR analysis suggested that these compounds may exert their anticancer effects through the inhibition of topoisomerase II and by inducing antimitotic activity.[4]
Another study highlighted pyrimidine derivatives that act as potent lipoxygenase inhibitors, an enzyme implicated in cancer progression.[5]
Antioxidant Activity
Several pyrimidine derivatives have been investigated for their antioxidant properties. The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
A series of 2-thioxopyrimidinone derivatives were synthesized and showed excellent antioxidant potential, with some compounds exhibiting better radical scavenging activity than the standard antioxidant, ascorbic acid.[2]
Table 2: Comparative Antioxidant Activity of 2-Thioxopyrimidinone Derivatives [2]
| Compound | DPPH Radical Scavenging (IC₅₀, mg/mL) |
| A6 | 0.83 ± 0.125 |
| A7 | 0.90 ± 0.77 |
| A8 | 0.36 ± 0.063 |
| A9 | 1.4 ± 0.07 |
| A10 | 1.18 ± 0.06 |
| Ascorbic Acid | 1.79 ± 0.045 |
Data represents the mean ± standard deviation.
Compound A8 was identified as the most potent antioxidant in this series, with a significantly lower IC₅₀ value compared to ascorbic acid.[2]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, ensuring scientific integrity and reproducibility.
Synthesis of Pyrimidine Derivatives (General Procedure)
The synthesis of pyrimidine derivatives often involves the condensation of a suitable α,β-unsaturated ketone with a substituted aminopyrimidine.[5]
Protocol for the Synthesis of Pyrimidine Derivatives (2a-2h) [5]
-
Chalcone Synthesis: Synthesize α,β-unsaturated ketones (chalcones) via Claisen-Schmidt condensation of an appropriately substituted ketone and aldehyde in the presence of 40% w/v aqueous KOH in ethanol.
-
Pyrimidine Synthesis: Condense the synthesized chalcone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.
-
Reaction Conditions: Reflux the mixture at 118 °C for 96 hours.
-
Purification: Purify the final product by column chromatography, preparative thin-layer chromatography, or recrystallization from ethanol or ethyl acetate.
dot
Caption: General workflow for the synthesis of pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol for MTT Assay [4]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Workflow for the in vitro MTT cytotoxicity assay.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol for DPPH Assay [2]
-
Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Section 4: Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The comparative data presented in this guide highlights the significant potential of substituted pyrimidine derivatives as anticancer and antioxidant agents. The structure-activity relationship studies, guided by the type and position of substituents on the pyrimidine ring, are crucial for the rational design of more potent and selective therapeutic agents. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development.
References
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery - Benchchem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
- Synthesis and biological activity of some pyrimidine derivatives - ResearchG
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
In the dynamic environment of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they facilitate. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one. By integrating established safety protocols with sound scientific principles, this document aims to be your trusted resource for maintaining a safe and compliant laboratory environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4] This plan should be tailored to the specific hazards present in your laboratory and include detailed procedures for the procurement, storage, handling, and disposal of all chemicals.[4]
The Environmental Protection Agency (EPA) provides the regulatory framework for hazardous waste management, including identification, storage, and disposal.[5][6] A critical first step in waste disposal is "hazardous waste determination," which classifies waste based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][7]
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to PPE is essential.
-
Engineering Controls: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) of a suitable thickness.
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.[8]
-
Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[7]
-
Waste Stream: this compound waste should be collected in a designated, leak-proof container clearly labeled as "Hazardous Waste."[5]
-
Container Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary hazards (e.g., "Potential Irritant," "Toxic")
-
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents.[1] Keep it segregated from other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Spill Management
Accidental spills should be handled promptly and safely.[8]
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS department.
-
Prevent the spill from entering drains.[1]
-
Final Disposal
The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management company.[7]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a waste manifest and scheduling a collection with the EHS department.
-
Regulatory Compliance: Ensure all actions comply with local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Source |
| Generator Status | Determined by the quantity of hazardous waste generated per month. | EPA[12] |
| Accumulation Time Limit (LQG) | 90 days for Large Quantity Generators. | EPA[5] |
| Accumulation Time Limit (SQG) | 180 days (or 270 days if shipping >200 miles) for Small Quantity Generators. | EPA[5] |
| Training Requirement | Initial and annual RCRA training for all employees managing hazardous waste. | EPA[13] |
References
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Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials - IPG. IPG. [Link]
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OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
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Proper Handling of Hazardous Waste Guide - EPA. Environmental Protection Agency. [Link]
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Best Practices for Hazardous Waste Disposal - AEG Environmental. AEG Environmental. [Link]
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Hazardous Waste | US EPA. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. Environmental Protection Agency. [Link]
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2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. National Institutes of Health. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. MDPI. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. National Library of Medicine. [Link]
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Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices - Needle.Tube. Needle.Tube. [Link]
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Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed. National Library of Medicine. [Link]
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The Chemistry of Pyrimidine Derivatives - Nova Science Publishers. Nova Science Publishers. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, a pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes safety data from structurally similar pyrimidine derivatives to establish a robust and conservative safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Assessment: An Evidence-Based Approach
Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, a thorough hazard assessment has been conducted by examining data for structurally related compounds. This approach allows for a conservative estimation of potential hazards.
Based on aggregated GHS information for similar pyrimidine derivatives, this compound should be handled as a compound that is potentially:
-
Harmful if swallowed .[1]
These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile gloves, powder-free.[6][7] | To prevent skin contact and potential irritation.[3][4][5] Double gloving is recommended when handling the pure compound or concentrated solutions.[8] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[7][9] | To protect against splashes and airborne particles that could cause serious eye irritation.[3][4] |
| Body Protection | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[7][8] | To protect the skin from contamination. A lab coat is not sufficient as it can absorb spills.[7] |
| Respiratory Protection | An N-95 or higher-rated respirator. | To be used when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][2][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]
Handling and Preparation of Solutions
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound in the fume hood. Avoid creating dust.[11]
-
Dissolving: Add the solvent to the solid in a suitable container. Gently swirl or stir to dissolve.
-
Transfer: Use appropriate tools, such as a pipette or spatula, to transfer the solution or solid.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][8]
Accidental Release Measures
In the event of a spill, evacuate the area if necessary. For small spills, use an absorbent material to contain the spill.[6] Sweep up the material and place it in a sealed container for disposal.[5] Ensure adequate ventilation during cleanup.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[3]
Workflow and Safety Diagram
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately and seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][11]
-
Skin Contact: Wash off with soap and plenty of water.[3][11] Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3][11]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]
Conclusion
By adhering to these comprehensive guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring the integrity of their work. The principles of proactive hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols are the cornerstones of a safe and productive laboratory environment.
References
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2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone - PubChem. Available at: [Link]
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2-Amino-6-methylpyrimidin-4-one - PubChem. Available at: [Link]
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
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Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
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Personal protective equipment in your pharmacy. Available at: [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Available at: [Link]
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- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
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- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
